(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
[6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6,11-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXBYSUNQGIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (6-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Key Building Block
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique structural features—a pyridine ring functionalized with both a boronic acid and a methoxyethoxy group—make it a versatile reagent, particularly in the realm of medicinal chemistry. The boronic acid moiety serves as a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acid reagents, has cemented its importance in the synthesis of complex molecules.[1]
The pyridine core is a prevalent motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The inclusion of the methoxyethoxy side chain can enhance the solubility and pharmacokinetic properties of the resulting molecules, making this particular boronic acid an attractive component in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, safe handling, and a detailed, field-proven protocol for the application of this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on its utility in the synthesis of advanced intermediates for drug development.
Core Chemical Properties
This compound is typically a white to off-white solid.[2] Its core chemical and physical properties are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1282378-03-3 | [2] |
| Molecular Formula | C₈H₁₂BNO₄ | [2] |
| Molecular Weight | 197.00 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 365.8 ± 52.0 °C | [2] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 6.98 ± 0.17 | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, related boronic acids are known to cause skin and eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound (like our pyridinylboronic acid) and an organohalide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the palladium center. The base is crucial for the formation of a borate complex, which facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 2,4-Dipyridyl-Pyrimidine Intermediate
The following protocol is adapted from established procedures for the synthesis of PI3K inhibitors and demonstrates the utility of this compound in constructing complex heterocyclic systems. This specific example details the coupling with a dichloropyrimidine derivative, a common core in many kinase inhibitors.
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine
-
This compound (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Add sodium carbonate (2.0 eq). Then, via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-4-(6-(2-methoxyethoxy)pyridin-3-yl)pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Its choice is based on its proven efficacy in a wide range of such reactions.
-
Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: The dioxane/water mixture is a standard solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Sources
An In-depth Technical Guide to (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid: A Key Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid (CAS Number: 1282378-03-3), a versatile building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern medicinal chemistry.
Introduction: The Rising Prominence of Pyridinylboronic Acids in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with a boronic acid group, pyridines are transformed into powerful synthetic intermediates. Boronic acids are relatively stable, generally exhibit low toxicity, and are highly effective partners in carbon-carbon bond-forming reactions.[1] The introduction of the boronic acid moiety has been a pivotal strategy in the development of novel therapeutics, including the FDA-approved proteasome inhibitor, Velcade® (Bortezomib).
This compound, in particular, offers a unique combination of a synthetically versatile pyridine core and a methoxyethoxy side chain that can enhance solubility and modulate pharmacokinetic properties. This makes it a highly valuable reagent for the construction of complex, biologically active molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1282378-03-3 | [2] |
| Molecular Formula | C₈H₁₂BNO₄ | [2] |
| Molecular Weight | 197.00 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 365.8±52.0 °C | [2] |
| Predicted Density | 1.21±0.1 g/cm³ | [2] |
| Predicted pKa | 6.98±0.17 | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |
Stability and Handling:
Pyridinylboronic acids are generally stable solids, but they can be susceptible to protodeboronation, especially under acidic or strongly basic conditions.[4] It is recommended to store this compound in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to ensure its long-term stability.[2] As with all boronic acids, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Synthesis of this compound
Below is a representative, field-proven protocol for the synthesis, adapted from general procedures for similar compounds.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified synthetic chemist. All reactions should be carried out under an inert atmosphere.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 5-bromo-2-(2-methoxyethoxy)pyridine (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The causality here is the rapid and clean lithium-halogen exchange at low temperatures, which is generally faster than potential side reactions.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The use of a borate ester is a standard and efficient method for trapping the organolithium intermediate to form the boronate ester.[7]
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or silica gel chromatography to afford this compound as a white to off-white solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While individual spectra can vary based on the instrument and conditions, representative data is provided below for reference.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the protons of the methoxyethoxy group. The chemical shifts and coupling patterns will be consistent with the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 198.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, providing a versatile method for constructing complex molecular architectures.[9]
Reaction Mechanism Overview
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the organic halide (R¹-X). The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid (R²-B(OH)₂) with a base. The final step is reductive elimination, which forms the desired C-C bond in the product (R¹-R²) and regenerates the palladium(0) catalyst.[9]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq)
-
Aryl or vinyl halide/triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide/triflate, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent system.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl product.
The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields.[4]
Applications in Drug Discovery and Beyond
The biaryl and heteroaryl-aryl structures synthesized using this compound are prevalent in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[10] The methoxyethoxy group can improve aqueous solubility and metabolic stability, which are desirable properties for drug candidates.
Beyond pharmaceuticals, this building block can also be utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other organic electronic components, where tailored electronic and photophysical properties are required.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
- MySkinRecipes. This compound.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.
- Durham E-Theses. Synthesis and reactions of new N-heteroaryl boronic acids.
- Organic Chemistry Portal. Suzuki Coupling.
- Silverstein, R. M., et al.
- Fu, G. C., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. J. Am. Chem. Soc. 2002, 124, 13662-13663.
- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubChem. CID 139060006 | C12H16B2N2O6.
- Macmillan Group. B-Alkyl Suzuki Couplings.
- YouTube. Suzuki cross-coupling reaction.
- The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.
- SLS Ireland. 4-Pyridinylboronic acid, 90% | 634492-5G | SIGMA-ALDRICH.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
- MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1282378-03-3 [m.chemicalbook.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound(1282378-03-3) 1H NMR spectrum [chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
An In-Depth Technical Guide to the Synthesis of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. Its prevalence in the synthesis of pharmacologically active agents, including kinase inhibitors and other targeted therapies, underscores the necessity for a robust and reproducible synthetic protocol. This guide provides a comprehensive, field-proven methodology for the preparation of this compound, commencing with the synthesis of the key precursor, 5-bromo-2-(2-methoxyethoxy)pyridine, followed by a detailed lithiation-borylation sequence. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are presented to ensure scientific integrity and successful implementation.
Introduction
Pyridinylboronic acids are a class of indispensable reagents in modern organic synthesis, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The title compound, this compound, is of particular strategic importance. The electron-rich pyridine core, coupled with the boronic acid functionality at the 3-position, renders it an ideal coupling partner for a diverse range of aryl and heteroaryl halides. The 6-(2-methoxyethoxy) substituent not only modulates the electronic properties of the pyridine ring but also offers a potential vector for further functionalization or for influencing the pharmacokinetic profile of the final drug candidate. This guide delineates a reliable two-step synthesis of this valuable intermediate.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two sequential steps, starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the 2-methoxyethoxy side chain, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid moiety.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine
The initial step focuses on the regioselective displacement of the bromide at the 2-position of 2,5-dibromopyridine. The greater electrophilicity of the C2 position in pyridine derivatives facilitates this selective substitution.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,5-Dibromopyridine | 236.89 | 10.0 g | 42.2 mmol | 1.0 |
| 2-Methoxyethanol | 76.09 | 4.84 mL | 63.3 mmol | 1.5 |
| Sodium Hydroxide | 40.00 | 3.38 g | 84.4 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,5-dibromopyridine (10.0 g, 42.2 mmol) and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add 2-methoxyethanol (4.84 mL, 63.3 mmol) to the solution.
-
Carefully add powdered sodium hydroxide (3.38 g, 84.4 mmol) in portions to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-(2-methoxyethoxy)pyridine as a colorless oil.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The hydroxide base deprotonates 2-methoxyethanol to form the corresponding alkoxide, which acts as the nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, with the 2- and 6-positions being the most electrophilic. The alkoxide attacks the C2 position, leading to the displacement of the bromide leaving group.[2][3]
Part 2: Synthesis of this compound
This pivotal step involves a lithium-halogen exchange at the 5-position of the pyridine ring, followed by trapping the resulting organolithium species with an electrophilic borate ester.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Bromo-2-(2-methoxyethoxy)pyridine | 233.08 | 5.00 g | 21.4 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.0 mL | 22.5 mmol | 1.05 |
| Triisopropyl borate | 188.08 | 5.9 mL | 25.7 mmol | 1.2 |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Diethyl Ether | - | For extraction | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add 5-bromo-2-(2-methoxyethoxy)pyridine (5.00 g, 21.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 9.0 mL, 22.5 mmol) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (5.9 mL, 25.7 mmol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by trituration.[4][5]
Synthetic Workflow and Mechanistic Considerations
Caption: Detailed workflow for the lithiation-borylation step.
The lithium-halogen exchange is a rapid and efficient method for the formation of organolithium reagents from aryl halides.[6][7] The use of low temperatures (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate. Triisopropyl borate serves as the electrophile, reacting with the nucleophilic organolithium species to form a boronate ester intermediate. Acidic work-up then hydrolyzes the boronate ester to the desired boronic acid.[8][9]
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable building block for application in drug discovery and development programs. The self-validating nature of the described procedures, grounded in established synthetic methodologies, ensures a high degree of reproducibility.
References
- Knochel, P., & Perea, J. J. A. (Eds.). (2012). Lithium Triisopropyl Borates in Organic Synthesis. Springer Science & Business Media.
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).
- Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606-4609.
- Garg, N. K., & Snieckus, V. (2005). The directed ortho metalation (DoM) reaction. A review of the first forty years. Chemical reviews, 105(1), 1-13.
- DSpace@MIT. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
- Aggarwal, V. K., & O'Brien, P. (2002). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 35(10), 847-857.
- Comins, D. L., & Killpack, M. O. (1991). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). A practical and convenient procedure for the preparation of 3-pyridyl- and some of its substituted boronic acids. The Journal of organic chemistry, 67(15), 5394-5397.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(10), 1547-1551.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
- Patel, M., & Patel, N. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents. (n.d.).
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Eureka | Patsnap. (n.d.). Preparation method of 2, 5-dibromopyridine.
- SciPhyChem. (2014). (A Level Chem) Nucleophilic substitutions and eliminations.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
- LibreTexts. (2014). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- Tailored Tutors. (2019, November 21). Nucleophilic Substitution Mechanism - Forming Alcohols | A Level Chemistry | OCR, AQA, Edexcel [Video]. YouTube. [Link]
- LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
- ResearchGate. (n.d.). Lithiation of 4-bromo-5-methyl-2-phenyloxazole (1) by n-BuLi, followed....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid molecular weight and formula
An In-depth Technical Guide to (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid: Properties and Application in Modern Organic Synthesis
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in contemporary organic synthesis. We will delve into its fundamental physicochemical properties, discuss its critical role in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic methodologies to construct complex molecular architectures.
In the landscape of medicinal chemistry and materials science, boronic acids are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Their stability, low toxicity, and versatile reactivity have cemented their role as premier reagents, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] The introduction of boronic acid-containing moieties into drug candidates has led to significant therapeutic breakthroughs, including the FDA-approved proteasome inhibitor Bortezomib (Velcade) for treating multiple myeloma.[1][5][6]
This compound emerges as a particularly valuable reagent. It strategically combines three key structural features:
-
The Pyridine Ring: A foundational heterocycle prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.
-
The Boronic Acid Group: The reactive handle for palladium-catalyzed cross-coupling, enabling the precise and efficient formation of biaryl and heteroaryl structures.[3]
-
The Methoxyethoxy Side Chain: This functional group enhances the molecule's solubility in a range of organic solvents, a practical advantage that facilitates its use in various reaction conditions.[7]
This guide will explore the technical details of this reagent, focusing on its properties and its primary application as a nucleophilic partner in Suzuki-Miyaura reactions.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and deployment in synthesis. The key data for this compound, identified by CAS Number 1282378-03-3, are summarized below.[8][9]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂BNO₄ | [8][10][11][12] |
| Molecular Weight | 197.00 g/mol | [7][8][9][11][12] |
| CAS Number | 1282378-03-3 | [8][9][13] |
| Appearance | White to off-white solid | [9] |
| Boiling Point | 365.8 ± 52.0 °C (Predicted) | [8][9] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [8][9] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen) | [9][12] |
Expert Insight: The specified storage conditions are crucial for maintaining the reagent's integrity. Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation or oxidative degradation.[14] Storage at reduced temperatures under an inert atmosphere minimizes these decomposition pathways, ensuring reproducibility in synthetic applications.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond with an aryl or vinyl halide/triflate.[3][7]
The Catalytic Cycle: A Mechanistic Rationale
A successful protocol hinges on understanding the underlying catalytic cycle. This allows for rational troubleshooting and optimization. The widely accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-limiting step and results in a Palladium(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, KF) to form a more nucleophilic boronate species.[2] This boronate then transfers its organic moiety (the pyridyl group) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Self-Validating Experimental Protocol
This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It incorporates best practices for ensuring an inert atmosphere and achieving high yields.
Materials and Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, anhydrous powder, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, anhydrous)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup (Inerting the System):
-
Place the aryl bromide (1.0 equiv), this compound (1.3 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.5 equiv) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality: The slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of a palladium(0) source like Pd(PPh₃)₄ bypasses the need for an in-situ reduction step. Anhydrous base is critical to prevent unwanted side reactions.
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to thoroughly remove all oxygen.
-
Trustworthiness: This degassing step is the single most critical parameter for ensuring catalyst longevity and preventing the formation of oxidative side products. An incomplete purge is a common cause of reaction failure.
-
-
Solvent Addition and Reaction Execution:
-
Via syringe, add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) to the flask. The reaction should be set to a concentration of approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to the target temperature (typically 85-100 °C) with vigorous stirring.[15]
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic mixture sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.[3]
-
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
This compound is a highly practical and synthetically valuable building block. Its well-defined properties and robust performance in Suzuki-Miyaura cross-coupling reactions make it an important tool for constructing the complex heteroaromatic scaffolds that are central to modern drug discovery and materials science. By following validated protocols and understanding the mechanistic principles that govern its reactivity, researchers can effectively leverage this reagent to accelerate their synthetic programs and achieve their molecular design goals.
References
- This compound - MySkinRecipes. MySkinRecipes. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... - SciSpace. SciSpace. [Link]
- 3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. This compound CAS#: 1282378-03-3 [m.chemicalbook.com]
- 9. This compound | 1282378-03-3 [amp.chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound CAS#: 1282378-03-3 [amp.chemicalbook.com]
- 12. 1282378-03-3|this compound|BLD Pharm [bldpharm.com]
- 13. This compound | 1282378-03-3 [chemicalbook.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Boronic Acid Moiety: A Cornerstone of Modern Synthetic Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of the B(OH)₂ Group
In the vast lexicon of organic chemistry, few functional groups have risen from relative obscurity to such indispensable status as the boronic acid. Initially perceived by many as niche reagents, boronic acids and their derivatives have catalyzed a paradigm shift in the art of molecule building. Their unique combination of stability, reactivity, and functional group tolerance has made them the go-to building blocks for constructing complex molecular architectures that were once the domain of lengthy, inefficient syntheses.
This guide is structured to provide not just a theoretical overview, but a practical, field-level perspective on the utility of boronic acids. We will move from the fundamental principles governing their reactivity to the intricate details of their most powerful applications, grounding our discussion in the causality of experimental choices and the mechanistic underpinnings of these remarkable transformations. For the medicinal chemist, the process scientist, and the academic researcher alike, a deep understanding of boronic acid chemistry is no longer optional—it is fundamental to innovation.
The Boronic Acid: Structure, Properties, and Preparation
A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[1] The boron atom, with its vacant p-orbital, imparts Lewis acidity, a defining feature that governs its reactivity.[2] This Lewis acidity allows boronic acids to engage in a unique and crucial interaction: the formation of reversible covalent complexes with diols, amino acids, and other Lewis bases.[3] While generally stable and often crystalline solids, free boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[3] This propensity can complicate characterization and stoichiometry, which has led to the widespread use of more stable boronic esters.
1-1. Crafting the Building Block: Synthesis of Boronic Acids and Esters
The accessibility of boronic acids is a key driver of their widespread use. Several robust methods exist for their preparation, each with specific advantages.
Method A: Synthesis from Organometallic Reagents
One of the most traditional and versatile methods involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.
-
Causality: The highly nucleophilic carbon of the organometallic reagent readily attacks the electrophilic boron atom of the trialkyl borate. The resulting boronate complex is then hydrolyzed under mild acidic conditions to liberate the free boronic acid. This method is broadly applicable to a wide range of alkyl, vinyl, and aryl boronic acids.[4]
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings (1.2 eq) are stirred in anhydrous tetrahydrofuran (THF). A solution of bromobenzene (1.0 eq) in anhydrous THF is added dropwise. Initiation may require gentle heating or the addition of a small iodine crystal. The reaction is complete when most of the magnesium has been consumed.
-
Borylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). Triisopropyl borate (1.1 eq) is added dropwise, maintaining the internal temperature below -65 °C. The mixture is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature overnight.
-
Hydrolysis & Work-up: The reaction is quenched by slow addition to a stirred solution of 2 M HCl at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude phenylboronic acid, which can be purified by recrystallization.
Method B: Miyaura Borylation for Boronic Ester Synthesis
The palladium-catalyzed Miyaura borylation has become a dominant method for synthesizing aryl and vinyl boronic esters.[5] It involves the cross-coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2]
-
Causality: This reaction follows a catalytic cycle similar to other cross-couplings. The key is the use of a weak base, such as potassium acetate (KOAc), which is strong enough to facilitate the catalytic cycle but not so strong as to promote competitive Suzuki-Miyaura coupling of the product.[5] The resulting pinacol esters are exceptionally stable, easy to handle, and can often be used directly in subsequent reactions without hydrolysis.[6]
The Workhorse Reactions: Boronic Acids in Cross-Coupling
The explosive growth in the use of boronic acids is inextricably linked to their role as nucleophilic partners in palladium- and copper-catalyzed cross-coupling reactions. These transformations have revolutionized the synthesis of biaryls, pharmaceuticals, and functional materials.[7][8]
2-1. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Nobel Prize-winning Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. It involves the coupling of an organoboron reagent with an organohalide or triflate, catalyzed by a palladium(0) complex.[8]
Mechanism and the Critical Role of the Base
The reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex. This is often the rate-limiting step.[8]
-
Transmetalation: This is the key step where the boronic acid transfers its organic group to the palladium center. This process is not spontaneous; it requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which readily undergoes transmetalation.[9][10] The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) is critical and can dramatically affect reaction efficiency.[11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos ligand (4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).[7]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Troubleshooting: The Protodeboronation Side Reaction
A common and frustrating side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, consuming the starting material.[13][14]
-
Causality: This reaction is often accelerated by high temperatures, the presence of water, and strong bases.[14] Heteroarylboronic acids, particularly those with a nitrogen atom adjacent to the boronic acid (e.g., 2-pyridylboronic acid), are notoriously susceptible.[13]
-
Mitigation Strategies:
-
Use Boronic Esters: Pinacol or MIDA esters are significantly more stable and less prone to protodeboronation.[13]
-
Optimize the Base: Switch to a milder base like K₃PO₄ or CsF.[13]
-
Anhydrous Conditions: For particularly sensitive substrates, using anhydrous conditions with boronic esters can suppress the side reaction.
-
Accelerate Coupling: Employ more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands) to ensure the desired cross-coupling outpaces the decomposition pathway.[13]
-
2-2. The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming C-N and C-O bonds using a copper catalyst.[15] It couples arylboronic acids with amines, anilines, phenols, and a wide range of other N-H and O-H containing compounds.[9]
-
Field Insight: A key advantage over the palladium-catalyzed Buchwald-Hartwig amination is its operational simplicity. Chan-Lam couplings are often conducted at room temperature and are tolerant of air and moisture, eliminating the need for strict inert atmosphere techniques.[9][16] This makes it an attractive method in both discovery and process chemistry settings.
Mechanism
The mechanism is complex and still debated, but it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle without involving a Pd(0) species. A plausible pathway involves transmetalation of the aryl group from boron to a Cu(II) salt, coordination of the amine or alcohol, and subsequent reductive elimination from a transient Cu(III) intermediate to form the product and a Cu(I) species, which is then re-oxidized by air.[17][18]
Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Experimental Protocol: N-Arylation of an Aniline
-
Reaction Setup: In a vial open to the air, combine the arylboronic acid (1.5 eq), aniline (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.0 eq), and a base such as pyridine or triethylamine (2.0 eq).[19]
-
Solvent: Add an appropriate solvent, such as dichloromethane (DCM) or methanol.
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction is often visually indicated by a color change from blue to green.
-
Work-up: Once complete (monitored by TLC/LC-MS), dilute the reaction with ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography.
2-3. The Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters
The Liebeskind-Srogl reaction is a unique C-C bond-forming reaction that couples thioesters with boronic acids to produce ketones.[6] It is catalyzed by palladium(0) but, crucially, requires a stoichiometric amount of a copper(I) carboxylate salt, typically copper(I) thiophene-2-carboxylate (CuTC), as a co-catalyst under neutral, "baseless" conditions.[13][20]
-
Field Insight: This reaction is particularly valuable for synthesizing highly functionalized or base-sensitive ketones, where methods requiring organolithium/Grignard reagents or harsh conditions would fail.[13] Its orthogonality to many other coupling reactions makes it a powerful tool in complex molecule synthesis.
Mechanism
The mechanism is distinct from a standard Suzuki coupling. The thiophilic Cu(I) salt is believed to coordinate to the sulfur atom of the thioester. This coordination activates the C-S bond towards oxidative addition by Pd(0). The subsequent transmetalation involves the transfer of the organic group from boron to palladium, with the sulfur atom being transferred to the copper. Reductive elimination then yields the ketone product and regenerates the Pd(0) catalyst.[6]
Caption: Workflow for the MIDA boronate-enabled iterative cross-coupling strategy.
3-2. Boronic Acids as Catalysts
Shifting from reagent to catalyst, boronic acids themselves can promote various chemical transformations, most notably dehydrative reactions.
-
Causality: In dehydrative amidations, the boronic acid reacts with a carboxylic acid to form a mixed anhydride (acyloxyboron) intermediate. This intermediate is more electrophilic than the parent carboxylic acid and is readily attacked by an amine nucleophile to form the amide bond, releasing the boronic acid to complete the catalytic cycle. [3]This process avoids the use of stoichiometric coupling reagents, making it a highly atom-economical and "green" alternative. [7] Experimental Protocol: Boronic Acid-Catalyzed Dehydrative Amidation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the carboxylic acid (1.0 eq), amine (1.1 eq), and an arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 5-10 mol%). [5]2. Solvent: Add a solvent that forms an azeotrope with water, such as toluene or xylene.
-
Reaction: Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards product formation.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude amide is purified by crystallization or column chromatography.
Summary and Outlook
The journey of boronic acids from chemical curiosities to indispensable tools is a testament to their profound utility. Their participation in robust C-C, C-N, and C-O bond-forming reactions has fundamentally altered the landscape of synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The development of advanced strategies like iterative cross-coupling with MIDA boronates and the use of boronic acids as catalysts continues to push the boundaries of what is possible. As our understanding of their reactivity deepens, we can confidently expect that the humble boronic acid will remain a central building block in the creation of the molecules that will shape our future.
References
- Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27.
- Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19). Boron Molecular.
- Boronic acid. (n.d.). In Wikipedia.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. (n.d.). ResearchGate.
- Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.
- Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. (2024, July 28). ACS Omega.
- Liebeskind–Srogl coupling. (n.d.). In Wikipedia.
- Mechanistic Development and Recent Applications of the Chan–Lam Amination. (n.d.). SciSpace.
- Li, W., et al. (2018). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv.
- Prokopcova, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C cross-coupling reaction. Angewandte Chemie International Edition in English, 48(13), 2276–2286.
- Synthetic Methods for Primary Anilines. (2023, December 15). De Gruyter.
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018, June 25). ACS Catalysis.
- Chan–Lam coupling. (n.d.). In Wikipedia.
- Szostak, M., et al. (2022). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. Angewandte Chemie International Edition, 61(32).
- Liebeskind-Srogl Cross Coupling. (2018, January 13). Chem-Station Int. Ed.
- Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. J. Am. Chem. Soc., 122(45), 11260-11261.
- Substrate scope for C–O coupling. Isolated yields are given, except where * indicates NMR yields. (n.d.). ResearchGate.
- Liu, Z., & He, W. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(5), 5540–5569.
- Boronic acid catalysis. (n.d.). ResearchGate.
- Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
- Peng, I., & Porco, J. A. (2017). Emergent Organoboron Acid Catalysts. ACS Catalysis, 7(9), 6046–6057.
- Suzuki–Miyaura-type cross-coupling of heteroaryl sulfides... (n.d.). ResearchGate.
- Chan-Lam Coupling. (2022, July 9). YouTube.
- Mechanochemically Activated Liebeskind–Srogl (L-S) Cross-Coupling Reaction: Green Synthesis of meso-Substituted BODIPYs. (n.d.). ResearchGate.
- Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Recent Advances in Acyl Suzuki Cross-Coupling. (2019, January 8). Molecules.
- A Comprehensive Overview of Boronic Acids & Derivatives. (2025, January 16). MolecularCloud.
Sources
- 1. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 19. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MIDA Boronates [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and hetero-biaryl scaffolds which are prevalent in biologically active compounds.[3][4]
Among the vast array of building blocks, functionalized pyridines are of paramount importance. The pyridine ring is a key motif in numerous drugs and clinical candidates. The specific substrate, (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid , offers a synthetically valuable handle to introduce a substituted pyridine moiety with a flexible, polar sidechain, potentially enhancing pharmacokinetic properties such as solubility.
This guide provides an in-depth technical overview and a robust starting protocol for the successful application of this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). This step forms a square-planar Pd(II) complex.[2] The reactivity of the halide is crucial, with the bond strength decreasing from C-Cl > C-Br > C-I, making iodides the most reactive.[4]
-
Transmetalation : This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the organic moiety to the Pd(II) complex, displacing the halide.[6][7]
-
Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling together and eliminating from the metal center to form the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Challenges of Pyridylboronic Acids
While powerful, the Suzuki-Miyaura coupling of heteroaromatic boronic acids, especially 2- and 3-pyridylboronic acids, presents unique challenges.[8][9] Understanding these challenges is critical for developing a successful protocol.
The Protodeboronation Problem
The most significant side reaction is protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond, consuming the valuable boronic acid and generating a byproduct that can complicate purification.[10][11] Pyridylboronic acids are particularly susceptible to this process.[9][10] The mechanism can be complex, but the basic nitrogen atom within the pyridine ring can facilitate decomposition pathways not typically seen with simple arylboronic acids.[10] For some pyridylboronic acids, the rate of this undesired reaction can be fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[10]
Strategies for Success
To mitigate protodeboronation and ensure efficient coupling, several strategies have been developed:
-
Choice of Base: The base is not merely an activator but a critical controller of the reaction environment. While strong bases like NaOH or KOH can be effective, they can also promote protodeboronation.[6] Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for sensitive substrates.[10][12]
-
Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired catalytic cycle, particularly the rate-limiting oxidative addition and reductive elimination steps, thereby outcompeting the protodeboronation pathway.[4][13][14] Pre-catalysts that rapidly generate the active Pd(0) species are also highly beneficial.[13][14]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with a small amount of water is common. Water can be essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][15] However, for highly sensitive boronic acids, anhydrous conditions or the use of boronic esters might be necessary.[16]
-
Boronic Acid Surrogates: To circumvent instability, boronic acids can be masked as more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts.[11][13] These reagents can slowly release the free boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[11]
Experimental Protocol: A Robust Starting Point
This protocol is designed as a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl bromides. Optimization may be required depending on the specific coupling partner.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Reagents and Materials
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: e.g., XPhos (2-4 mol%) or SPhos (2-4 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid compensates for any potential protodeboronation. Cs₂CO₃ is a strong, yet relatively gentle base suitable for sensitive substrates.
-
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Rationale: Handling the catalyst and ligand under an inert atmosphere is crucial to prevent oxidation of the phosphine ligand and deactivation of the catalyst. Buchwald-type ligands like XPhos are highly effective for coupling challenging heteroaryl substrates.[4]
-
-
Seal and Purge: Seal the reaction vessel with a cap. If not working in a glovebox, evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Rationale: Thorough removal of oxygen is critical for catalyst stability and to prevent oxidative side reactions.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Rationale: Using degassed solvent minimizes oxygen introduction. Dioxane is a common and effective solvent for Suzuki couplings.[3]
-
-
Reaction: Place the vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are often required to drive the reaction, especially with less reactive aryl bromides or chlorides. Vigorous stirring is important for reactions involving slurries of inorganic bases.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and a guide for troubleshooting common issues.
| Parameter | Recommendation for this Substrate | Rationale & Troubleshooting |
| Aryl Halide | Ar-Br, Ar-I (Ar-Cl is more challenging) | C-Cl bond activation is difficult and requires highly active catalysts (e.g., with bulky NHC or phosphine ligands) and often higher temperatures.[4] If starting with Ar-Cl fails, switch to Ar-Br or Ar-I. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion and to account for potential protodeboronation.[10] If low yield is observed due to decomposition, consider using a MIDA boronate or trifluoroborate salt.[11][13] |
| Catalyst System | Pd₂(dba)₃ / XPhos or SPhos; Pd(PPh₃)₄ | Buchwald-type catalysts are often superior for heteroaryl couplings.[13] If the reaction is sluggish, try a different ligand. If Pd black is observed, the catalyst may be decomposing; ensure strict inert conditions. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The choice of base is critical.[6] If protodeboronation is the major side product, a weaker base like K₂CO₃ or even KF might be beneficial, though it may slow the reaction rate.[5][17] |
| Solvent | 1,4-Dioxane, Toluene, DMF; often with H₂O | A small amount of water can be beneficial, but for highly sensitive substrates, anhydrous conditions may be necessary.[15] If solubility is an issue, consider DMF, but be aware it can be difficult to remove.[17] |
| Temperature | 80 - 120 °C | Higher temperatures accelerate the reaction but can also increase the rate of boronic acid decomposition.[17] Find the lowest effective temperature for your specific substrate combination. |
| Atmosphere | Strictly inert (N₂ or Ar) | Oxygen can deactivate the catalyst. Ensure all reagents are dry and solvents are properly degassed. |
Conclusion
The Suzuki-Miyaura coupling with this compound is a powerful method for accessing valuable substituted pyridine compounds. Success with this and other challenging heteroarylboronic acids hinges on a rational approach to reaction design that directly addresses the potential for protodeboronation. By carefully selecting a highly active catalyst system, an appropriate base, and maintaining rigorous inert conditions, researchers can effectively mitigate side reactions and achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide to unlock the full synthetic potential of this versatile building block.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
- Cornella, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Semantic Scholar.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
- MDPI.
- ResearchGate.
- MDPI. Preformed Pd(II)
- ACS Publications.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Wikipedia.
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- ACS Publications. Protodeboronation of (Hetero)
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
- MDPI.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in C-C Bond Formation
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[3][4] These structural motifs are of immense importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[5]
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a valuable heterocyclic building block for these synthetic endeavors. The presence of the methoxyethoxy group can enhance solubility in various solvents, a beneficial property for reaction setup.[6] The pyridine core is a common feature in many biologically active molecules, making this reagent particularly relevant to drug discovery and development professionals.[7][8]
This document provides a comprehensive guide to the effective use of this compound in Suzuki-Miyaura C-C bond formation. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into troubleshooting and optimization strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (R¹-X) to a palladium(0) complex. This step, often rate-determining, results in the formation of a palladium(II) intermediate.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl > F.
-
Transmetalation: In this crucial step, the organic group from the boronic acid (R²) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][4][10] The base plays a multifaceted role, not only activating the organoboron compound but also potentially participating in the formation of palladium complexes that accelerate the subsequent reductive elimination step.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium(II) complex. This forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Influence
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.
Palladium Catalyst and Ligands
A wide variety of palladium sources can be used, with common precursors including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope. Electron-rich and bulky phosphine ligands are often employed to promote the coupling of less reactive aryl chlorides.[11][12]
The Role of the Base
The base is a crucial component of the Suzuki-Miyaura reaction, primarily responsible for activating the boronic acid for transmetalation.[2][10] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[2] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[2]
Solvent System
The solvent plays a significant role in solubilizing the reactants and catalyst, and can also influence the reaction pathway and selectivity.[13][14] While polar aprotic solvents like DMF and MeCN have been shown to affect selectivity in some cases, mixtures of solvents, such as toluene/water or dioxane/water, are commonly employed.[13][15] The use of aqueous solvent systems is a notable advantage of the Suzuki coupling, as it is often more environmentally friendly and can facilitate the use of water-soluble reagents.[16][17]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity/Concentration |
| This compound | Organoboron coupling partner | 1.2 - 1.5 equivalents |
| Aryl Halide (e.g., Aryl Bromide) | Organohalide coupling partner | 1.0 equivalent |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 1-5 mol% |
| Base (e.g., K₂CO₃) | Activates boronic acid | 2.0 - 3.0 equivalents |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction medium | Appropriate volume for concentration |
| Inert Gas (Argon or Nitrogen) | To prevent catalyst oxidation | N/A |
| Anhydrous Sodium Sulfate | Drying agent | N/A |
| Silica Gel | Stationary phase for chromatography | N/A |
| Organic Solvents (e.g., Ethyl Acetate, Hexanes) | For workup and chromatography | N/A |
Step-by-Step Protocol
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), the palladium catalyst (1–5 mol%), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[18][19]
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Insufficiently active base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation of Boronic Acid | Presence of water and/or acid | Use anhydrous solvents and ensure the base is not acidic. |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as it is complete. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Difficulty in Purification | Residual palladium catalyst | Pass the crude product through a short plug of silica gel or use a metal scavenger. |
| Co-eluting impurities | Optimize the chromatography solvent system. |
Conclusion
This compound is a highly useful reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the fundamental principles of the catalytic cycle and carefully selecting the reaction parameters, researchers can effectively utilize this building block to construct complex molecular architectures. The provided protocols and troubleshooting guide serve as a valuable resource for scientists and drug development professionals seeking to employ this versatile C-C bond formation strategy.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (2019, August 30).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (2025, December 26).
- Merits of the Suzuki Coupling Reaction - BYJU'S.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025, August 5).
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table - ResearchGate.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- This compound - MySkinRecipes.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025, August 3).
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. (2022, June 30).
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications.
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid - MySkinRecipes.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling - YouTube. (2020, July 11).
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (2025, August 6).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. pubs.acs.org [pubs.acs.org]
Applications of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in medicinal chemistry
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Outlining the Application Note
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Developing a Comprehensive Protocol
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Refining the Application Note
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Refining the Approach
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Implementing the Detailed Plan
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Application Notes & Protocols: Palladium Catalyst Systems for Heteroaryl Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heteroaryl Motifs in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation has become particularly indispensable in pharmaceutical and agrochemical research, where the incorporation of heteroaromatic moieties is a critical strategy for tuning the pharmacological and physicochemical properties of drug candidates.[1] Heteroaryl boronic acids are key building blocks in this endeavor, yet their application is often fraught with challenges not typically encountered with their aryl counterparts.[4]
This guide provides an in-depth exploration of palladium catalyst systems tailored for the Suzuki-Miyaura coupling of heteroaryl boronic acids. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of the reaction, explain the rationale behind catalyst component selection, and provide detailed, field-proven protocols for both standard and challenging substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is paramount for rational reaction design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5][6]
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (the heteroaryl halide). This step forms a Pd(II) intermediate.[5][6] The efficiency of this step, often rate-limiting, is heavily influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[7][8]
-
Transmetalation: In this crucial phase, the organic group from the organoboron reagent (the heteroaryl boronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[2][5] The choice of base and solvent is critical to facilitate this transfer while minimizing side reactions.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, as the two organic partners are expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6] The steric bulk of the ligands often promotes this final, productive step.[7][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Core Components of the Catalyst System
The success of a heteroaryl coupling is dictated by the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursors
While the active catalyst is a Pd(0) species, more stable and air-tolerant Pd(II) salts are often used as "precatalysts". These are reduced in situ to generate the active Pd(0) catalyst. In recent years, well-defined "precatalysts" have been developed that offer improved activity and reproducibility.[9]
| Precursor | Common Examples | Typical Loading | Notes |
| Pd(0) Sources | Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5 - 5 mol% | Pd(PPh₃)₄ is air-sensitive. Pd₂(dba)₃ is a common and effective source.[10] |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | 1 - 10 mol% | Requires in situ reduction, often by phosphine ligands or other reagents.[11] |
| Palladacycle Precatalysts | Buchwald G2, G3, G4 Precatalysts; PEPPSI™ Catalysts | 0.5 - 3 mol% | Air- and moisture-stable, provide rapid and reliable activation to Pd(0).[9][10] |
The Ligand: The Key to Success
The ligand is arguably the most critical component for challenging heteroaryl couplings.[8][12] It stabilizes the palladium center, prevents the formation of inactive palladium black, and critically modulates the steric and electronic properties of the catalyst to facilitate the key steps of the catalytic cycle.[7][8] For heteroaryl couplings, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art.[13][14]
-
Electron-richness increases the electron density on the palladium, promoting the oxidative addition of less reactive electrophiles like heteroaryl chlorides.[5][8]
-
Steric bulk facilitates the final reductive elimination step and helps to form the catalytically active monoligated Pd(0) species.[8][13]
| Ligand Class | Examples | Key Features & Applications |
| Bulky Monophosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Highly versatile and effective for a broad range of heteroaryl couplings, including those with chlorides.[14][15] SPhos and RuPhos are often effective for coupling heteroaryl boronic acids.[16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IMes | Strong σ-donors that form highly stable palladium complexes.[7][17] Particularly effective for coupling sterically hindered substrates and overcoming catalyst deactivation pathways.[18] |
| Bidentate Phosphines | dppf, BINAP | Used in earlier generation catalyst systems. Can be effective but often superseded by bulky monophosphines for challenging heteroaryl couplings.[19] |
The Base: Activating the Boronic Acid
The base plays a multifaceted role, but its primary function is to activate the boronic acid for transmetalation. The choice of base can dramatically impact yield, particularly by influencing the rate of a key side reaction: protodeboronation.[20]
| Base | Common Examples | Strength | Typical Use Cases & Considerations |
| Phosphates | K₃PO₄ | Moderate/Strong | A workhorse base for Suzuki couplings. Its moderate strength and high solubility in some organic solvents make it broadly applicable.[21] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | Often used in aqueous solvent mixtures. Cs₂CO₃ is stronger and can be effective where K₂CO₃ fails.[1] |
| Fluorides | CsF, KF | Weak | Can be highly effective in minimizing protodeboronation, especially with sensitive heteroaryl boronic acids.[22] |
| Alkoxides/Hydroxides | NaOt-Bu, KOH | Strong | Used for very challenging couplings, but their high basicity can promote side reactions and functional group incompatibility. |
Common Challenges in Heteroaryl Couplings
Coupling reactions involving heteroaryl boronic acids are often plagued by specific challenges:
-
Protodeboronation: This is the most common failure mode, where the C–B bond of the boronic acid is cleaved by a proton source (often water) before it can participate in the catalytic cycle.[20][23] This is particularly problematic for electron-rich heterocycles (like furans and pyrroles) and certain nitrogen-containing heterocycles (like 2-pyridyl boronic acid).[1][24] Using milder bases (e.g., CsF), stable boronic acid derivatives (like MIDA boronates or trifluoroborates), or anhydrous conditions can mitigate this issue.[16][20][22]
-
Catalyst Deactivation: The Lewis basic lone pairs on heteroatoms (especially nitrogen and sulfur) can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][4] Employing strongly donating, bulky ligands (like Buchwald ligands or NHCs) can often overcome this by creating a more robust and reactive catalyst that resists poisoning.[13][14]
-
Poor Solubility: Many complex heterocyclic molecules exhibit poor solubility in common organic solvents, which can hinder reaction rates.[4]
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium reagents and phosphine ligands can be toxic and should be handled with care. Reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: General Coupling of a Heteroaryl Boronic Acid with a Heteroaryl Bromide
This protocol is a robust starting point for many common substrate combinations.
Workflow Diagram
Caption: General Experimental Workflow.
Reagents & Equipment:
-
Heteroaryl Halide (e.g., 2-bromopyridine): 1.0 mmol, 1.0 equiv
-
Heteroaryl Boronic Acid (e.g., 3-thiopheneboronic acid): 1.2 mmol, 1.2 equiv
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%
-
SPhos (Ligand): 0.04 mmol, 4 mol%
-
Potassium Phosphate (K₃PO₄), anhydrous: 2.0 mmol, 2.0 equiv
-
1,4-Dioxane, anhydrous: 5 mL
-
Oven-dried resealable reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add the heteroaryl halide, heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous 1,4-dioxane. The solvent should be degassed prior to use by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting heteroaryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biheteroaryl product.
Protocol 2: Challenging Coupling of an Unstable Heteroaryl Boronic Acid
This protocol is adapted for substrates prone to protodeboronation, such as 2-furanboronic acid, by using a milder base and a more stable boronic acid derivative.[16][22]
Reagents & Equipment:
-
Heteroaryl Chloride (e.g., 4-chloroanisole): 1.0 mmol, 1.0 equiv
-
Potassium 2-Furan-trifluoroborate: 1.5 mmol, 1.5 equiv
-
Pd₂(dba)₃: 0.01 mmol, 1 mol%
-
RuPhos: 0.03 mmol, 3 mol%
-
Cesium Carbonate (Cs₂CO₃): 3.0 mmol, 3.0 equiv
-
Tetrahydrofuran (THF), anhydrous: 4 mL
-
Water, degassed: 1 mL
-
Same equipment as Protocol 1
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the heteroaryl chloride, potassium 2-furan-trifluoroborate, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to an oven-dried reaction vial.
-
Establish Inert Atmosphere: If not using a glovebox, seal the vial and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the anhydrous THF (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Catalyst poisoning by heteroatom.3. Oxidative addition is too slow (e.g., with chlorides). | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Increase ligand loading; switch to a more electron-rich ligand (e.g., an NHC or a different Buchwald ligand).[14][18]3. Increase temperature; switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos). |
| Significant Protodeboronation | 1. Boronic acid is unstable.2. Base is too strong or reaction temperature is too high.3. Presence of excess water. | 1. Switch to a more stable derivative (trifluoroborate, MIDA ester).[16][20]2. Use a milder base (e.g., K₃PO₄, CsF).[22][23] Lower the reaction temperature.3. Use anhydrous solvents and ensure reagents are dry. |
| Formation of Homocoupled Byproducts | 1. Reaction rate is slow, allowing for side reactions.2. Oxygen contamination. | 1. Optimize catalyst system for faster turnover.2. Ensure rigorous exclusion of air from the reaction. |
| Inconsistent Results | 1. Impure reagents (especially boronic acid).2. Variable water content in solvents or reagents. | 1. Check purity of boronic acid; consider converting to a more stable, crystalline trifluoroborate salt for purification and use.[16]2. Use high-quality anhydrous solvents and dry reagents thoroughly. |
High-Throughput Experimentation for Optimization
For particularly challenging couplings, high-throughput experimentation (HTE) can rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify optimal conditions.[25][26] Robotic systems can set up dozens or hundreds of reactions in parallel in well plates, allowing for a comprehensive mapping of the reaction space that would be impractical using traditional methods.[25][27]
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of heteroaryl boronic acids is a powerful, albeit nuanced, transformation. Success hinges on a foundational understanding of the catalytic cycle and a rational approach to selecting the components of the catalyst system. By choosing appropriate ligands, bases, and reaction conditions tailored to the specific challenges posed by heteroaromatic substrates—namely protodeboronation and catalyst inhibition—researchers can effectively navigate the complexities of this reaction. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for developing efficient and reliable methods for the synthesis of complex biheteroaryl molecules, accelerating the discovery and development of new chemical entities.
References
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. National Institutes of Health (NIH).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions.
- Protodeboronation. Wikipedia.
- High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
- Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate.
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace by Typeset.
- Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH).
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- Buchwald Ligands. Merck Millipore.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. ACS Publications.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.
- High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Semantic Scholar.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.
- Unleashing high-throughput reaction screening. Unchained Labs.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
Application Note: A Researcher's Guide to Suzuki-Miyaura Reactions with Pyridylboronic Acids
Introduction: The Pyridine Paradox in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1] Its application in constructing biaryl and hetero-biaryl scaffolds is central to the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Pyridine-containing molecules are particularly vital, as the pyridine ring is a ubiquitous and often indispensable motif in biologically active compounds.[4][5]
However, the intersection of these two chemical domains is fraught with unique challenges. The use of pyridylboronic acids, especially 2-pyridylboronic acid, in Suzuki-Miyaura couplings is notoriously difficult—a phenomenon often termed the "2-pyridyl problem".[4][5][6] These substrates suffer from inherent instability, leading to rapid decomposition, and a tendency to poison the palladium catalyst.[2][4][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully navigating these challenges. We will dissect the mechanistic hurdles, present field-proven strategic solutions, and offer detailed protocols to empower the efficient synthesis of pyridine-containing target molecules.
Mechanistic Insights: Why Pyridylboronic Acids Are Challenging
Understanding the underlying chemical principles is paramount to designing robust experimental setups. The difficulties stem from two primary, often interconnected, issues: catalyst inhibition and protodeboronation.
The Dual Role of Pyridine: Substrate and Inhibitor
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][8] However, the Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the electron-deficient palladium center.[2][9] This coordination can sequester the active catalyst into an off-cycle, non-productive state, effectively inhibiting the reaction. This is particularly pronounced with 2-substituted pyridines, where the nitrogen can act as a chelating ligand, further stabilizing the inactive complex and hindering the crucial oxidative addition or transmetalation steps.[6]
Protodeboronation: The Instability Problem
Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[7][10] This side reaction is a major cause of low yields. Heteroaryl boronic acids are particularly susceptible, and the electron-deficient nature of the pyridine ring exacerbates this instability.[4][10] The reaction is often accelerated by the basic and aqueous conditions typically employed in Suzuki couplings.[11] For 2-pyridylboronic acid, an intramolecularly catalyzed process can further hasten this decomposition pathway.[12]
Strategic Solutions and Component Selection
Overcoming these obstacles requires a multi-faceted approach, focusing on stabilizing the boron reagent and optimizing the catalytic system to favor the desired cross-coupling over side reactions.
Choosing the Right Boron Reagent
While pyridylboronic acids can be used, their instability often necessitates the use of more robust derivatives.[13] The choice of reagent is the first and most critical decision in the experimental design.
| Boron Reagent Class | Structure Example (2-Pyridyl) | Advantages | Disadvantages |
| Boronic Acids | R-B(OH)₂ | Commercially available, no prior activation needed. | Prone to protodeboronation and trimerization (boroxine formation).[3][7] |
| Potassium Organotrifluoroborates | R-BF₃K | Crystalline, air- and moisture-stable solids.[3][13] Less prone to protodeboronation.[3] | Requires specific conditions (often aqueous or alcoholic solvents) for efficient transmetalation. |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, crystalline, and easy to handle.[13] Allows for a "slow release" of the boronic acid, minimizing its concentration and decomposition.[14][15] | Requires specific conditions (base, often aqueous) to hydrolyze the MIDA group and release the active boronic acid. |
| Diethanolamine (DABO) Boronates | R-B(DABO) | Air-stable derivatives that can be used directly in coupling reactions.[11][13] | May require specific solvent systems (e.g., protic solvents) for optimal performance.[11] |
Recommendation: For challenging couplings, especially with 2-pyridyl systems, MIDA boronates or potassium organotrifluoroborates are highly recommended to mitigate protodeboronation.[3][13][14]
The Catalyst System: Palladium and Ligand Selection
The key to preventing catalyst inhibition is to use a palladium complex that is both highly active and sterically shielded.
-
Palladium Precatalyst : While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern pre-formed catalysts (precatalysts) offer greater stability and reproducibility.[11][16] Buchwald's G3 and G4 palladacycle precatalysts (e.g., XPhos Pd G3) are particularly robust.[11]
-
Ligands : The solution to catalyst inhibition lies in the use of sterically bulky, electron-rich monodentate phosphine ligands.[10][17] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[6] Their large size creates a sterically hindered environment around the palladium center, which disfavors coordination by the pyridine nitrogen. The Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(tBu)₃) ligands are the industry standard for these challenging couplings.[6][10][17]
Recommendation: A combination of a modern palladacycle precatalyst (e.g., XPhos Pd G3) or a Pd(0) source like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) is the most reliable approach.[10][16]
The Role of the Base and Solvent
The base and solvent are not passive components; they critically influence the reaction outcome.
-
Base : The base activates the boronic acid for transmetalation by forming a more nucleophilic borate species.[18][19] Strong bases like K₃PO₄ are often required for challenging couplings.[9][11] However, for substrates sensitive to protodeboronation, weaker bases like K₂CO₃, or fluoride sources like CsF or KF, can be beneficial, particularly under anhydrous conditions.[10][11]
-
Solvent : The solvent choice impacts solubility and can influence the catalytic cycle.[20][21] Anhydrous solvents like 1,4-dioxane, toluene, or DMF can suppress water-mediated protodeboronation.[11][22] Often, a small amount of water is added to polar aprotic solvents (e.g., dioxane/water 10:1) to aid in dissolving the base and facilitate the hydrolysis of boronate esters.[9][23] For certain systems, polar protic solvents like isopropanol have also been shown to be effective.[10][24]
Recommendation: Start with K₃PO₄ in a 1,4-dioxane/water system.[9] If protodeboronation is a major issue, switch to an anhydrous solvent and a milder base like CsF.[10]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Coupling of 3-Pyridylboronic Acid with an Aryl Bromide
This protocol is a robust starting point for less challenging pyridyl isomers.
Materials:
-
Aryl Bromide (1.0 equiv)
-
3-Pyridylboronic Acid (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 3-pyridylboronic acid (0.65 mmol, 1.3 equiv), and K₃PO₄ (1.25 mmol, 2.5 equiv).
-
Inert Atmosphere : Seal the vessel with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Catalyst Addition : Under a positive flow of inert gas, add Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%) and SPhos (0.0175 mmol, 3.5 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 and a concentration of ~0.1 M with respect to the aryl bromide (e.g., 4.5 mL dioxane, 0.5 mL water).
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol employs advanced techniques to overcome the "2-pyridyl problem". Using an aryl chloride as the electrophile further demonstrates the power of the optimized system.
Materials:
-
Aryl Chloride (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation : To a glovebox or under a strict inert atmosphere, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), 2-pyridyl MIDA boronate (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%) to a reaction vial with a stir bar.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 5:1 and a concentration of ~0.2 M with respect to the aryl chloride (e.g., 2.1 mL dioxane, 0.4 mL water).
-
Reaction : Seal the vial tightly with a Teflon-lined cap and remove from the glovebox (if used). Place in a preheated heating block at 110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by LC-MS. Due to the high activity of the catalyst, reactions may be complete in 1-6 hours.
-
Workup & Purification : Follow steps 7-8 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.[11] 2. Insufficiently degassed solvents (oxygen contamination).[11][15] 3. Catalyst inhibition by pyridine substrate.[2][9] 4. Poor quality of reagents. | 1. Use a fresh bottle of catalyst/ligand, or switch to a more robust precatalyst (e.g., XPhos Pd G3). 2. Ensure solvents are thoroughly degassed via sparging with N₂/Ar or freeze-pump-thaw cycles.[15] 3. Switch to a bulkier ligand (e.g., from SPhos to XPhos or RuPhos). Increase reaction temperature. 4. Check purity of starting materials. |
| Significant Protodeboronation | 1. Boronic acid instability.[4] 2. Presence of water and strong base.[11] 3. Reaction temperature too high or time too long. | 1. Switch to a more stable boron reagent like a MIDA boronate or a potassium trifluoroborate.[15] 2. Use anhydrous conditions with a milder base (e.g., CsF, KF).[10][11] 3. Lower the reaction temperature and monitor closely to stop the reaction upon completion.[10] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction.[1][11] 2. Inefficient transmetalation or reductive elimination. | 1. Improve degassing procedures.[15] 2. Re-evaluate the ligand and base combination. Sometimes a different ligand can accelerate the desired cross-coupling pathway. |
| Incomplete Reaction with Aryl Chlorides | 1. Oxidative addition is too slow.[1] 2. Catalyst deactivation. | 1. Use a highly active, electron-rich ligand specifically designed for aryl chlorides (e.g., XPhos, RuPhos).[10][16] 2. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). |
References
- D. S. Lee, J. K. Lee, Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- K. L. Billingsley, S. L. Buchwald, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. (URL)
- C. F. T. Orme, et al., The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- C. F. T. Orme, et al.
- G. A. Molander, S. L. J. Trice, S. D. Dreher, A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health, 2012. (URL)
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- J. M. G. Santos, et al., Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing, 2020. (URL)
- A. S. Franklin, et al., Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2004. (URL)
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem, 2025. (URL)
- Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids. BenchChem, 2025. (URL)
- Help needed with unreproducible Suzuki coupling. Reddit, 2023. (URL)
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem, 2025. (URL)
- A. J. J. Lennox, G. C. Lloyd-Jones, Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- A. T. Lindhardt, et al., Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2012. (URL)
- D. G. Knapp, et al., A General Solution for the 2-Pyridyl Problem. National Institutes of Health, 2012. (URL)
- J. C. H. Lee, et al., Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2020. (URL)
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Semantic Scholar, 2022. (URL)
- B. P. Carrow, J. F. Hartwig, Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health, 2011. (URL)
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- G. A. Molander, B. P. Hoag, Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health, 2009. (URL)
- Effect of solvent on the Suzuki reaction.
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
- K. L. Billingsley, S. L. Buchwald, A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2007. (URL)
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem, 2025. (URL)
- M. G. Johnson, et al., Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- C. C. C. Johansson, et al., Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library, 2014. (URL)
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. (URL)
- S. D. McClure, D. G. Watson, Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library, 2019. (URL)
- Role of a base in Suzuki-Miyaura reaction.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- C. A. Fleckenstein, H. Plenio, Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed, 2008. (URL)
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem, 2025. (URL)
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL)
- A. Y. Li, et al., Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 2002. (URL)
- Diagnosing issues with a failed Suzuki coupling?. Reddit, 2021. (URL)
- Cross-Coupling Reactions: A Practical Guide.
- M. E. Gonzalez-Cardenas, et al., An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. OUCI, 2017. (URL)
- N. C. G. H. M. W. T. H. G. Hazari, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health, 2017. (URL)
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- D. C. Blakemore, et al., Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 2018. (URL)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2022. (URL)
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Foreword: The Architectural Significance of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast portfolio of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. The precise functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the construction of carbon-carbon bonds.[1] Boronic acids, particularly functionalized pyridinyl boronic acids, are thus critical reagents in the drug discovery and development pipeline.[2] This document provides an in-depth guide to the application of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid, a key building block for the synthesis of complex pharmaceutical intermediates. We will delve into the causality behind its reactivity, provide detailed protocols for its use, and offer insights into overcoming common synthetic challenges.
Physicochemical and Reactivity Profile of this compound
This compound is a white to off-white solid that has gained prominence as a versatile reagent in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the 6-(2-methoxyethoxy) substituent enhances the nucleophilicity of the boronic acid, making it an efficient coupling partner. However, like many heteroaryl boronic acids, it is susceptible to protodeboronation, a key consideration in reaction design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1282378-03-3 | [3][4] |
| Molecular Formula | C8H12BNO4 | [4] |
| Molecular Weight | 197.00 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 365.8±52.0 °C (Predicted) | [3][4] |
| Density | 1.21±0.1 g/cm3 (Predicted) | [3][4] |
| pKa | 6.98±0.17 (Predicted) | [3][4] |
| Storage | 2-8°C, under inert atmosphere | [3][4] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate. This reaction is fundamental to the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many biologically active molecules.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for a successful outcome, especially when dealing with heteroaryl boronic acids. The electron-rich nature of the 6-alkoxypyridine ring can influence the rate of transmetalation. The Lewis basic nitrogen atom of the pyridine can potentially coordinate to the palladium center, which can sometimes inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can mitigate this issue and promote efficient coupling.
Exemplary Application: Synthesis of a Key Intermediate for Sonidegib
Sonidegib (Odomzo®) is a potent Hedgehog signaling pathway inhibitor approved for the treatment of locally advanced basal cell carcinoma.[5][6] The synthesis of Sonidegib involves the coupling of a substituted biphenyl moiety with an aminopyridine derivative. This compound can be utilized in the synthesis of a key precursor to the aminopyridine portion of the molecule.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Broader Applications in Medicinal Chemistry
Beyond its use in the synthesis of Hedgehog pathway inhibitors, the 6-alkoxypyridine-3-boronic acid scaffold is of interest in other therapeutic areas. For instance, derivatives of 6-substituted pyridine-3-boronic acids have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[4][7] Efflux pump inhibitors are a promising strategy to combat antibiotic resistance by restoring the efficacy of existing antibiotics.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Suzuki-Miyaura Couplings with Pyridine Boronic Acids
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality of boronic acid (degradation)- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a pre-catalyst or ensure catalyst is active.- Use fresh, high-purity boronic acid.- Thoroughly degas solvents and maintain a positive pressure of inert gas.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, DME/water). |
| Protodeboronation of the Pyridine Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature- Inappropriate base | - Use anhydrous solvents or a carefully controlled amount of water.- Monitor the reaction closely and stop when the starting material is consumed.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). |
| Homocoupling of the Boronic Acid | - Presence of oxygen- Inappropriate palladium source | - Ensure rigorous degassing and a strict inert atmosphere.- A Pd(0) source (e.g., Pd(PPh₃)₄) may reduce homocoupling. |
| Formation of Impurities from Ligand | - Aryl scrambling from phosphine ligands | - Use ligands less prone to scrambling or consider ligand-free conditions if applicable. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its successful application, primarily through the Suzuki-Miyaura cross-coupling reaction, hinges on a sound understanding of the reaction mechanism and careful optimization of reaction conditions. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important reagent in their synthetic endeavors, ultimately accelerating the discovery of new medicines.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
- Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. PubMed.
- Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Dovepress.
- Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. Dovepress.
- Sonidegib | C26H26F3N3O3 | CID 24775005. PubChem @ NIH.
- Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. ResearchGate.
- Understanding the Chemical Properties and Applications of Boronic Acids. Ningbo Inno Pharmchem Co., Ltd.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mastering the Challenge of Coupling 2-Substituted Pyridyl Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-pyridyl moiety is a cornerstone in modern medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules.[1][2][3] However, the introduction of this motif via cross-coupling reactions is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[2][3][4][5] This guide provides an in-depth exploration of the reaction conditions and strategic considerations necessary to successfully couple 2-substituted pyridyl nucleophiles, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The Root of the Challenge: The "2-Pyridyl Problem"
The primary obstacle in coupling 2-pyridyl nucleophiles, particularly in the widely used Suzuki-Miyaura reaction, is the inherent instability of the organometallic intermediates.[2][3][4][5][6] 2-Pyridylboronic acids and their derivatives are highly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of unsubstituted pyridine and decomposition of the key nucleophilic partner.[4][6] Furthermore, the nitrogen atom of the pyridine ring can coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst inhibition or unproductive pathways.[6]
This application note will dissect these challenges and provide field-proven strategies and detailed protocols for several key cross-coupling reactions, empowering researchers to confidently incorporate the 2-pyridyl scaffold into their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Navigating the Instability of 2-Pyridylboron Reagents
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to 2-pyridyl nucleophiles requires careful optimization to overcome the aforementioned challenges.
Key Mechanistic Considerations & Strategic Solutions
The slow rate of transmetalation for electron-deficient heteroaryl boron derivatives and the rapid decomposition via protodeboronation are the central hurdles.[7] To counter these issues, several strategies have proven effective:
-
Stabilized Boron Reagents: Moving away from the notoriously unstable 2-pyridylboronic acid, more robust alternatives have been developed. These include lithium triisopropyl 2-pyridylboronates, 2-pyridyl MIDA (N-methyliminodiacetic acid) boronates, and 2-pyridyl N,N-diethanolamine boronate esters.[2][7][8][9] These reagents exhibit enhanced stability, mitigating premature decomposition.
-
Optimized Catalyst/Ligand Systems: The choice of the palladium precursor and, critically, the supporting ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, outcompeting the undesired side reactions.[10]
-
Judicious Base and Solvent Selection: The base plays a critical role in the catalytic cycle. While strong bases are often necessary, they can also promote protodeboronation. Therefore, a careful balance must be struck. The solvent choice influences the solubility of the reagents and the stability of the catalytic species.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate
This protocol is adapted from a general and efficient method for the coupling of 2-pyridyl nucleophiles.[7]
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol%)
-
Diaryl or dialkyl phosphine oxide ligand (e.g., SPhos) (L:Pd ratio = 3:1)
-
Anhydrous dioxane (3 mL/mmol of halide)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl or heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, and potassium fluoride.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine oxide ligand in a small amount of dioxane.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reagent Addition: Add the anhydrous dioxane to the Schlenk tube via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 100 | 74-82 | [7] |
| Pd₂(dba)₃ / Ligand 2* | Aryl Chloride | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 100 | 70-78 | [7] |
| POPd-mix / t-BuOLi | Aryl Bromide | 2-Pyridylboronic ester | CsF | Isopropanol | 90 | 36-60 | [11] |
*Ligand 2 refers to a specific dialkyl phosphine oxide ligand from the cited literature.[7]
II. Negishi Coupling: A Reliable Alternative with 2-Pyridylzinc Reagents
The Negishi coupling, which utilizes organozinc reagents, presents a robust alternative to the Suzuki-Miyaura reaction for the synthesis of 2-arylpyridines. 2-Pyridylzinc reagents are generally more reactive and less prone to the decomposition pathways that plague their boronate counterparts.[1]
Advantages of 2-Pyridylzinc Reagents
-
Enhanced Reactivity: Organozinc reagents are more nucleophilic than organoboron compounds, often leading to faster reaction times and milder reaction conditions.[1]
-
Improved Stability: The development of solid, moderately air-stable 2-pyridylzinc reagents has significantly improved their practicality and ease of handling.[1][12][13][14] These reagents can often be manipulated in air for short periods without significant decomposition.
-
Excellent Functional Group Tolerance: Negishi couplings with 2-pyridylzinc reagents have demonstrated compatibility with a wide range of functional groups, including ketones, esters, and free N-H groups.[1]
Visualizing the Negishi Coupling Workflow
Caption: Workflow for the preparation and use of solid 2-pyridylzinc reagents in Negishi coupling.
Protocol for Negishi Coupling with Solid 2-Pyridylzinc Pivalates
This protocol is based on the work of Buchwald and Knochel for the synthesis and application of air-stable 2-pyridylzinc reagents.[1][13]
Materials:
-
Aryl or heteroaryl chloride or bromide (1.0 equiv)
-
Solid 2-pyridylzinc pivalate reagent (1.3 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with XPhos ligand, 2 mol %)
-
Anhydrous Tetrahydrofuran (THF) (4 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, the solid 2-pyridylzinc pivalate, and the palladium catalyst/ligand to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Catalyst System | Electrophile | Nucleophile | Solvent | Temp | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | Aryl Chlorides/Bromides | 2-Pyridylzinc Pivalates | THF | rt - 50°C | Good to Excellent | [1][15] |
| Pd(PPh₃)₄ | Aryl Halides | 2-Pyridylzinc Bromide | THF | Reflux | Wide Range | [15] |
III. Sonogashira Coupling: Synthesis of 2-Alkynylpyridines
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is generally tolerant of the 2-pyridyl moiety.
General Considerations for Sonogashira Coupling of 2-Halopyridines
The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[16] The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide intermediate.
Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines
This protocol is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[17]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Inert atmosphere (Nitrogen)
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask. Add DMF and stir for 30 minutes.
-
Reagent Addition: Add the 2-amino-3-bromopyridine, the terminal alkyne, and triethylamine to the flask.
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours.
-
Work-up and Purification: After cooling, the reaction mixture can be worked up using standard extractive procedures and purified by column chromatography.
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridine | Terminal Alkynes | Et₃N | DMF | 100 | 72-96 | [17] |
| Pd(PPh₃)₂Cl₂/CuI | Aryl Halide | Terminal Alkyne | Diisopropylamine | THF | rt | ~89 | [18] |
IV. C-H Activation: A Modern Approach to 2-Substituted Pyridine Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyridines.[19][20] This approach avoids the pre-functionalization required for traditional cross-coupling reactions. The pyridine nitrogen can act as a directing group, facilitating the selective activation of specific C-H bonds.[19][21]
Key Principles of Pyridine-Directed C-H Activation
In many cases, the nitrogen atom of a 2-substituted pyridine can coordinate to a transition metal catalyst, directing the activation of a C-H bond at the ortho-position of the substituent. This chelation-assisted strategy offers high regioselectivity.[19]
Example of a Palladium-Catalyzed C-H Arylation
While a detailed, universally applicable protocol is challenging to provide due to the diverse nature of C-H activation reactions, the following represents a general set of conditions that have been employed for the ortho-arylation of 2-phenylpyridine.[19]
General Reaction Components:
-
Substrate: 2-Phenylpyridine
-
Coupling Partner: Potassium aryltrifluoroborate
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant: Copper(II) acetate (Cu(OAc)₂)
-
Co-oxidant: p-Benzoquinone
-
Solvent: 1,4-Dioxane
These reactions typically require elevated temperatures and an inert atmosphere. The specific conditions, including stoichiometry and reaction times, need to be optimized for each specific substrate combination.
Conclusion: A Multifaceted Approach to a Persistent Challenge
The successful coupling of 2-substituted pyridyl nucleophiles is a testament to the power of rational reaction design and optimization. While the "2-pyridyl problem" presents a significant synthetic hurdle, the strategic selection of stabilized nucleophilic partners, finely-tuned catalyst systems, and alternative coupling methodologies provides a robust toolkit for the modern synthetic chemist. By understanding the underlying principles of reactivity and instability, researchers can confidently navigate these challenging transformations and unlock the vast potential of 2-pyridyl-containing molecules in drug discovery and materials science.
References
- Cook, X. A. F., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
- Cook, X. A. F., Gombert, A., & Willis, M. C. (2020).
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757. [Link]
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15, 5754-5757. [Link]
- (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Cook, X. A. F., Gombert, A., & Willis, M. C. (2020).
- Cook, X. A. F., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091. [Link]
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
- (2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.
- Baroliya, P. K., & Dabhi, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(47), 15889–15891. [Link]
- Shabana, A., & Peruncheralathan, S. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics, 28(15), 4445–4453. [Link]
- (2018). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Wolf, C., & Lerebours, R. (2004). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 6(8), 1147–1150. [Link]
- (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
- (2005).
- (2010). Recent progress in the synthesis of pyridinylboronic acids and esters.
- (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
- (2025). Developments of the Hiyama coupling to 2‐pyridyl substrates.
- (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(3), 611–620. [Link]
- (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- (n.d.). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(14), 5402–5408. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956–1960. [Link]
- (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- (2013). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]
- (2018). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. [Link]
- (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | CoLab [colab.ws]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 14. Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. scirp.org [scirp.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 20. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 21. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
Boronic Acids: Versatile Reagents for the Synthesis of Complex Molecules
Introduction: The Enduring Utility of the Boronic Acid Functional Group
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision and efficiency.[1][2] Their unique combination of stability, reactivity, and functional group tolerance has positioned them at the forefront of synthetic strategy, particularly in the realms of pharmaceutical and materials science.[1][2] This guide provides an in-depth exploration of the most impactful applications of boronic acids, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The versatility of boronic acids stems from the electron-deficient nature of the boron atom, which imparts Lewis acidity and facilitates a range of powerful transformations.[1] While stable enough to handle in air, they can be activated under specific conditions to participate in a variety of bond-forming reactions.[3] This guide will delve into the cornerstone of boronic acid chemistry, the Suzuki-Miyaura cross-coupling, as well as other pivotal reactions such as the Chan-Lam coupling and the Petasis reaction. Furthermore, we will explore the strategic use of boronic acids as protecting groups to facilitate multi-step synthesis and their application in the challenging field of asymmetric synthesis.
The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[4][5] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[4]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][6][7] This step is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium.[5][7]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[3] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This step regenerates the halide salt and forms a new organopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol provides a general procedure for the challenging coupling of an aryl chloride, which requires a more active catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid the homocoupling of boronic acids.[5]
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.[4] The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).[4]
-
Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Data Presentation: Common Components for Suzuki-Miyaura Coupling
| Component | Examples | Role & Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPr | Source of the active Pd(0) species. Pre-catalysts like Pd(OAc)₂ are reduced in situ. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, N-heterocyclic carbenes (NHCs) | Stabilizes the Pd catalyst, enhances reactivity. Bulky, electron-rich ligands facilitate oxidative addition, especially for less reactive chlorides.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Et₃N | Activates the boronic acid to the boronate. The choice of base can influence reaction rate and prevent side reactions like ester hydrolysis.[5] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and catalyst. Aqueous co-solvents are often necessary to dissolve the inorganic base.[5] |
The Chan-Lam Coupling: Forging C-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, offers a powerful method for the synthesis of aryl ethers, aryl amines, and aryl thioethers.[9][10][11] This copper-catalyzed reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often with the advantage of being conducted at room temperature and open to the air.[9][11]
Mechanistic Rationale: A Copper-Mediated Pathway
The mechanism of the Chan-Lam coupling is complex and still a subject of study, but a generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
-
Ligand Exchange/Transmetalation: The copper(II) catalyst reacts with the boronic acid to form a copper-aryl species.
-
Coordination: The amine or alcohol substrate coordinates to the copper center.
-
Oxidation & Reductive Elimination: The copper complex is oxidized, potentially by atmospheric oxygen, to a transient Cu(III) species.[11] This is followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species.[9][12]
-
Catalyst Regeneration: The Cu(I) is re-oxidized to Cu(II) to complete the catalytic cycle.[12]
Protocol: Chan-Lam N-Arylation of Imidazole
This protocol describes the N-arylation of imidazole with an arylboronic acid, a common transformation in medicinal chemistry.
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Imidazole (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM, 5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a vial, combine the arylboronic acid, imidazole, and copper(II) acetate.[13]
-
Solvent and Base Addition: Add dichloromethane and pyridine. The reaction can typically be run open to the air.[9] Pyridine acts as both a ligand to stabilize the copper catalyst and a base.
-
Reaction Execution: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Petasis Reaction: A Multicomponent Route to Amines
The Petasis reaction, or Petasis borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines.[14][15] This reaction is highly valued for its operational simplicity, mild conditions, and its ability to rapidly generate molecular complexity from readily available starting materials.[13][16]
Mechanistic Rationale: A Convergent Pathway
The Petasis reaction proceeds through a convergent pathway, where the amine and carbonyl component first form an iminium ion intermediate.
-
Iminium Ion Formation: The amine and aldehyde (or ketone) condense to form a hemiaminal, which then dehydrates to form a reactive iminium ion.
-
Boronate Formation and Addition: The boronic acid reacts with the hydroxyl group of the hemiaminal or with water in the reaction mixture to form a tetracoordinate boronate complex. This complex then delivers its organic group to the iminium ion, forming the new C-C bond.
-
Product Formation: Hydrolysis of the resulting intermediate yields the final substituted amine product.
Protocol: Petasis Reaction with an α-Hydroxy Aldehyde
The use of α-hydroxy aldehydes in the Petasis reaction is particularly powerful for the synthesis of valuable amino alcohol building blocks.[11][14][17]
Materials:
-
α-Hydroxy aldehyde (e.g., glyceraldehyde acetonide, 1.0 mmol, 1.0 equiv)
-
Amine (e.g., dibenzylamine, 1.1 mmol, 1.1 equiv)
-
Aryl- or vinyl-boronic acid (1.5 mmol, 1.5 equiv)
-
Ethanol or Dichloromethane (5 mL)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a vial, dissolve the α-hydroxy aldehyde and the amine in the chosen solvent.
-
Boronic Acid Addition: Add the boronic acid to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-48 hours. The reaction is often complete when the solution becomes clear. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography to yield the desired amino alcohol. The reaction often proceeds cleanly, simplifying purification.[14]
Boronic Acids as Protecting Groups: Enabling Multi-step Synthesis
A significant challenge in multi-step synthesis is the inherent reactivity of the boronic acid functional group.[3][18] To overcome this, various protecting groups have been developed, allowing the boronic acid moiety to be carried through multiple synthetic steps.[19] Among these, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective protecting group.[19]
MIDA boronates are air- and chromatographically stable, and they are unreactive under anhydrous Suzuki-Miyaura coupling conditions.[14][19][20] However, the boronic acid can be readily unmasked using mild aqueous basic conditions, enabling a powerful strategy known as iterative cross-coupling.[6][14][19][20]
Protocol: MIDA Boronate Formation and Iterative Cross-Coupling
This protocol outlines the protection of a boronic acid as its MIDA ester, followed by a subsequent cross-coupling reaction.
Part A: MIDA Boronate Formation
Materials:
-
Boronic acid (1.0 mmol, 1.0 equiv)
-
N-methyliminodiacetic acid (MIDA, 1.1 mmol, 1.1 equiv)
-
Dimethyl sulfoxide (DMSO) or Toluene
-
4Å Molecular sieves
Procedure:
-
Setup: Combine the boronic acid, MIDA, and molecular sieves in a round-bottom flask.
-
Reaction: Add the solvent and heat the mixture under Dean-Stark conditions to remove water.[19]
-
Isolation: After completion, cool the reaction, filter off the molecular sieves, and remove the solvent under reduced pressure. The MIDA boronate can often be purified by crystallization or chromatography.[14][19][20]
Part B: Iterative Cross-Coupling
This workflow demonstrates how a bifunctional building block (containing both a halide and a MIDA-protected boronic acid) can be used to sequentially build up a complex molecule. The MIDA group on the initial product remains intact during the first Suzuki coupling, allowing for a subsequent deprotection and a second coupling reaction at that site.[6][19]
Asymmetric Synthesis with Boronic Acids
The development of enantioselective transformations is a central goal of modern organic synthesis. Boronic acids have become key players in this field, particularly in the asymmetric synthesis of chiral biaryl atropisomers. These molecules, which possess axial chirality, are prevalent in privileged ligand scaffolds and biologically active compounds.
Protocol: Enantioselective Suzuki-Miyaura Coupling for Axially Chiral Biphenols
This protocol is based on recent advances using chiral ligands to control the stereochemical outcome of the Suzuki-Miyaura reaction.[21][22]
Materials:
-
Aryl bromide (e.g., 2-bromo-3-methylphenylamide, 1.0 equiv)
-
Arylboronic acid (e.g., 1-naphthaleneboronic acid, 2.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Chiral monophosphine ligand (e.g., enantiopure sSPhos or a custom chiral-bridged biphenyl monophosphine ligand, 6 mol%)[9][21]
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous THF (0.1 M)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium source, the chiral ligand, the aryl bromide, the arylboronic acid, and the base.
-
Solvent Addition: Add anhydrous THF.
-
Reaction Execution: Seal the vial and stir the reaction at the optimized temperature (e.g., 50 °C) for 48-72 hours.[9] The choice of chiral ligand is paramount and often requires screening to achieve high enantioselectivity.[21]
-
Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion and Future Outlook
Boronic acids have fundamentally reshaped the landscape of complex molecule synthesis. The reactions detailed in this guide represent just a fraction of their vast utility. Ongoing research continues to expand the scope of these transformations, with a particular focus on developing more sustainable catalyst systems, broadening the substrate scope to include more challenging C(sp³)-hybridized partners, and designing novel chiral ligands for ever more precise stereochemical control. The continued innovation in boronic acid chemistry promises to provide chemists with even more powerful tools to address the synthetic challenges of the future, from drug discovery to the creation of novel materials.
References
- Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
- Petasis, N. A. (1993). The Petasis Reaction. Wikipedia. [Link]
- Gillis, E. P. (2010).
- Tu, S., & Li, C. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. [Link]
- Burke, M. D., & Gillis, E. P. (2018). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 51(8), 1849–1861. [Link]
- Green, J. C., & Procter, D. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15531–15536. [Link]
- Ma, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. RSC Advances, 10(30), 17897–17901. [Link]
- Zhang, D., et al. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry, 16(46), 8984-8988. [Link]
- Chan, D. M. T., Evans, D. A., & Lam, P. Y. S. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
- ResearchGate. (n.d.). Optimization of the Petasis reaction conditions using α‐hydroxy aldehyde 3, dibenzylamine and trans‐styrylboronic acid. [Link]
- Ali, S., et al. (2025). The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. ACS Omega. [Link]
- Pyne, S. G., & Petasis, N. A. (2012). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]
- Smith, A. B., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Tu, S., & Li, C. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
- Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
- Krasavin, M., & Dar'in, D. (2019). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. The Journal of Organic Chemistry, 84(15), 9735–9743. [Link]
- ResearchGate. (n.d.).
- Green, J. C., & Procter, D. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Base-assisted, copper-catalyzed N-arylation of (benz)imidazoles and amines with diarylborinic acids. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Martinez, A. et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(11), 18848–18884. [Link]
- Holder, J. C., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 535, 120857. [Link]
- Burke, M. D., & Gillis, E. P. (2008).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.).
- PubMed. (2008).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags [acswebcontent.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Chan-Lam Coupling of Pyridinylboronic Acids
As a Senior Application Scientist, this guide provides an in-depth exploration of the Chan-Lam coupling reaction, with a specific focus on the application of pyridinylboronic acids. This document is designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven protocols.
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the creation of pharmaceuticals and functional materials.[1][2] Among the various methods available, the Chan-Lam coupling, a copper-catalyzed cross-coupling of boronic acids with N-H containing compounds, stands out for its operational simplicity and mild reaction conditions.[3][4] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig amination, Chan-Lam couplings can often be performed at room temperature, open to the atmosphere, making it a highly practical and accessible synthetic tool.[3][5]
This guide focuses on a particularly valuable, yet challenging, application: the use of pyridinylboronic acids. The resulting N-arylpyridine scaffolds are ubiquitous in medicinal chemistry and drug design, valued for their unique physicochemical properties and ability to engage in critical biological interactions.[6][7] However, the pyridine nitrogen itself can complicate the reaction by chelating the copper catalyst, leading to variable reactivity compared to simple arylboronic acids.[8][9] Understanding and overcoming these challenges is key to successfully leveraging this powerful reaction.
The Catalytic Cycle: A Mechanistic Overview
The Chan-Lam coupling is an oxidative cross-coupling reaction.[10] The generally accepted mechanism proceeds through a Cu(I)/Cu(III) or Cu(II) disproportionation pathway. The key steps are outlined below, illustrating the causality behind the required reaction components.
-
Coordination/Ligand Exchange : The N-H nucleophile coordinates to the active Cu(II) catalyst.
-
Transmetalation : The pyridinylboronic acid transfers its aryl group to the copper center, forming a copper-aryl intermediate. This is often a rate-determining step.
-
Reductive Elimination : The crucial C-N bond is formed from a transient Cu(III) species, releasing the N-pyridinyl product and a Cu(I) species.[4]
-
Oxidation : The Cu(I) is re-oxidized back to the catalytically active Cu(II) state by an oxidant, which is typically atmospheric oxygen, completing the cycle.[5][11]
Caption: Standard workflow for Chan-Lam N-arylation.
Step-by-Step Procedure:
-
Reaction Setup : To a clean, dry vial equipped with a magnetic stir bar, add the N-H containing substrate (0.5 mmol, 1.0 equiv), 3-pyridinylboronic acid (0.75 mmol, 1.5 equiv), and copper(II) acetate (0.5 mmol, 1.0 equiv). Note: Stoichiometric copper is often used in initial reports, but catalytic amounts (10-20 mol%) can be effective, especially with heating. [8]2. Solvent and Base Addition : Add dichloromethane (DCM, 5 mL) followed by pyridine (1.0 mmol, 2.0 equiv).
-
Reaction : Stir the mixture vigorously at room temperature. The vial should be left open to the atmosphere (e.g., covered with a cap with a hole or a needle).
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times can vary from 12 to 48 hours.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with a saturated aqueous solution of ammonium hydroxide (2 x 15 mL) to remove the copper salts, followed by water (15 mL) and brine (15 mL). [5]6. Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(pyridin-3-yl) product.
The coupling of 2-pyridinylboronic acid derivatives can be difficult. This protocol utilizes a more stable boron source and thermal conditions to improve success rates.
Step-by-Step Procedure:
-
Reaction Setup : To a sealable reaction tube with a magnetic stir bar, add the N-H substrate (0.5 mmol, 1.0 equiv), potassium 2-pyridinyltrifluoroborate (0.75 mmol, 1.5 equiv), and Cu(OAc)₂ (0.05 mmol, 10 mol%).
-
Solvent and Base Addition : Add acetonitrile (MeCN, 5 mL) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv).
-
Reaction : Seal the tube and place it in a preheated oil bath at 70-80 °C. Stir for 12-24 hours.
-
Monitoring : Allow the reaction to cool before taking an aliquot for TLC or LC-MS analysis.
-
Work-up and Purification : Follow steps 5-7 from Protocol 1. The filtration of the cooled reaction mixture through a pad of Celite before the aqueous work-up can help remove insoluble materials.
Data Summary & Troubleshooting
The choice of conditions is highly dependent on the specific coupling partners. The table below summarizes representative conditions found in the literature.
| Boronic Acid Isomer | N-H Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Pyridinylboronic acid | Benzimidazole | Cu(OAc)₂ (cat.) | - | MeOH | Reflux | 22 | [9] |
| 3-Pyridinylboronate ester | Benzimidazole | Cu(OAc)₂ (cat.) | - | MeOH | Reflux | 54 | [9] |
| 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ (100) | DIPEA | DMSO | 120 | Good | [5] |
| 3-Aminopyridine | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 70 | [8] |
| 4-Aminopyridine | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | No Product | [8] |
| Potassium 2-pyridinyltrifluoroborate | Piperidine | Cu(OAc)₂ (10) | Et₃N | Toluene | 80 | 70 | [9] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Catalyst inhibition by pyridine N. 2. Low reactivity of substrates. 3. Protodeboronation of boronic acid. | 1. Use a boronic ester or trifluoroborate salt. [9] 2. Increase temperature; switch to a higher boiling solvent (e.g., MeCN, Toluene). [8] 3. Add activated molecular sieves to ensure anhydrous conditions. [5] |
| Formation of Side Products | 1. Homocoupling of boronic acid. 2. Oxidation of starting materials. | 1. Use a less coordinating base or a different solvent. 2. Ensure the temperature is not excessively high; consider running under an inert atmosphere if substrate is sensitive, though this defeats the purpose of using air as the oxidant. |
| Difficult Purification | Copper salts remaining in the product. | Perform a thorough aqueous work-up with saturated NH₄OH or a dilute EDTA solution to chelate and remove residual copper. |
Conclusion
The Chan-Lam coupling of pyridinylboronic acids is a potent tool for accessing valuable N-arylpyridine structures. While the inherent nature of the pyridine ring presents unique challenges compared to simple phenylboronic acids, these can be reliably overcome. By carefully selecting the boron source (acid, ester, or trifluoroborate), optimizing the base and solvent system, and applying thermal energy when necessary, researchers can successfully synthesize a wide array of functionalized molecules critical to drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to navigating this important transformation.
References
- Chan-Lam Coupling Mechanism | Organic Chemistry - YouTube. (2022).
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing). (n.d.).
- Chan-Lam Coupling - Organic Chemistry Portal. (n.d.).
- Chan–Lam coupling - Wikipedia. (n.d.).
- A quick Chan-Lam CN and CS cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. (2015).
- Recent Advances in N-Arylation of Heterocycles in the Past Decade | Bentham Science. (2024).
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016).
- Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024).
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives - Who we serve. (n.d.).
- Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid - Benchchem. (n.d.).
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed. (n.d.).
- Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature - Organic Chemistry Portal. (n.d.).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021).
- Pyridones in drug discovery: Recent advances - PubMed. (2021).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
The Strategic Application of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid in Modern Drug Discovery
Introduction: The Ascendancy of Substituted Pyridinylboronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both structural novelty and reliable reactivity is paramount. Among the myriad of building blocks available to medicinal chemists, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Specifically, (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid has garnered significant attention as a key reagent for the synthesis of complex molecules with therapeutic potential. Its unique substitution pattern, featuring an electron-donating methoxyethoxy group on the pyridine ring, modulates the electronic properties of the molecule, influencing its reactivity and the physiological characteristics of its derivatives.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into its pivotal role in the synthesis of bioactive compounds, with a particular focus on its application in the development of novel antibacterial agents. The protocols and insights provided herein are grounded in established scientific principles and aim to empower researchers to leverage this versatile reagent to its full potential.
Core Application: A Key Building Block for NorA Efflux Pump Inhibitors
A compelling application of this compound is in the synthesis of inhibitors targeting the NorA efflux pump in Staphylococcus aureus.[1][2] The overexpression of efflux pumps like NorA is a significant mechanism of antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell, reducing their intracellular concentration and efficacy.[3] By inhibiting these pumps, it is possible to restore the potency of existing antibiotics, a strategy of critical importance in combating multidrug-resistant infections.
The 6-alkoxypyridine-3-boronic acid scaffold has been identified as a promising pharmacophore for NorA inhibition.[1][2] The methoxyethoxy side chain of the title compound can engage in crucial interactions within the binding site of the NorA pump, while the boronic acid moiety serves as a versatile chemical handle for the construction of a diverse library of potential inhibitors through Suzuki-Miyaura cross-coupling.
Synthesis of this compound: A General Protocol
For researchers opting for in-house synthesis, a reliable method involves a halogen-metal exchange followed by borylation. This approach provides a straightforward route to the desired boronic acid from commercially available starting materials.[4]
Experimental Protocol: Synthesis of the Title Reagent
Materials:
-
5-Bromo-2-(2-methoxyethoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 5-bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or by conversion to its pinacol ester for easier handling and purification by column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and heteroaryl compounds.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Typical Reaction Conditions
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of typical conditions that have proven effective for the coupling of pyridinylboronic acids with aryl halides.
| Parameter | Condition for Aryl Bromides | Condition for Aryl Chlorides | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with a strong ligand | Aryl chlorides have a stronger C-Cl bond, requiring a more active catalyst system for oxidative addition. |
| Ligand | PPh₃ (often part of the catalyst) | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) | Bulky, electron-donating ligands promote the oxidative addition of the less reactive aryl chloride and stabilize the active Pd(0) species. |
| Base | K₂CO₃, Na₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃ (often anhydrous) | Stronger bases are often required to facilitate the transmetalation step with less reactive aryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane (often anhydrous) | The presence of water can facilitate the dissolution of the base and the boronic acid, but anhydrous conditions are sometimes preferred for aryl chlorides to prevent catalyst deactivation. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally needed to overcome the higher activation energy for the oxidative addition of aryl chlorides. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile reagent in the modern drug discovery toolkit. Its utility in the synthesis of NorA efflux pump inhibitors highlights its potential for addressing the critical challenge of antimicrobial resistance. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions. As the demand for novel therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
References
- Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. [Link]
- Semantic Scholar.
- Semantic Scholar. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. [Link]
- MDPI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... [Link]
- ResearchGate. Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... [Link]
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Organic Syntheses. 3-pyridylboronic acid. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
- PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
- 1. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with boronic acids and their derivatives. The notoriously challenging nature of purifying crude boronic acids can often lead to project delays and inconsistent results in downstream applications like the Suzuki-Miyaura coupling.[1][2][3] This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven troubleshooting strategies in a direct question-and-answer format.
Section 1: Understanding the Enemy - Common Impurities in Crude Boronic Acids
Effective purification begins with understanding what you are trying to remove. Simply choosing a method without diagnosing the problem can lead to wasted time and material.
Q1: I just finished my synthesis. What are the most likely impurities in my crude boronic acid?
A1: The impurity profile of a crude boronic acid is highly dependent on the synthetic route and workup conditions. However, several common culprits frequently appear. Identifying them is the first step toward selecting an effective purification strategy.
| Impurity Type | Origin & Chemical Nature | Impact on Downstream Reactions |
| Boroxine (Anhydride) | Spontaneous, reversible dehydration of three boronic acid molecules, especially in the solid state or in anhydrous, non-polar solvents.[4][5][6][7] | Primarily affects stoichiometry and characterization, leading to inaccurate reagent quantification.[8] Can often be reverted to the monomeric acid during aqueous workup or reaction conditions. |
| Protodeboronation Product | Cleavage of the C-B bond, replaced by a C-H bond. This is a common decomposition pathway, often promoted by aqueous conditions, heat, or certain metal catalysts.[4][9][10][11] | A non-reactive impurity that reduces the effective concentration of the boronic acid, leading to lower yields in coupling reactions.[12] |
| Homocoupled Byproducts | Dimerization of the boronic acid or the starting aryl halide. Often mediated by the palladium catalyst, especially in the presence of oxygen.[13] | Can be difficult to separate from the desired product due to similar polarity, complicating purification. |
| Starting Materials | Incomplete reaction. For example, unreacted aryl halides or organometallic reagents. | Aryl halides can compete in the catalytic cycle. Residual organometallics can react with other components. |
| Inorganic Salts | Remnants from the workup, such as magnesium salts or bases. | Can interfere with catalyst activity and complicate product isolation. |
Section 2: First-Line Defense - Handling, Storage, and Stability
Many impurities are not formed during the reaction but as a result of improper handling and storage.
Q2: I've heard boronic acids can be unstable. What are the best practices for storage to prevent degradation?
A2: This is a critical point. Many purification challenges can be avoided by proper handling.
-
Moisture is the Enemy (and Sometimes a Friend): While boronic acids are prone to dehydration to form boroxines under anhydrous conditions, exposure to atmospheric moisture can promote other decomposition pathways.[14] Store them in tightly sealed containers in a desiccator or a dry, inert atmosphere (e.g., in a glovebox).[15]
-
Temperature Matters: Store boronic acids in a cool, dark place. Refrigeration is often recommended, especially for notoriously unstable derivatives like certain 2-heterocyclic boronic acids (e.g., 2-pyridyl).[4][16]
-
Know Your Substrate: Electron-deficient boronic acids are more susceptible to protodeboronation.[12] Vinyl and cyclopropyl boronic acids are also known for their instability.[4] If you are working with these classes, consider converting them immediately to a more stable derivative, such as a pinacol or MIDA ester, for storage.[4][8]
Section 3: Purification Strategy Selection
The physical state of your crude material and the nature of the impurities will dictate the most effective purification path.
Q3: My crude product is a messy oil/discolored solid. Where do I even start?
A3: A systematic approach is key. The following decision tree provides a logical workflow for selecting a primary purification technique.
Section 4: Troubleshooting Common Purification Techniques
FAQ 1: Recrystallization & Trituration
Q: I tried to recrystallize my boronic acid, but it oiled out, or the purity barely improved. What's going wrong?
A: This is a frequent issue. Boronic acids can be tricky to crystallize.
-
The Cause: Oiling out often happens when the compound is too soluble in the chosen solvent at its boiling point, causing it to separate as a liquid phase upon cooling rather than forming crystals. Poor purity improvement suggests that the impurities have similar solubility profiles to your product in that solvent system.
-
Troubleshooting Steps:
-
Solvent System Change: If a single solvent fails, switch to a binary solvent system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone, EtOAc, or hot ethanol) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes, heptane) until turbidity persists.[1][17] Heating to redissolve and then allowing slow cooling can initiate crystallization.
-
Try Trituration: If your product is an oil or amorphous solid, trituration is an excellent alternative.[1] This involves stirring or sonicating the crude material as a slurry in a solvent where the product is insoluble, but the impurities are soluble (hexanes or ether are common choices). This effectively "washes" the solid product.
-
Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer to a refrigerator, and finally to a freezer. Slower cooling promotes the formation of purer, larger crystals.[18]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
FAQ 2: Column Chromatography
Q: My boronic acid streaks badly on a silica gel column, and my recovery is very low. How can I fix this?
A: This is the most common complaint with boronic acid chromatography. The issue lies in the interaction between the Lewis acidic boron center and the Lewis basic silanol groups (Si-OH) on the silica surface. This strong interaction leads to poor peak shape and irreversible adsorption.[17][19]
-
The Cause: The empty p-orbital on the boron atom interacts strongly with the lone pairs on the oxygen of the silica gel's silanol groups. This causes the compound to "stick" to the stationary phase, leading to streaking and decomposition.
-
Troubleshooting Workflow:
-
Solutions:
-
Switch Stationary Phase: Neutral alumina is often a better choice than silica gel for polar boronic acids as it has fewer strongly acidic sites.[17]
-
Modify the Eluent: Adding a small amount of a modifier like acetic acid (~0.5-1%) to your eluent can help by competing for the binding sites on the silica gel.[17] Be cautious, as this can promote protodeboronation in sensitive substrates.
-
For Boronic Esters (Bpin): Use Boric Acid-Treated Silica. This is a highly effective technique where the silica gel is pre-treated with a boric acid solution. This masks the Lewis basic sites on the silica, dramatically reducing over-adsorption and improving recovery of boronic esters.[20][21]
-
Convert to an Ester: If you must use chromatography, converting the boronic acid to its pinacol (Bpin) ester is a robust strategy. Bpin esters are generally less polar and more stable on silica gel, making purification much more straightforward.[1][21]
-
FAQ 3: Acid-Base Extraction
Q: I performed an acid-base extraction, but my overall recovery was poor. Where did my product go?
A: Acid-base extraction is a powerful technique for separating boronic acids from neutral or basic impurities.[22] However, pitfalls can lead to product loss.
-
The Cause: Poor recovery can stem from several issues:
-
Incomplete Extraction into Base: Some boronic acids are weak acids (pKa ~9) and may not fully deprotonate and dissolve in a weak base or at an insufficiently high pH.
-
Emulsion Formation: Emulsions can trap your product at the interface between the organic and aqueous layers.
-
Product Precipitation: Upon acidification, if the boronic acid is not very soluble in the organic extraction solvent, it can precipitate out of the aqueous layer and be lost during the separation.
-
Substrate Incompatibility: This method fails if your boronic acid contains other acidic (e.g., phenol, carboxylic acid) or basic (e.g., amine) functional groups that interfere with the desired separation.[1][19]
-
-
Troubleshooting Steps:
-
Use a Stronger Base: Use 1-2 M NaOH to ensure complete formation of the water-soluble boronate salt.[22]
-
Back-Extraction: If you suspect your product is trapped in the organic layer after basification, perform an additional extraction of that organic layer with fresh aqueous base.
-
Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
-
Check pH: After re-acidifying the aqueous layer to recover your product, check the pH with litmus paper to ensure it is sufficiently acidic (pH 1-2) for the free boronic acid to be protonated.
-
Choose the Right Organic Solvent: When extracting the final product from the acidified aqueous layer, use a solvent in which it is highly soluble, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
FAQ 4: Dealing with Intractable Mixtures
Q: I've tried everything, but my boronic acid remains impure. Are there any "last resort" methods?
A: Yes. When standard methods fail, derivatization is an extremely effective, albeit more laborious, strategy. The goal is to temporarily convert the boronic acid into a new compound with drastically different physical properties (like crystallinity), allowing for easy separation.
-
The Diethanolamine (DEA) Adduct Method: This is arguably the most powerful technique for purifying difficult boronic acids.
-
The Principle: Boronic acids react with diethanolamine to form highly stable, crystalline zwitterionic adducts that often precipitate from non-polar organic solvents.[1][19][23][24] Impurities typically remain in the solution.
-
The Process: The crude boronic acid is dissolved in a solvent like ether or dichloromethane, and diethanolamine is added. The resulting crystalline adduct is isolated by simple filtration.[13][24] The pure boronic acid can then be liberated from the adduct by stirring it with an acid and extracting it into an organic solvent.[1]
-
Section 5: Key Experimental Protocols
These protocols are generalized. Always adapt them to the specific scale and properties of your compound.
Protocol 1: Acid-Base Extraction Purification
-
Dissolution: Dissolve the crude boronic acid (1.0 equiv) in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude).
-
Basification: Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq) (2 x 10 mL per gram). Combine the aqueous layers. The neutral/basic impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl or 6 M H₂SO₄ with stirring until the pH is ~1-2 (check with pH paper). A precipitate may form.
-
Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3 x 15 mL per gram).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification via Diethanolamine Adduct Formation[13]
-
Adduct Formation: In a flask, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂, Et₂O). Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new, crystalline adduct crashes out.[13][24]
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid adduct by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent (the same one used for the reaction) and dry under vacuum.
-
Liberation of Boronic Acid: Suspend the purified DEA adduct in ethyl acetate. Add 1 M HCl and stir vigorously until all the solid has dissolved. Separate the layers, and extract the aqueous layer with more ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure boronic acid.
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. Amerigo Scientific. [Link]
- How to Store Boric Acid | Lab Alley. Lab Alley. [Link]
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2023). Reddit. [Link]
- Protodeboron
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2016).
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2023). Chemistry Stack Exchange. [Link]
- Can I remove boronic acid using Work up process? - ResearchGate. (2016).
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed. PubMed. [Link]
- How is boron anhydride produced? - KingProlly. (2024). KingProlly. [Link]
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Boronic acid - Wikipedia. Wikipedia. [Link]
- Purification of boronic acids? : r/chemistry - Reddit. (2015). Reddit. [Link]
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchGate.
- Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017). Reddit. [Link]
- How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). YouTube. [Link]
- benzeneboronic anhydride - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Borate handling and storage - U.S. Borax. U.S. Borax. [Link]
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. PubMed. [Link]
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. PMC. [Link]
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. (2013). Morressier. [Link]
- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2022). Reddit. [Link]
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2022). Reddit. [Link]
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). Wiley-VCH. [Link]
- Boronic Esters in Asymmetric Synthesis | The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). YouTube. [Link]
- Corrosive Storage Guidelines. University of California, Riverside. [Link]
- Recent Advances in the Synthesis of Borinic Acid Deriv
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). RSC Publishing. [Link]
- An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution - TSI Journals. (2011). TSI Journals. [Link]
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2024). LinkedIn. [Link]
- Supporting Inform
- Boronic acid - YouTube. (2015). YouTube. [Link]
- Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016).
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications.
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. borax.com [borax.com]
- 15. laballey.com [laballey.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki Couplings with Pyridylboronic Acids
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and reproducibility with these important substrates. Pyridylboronic acids are notorious for their unique reactivity challenges, which distinguish them from simpler arylboronic acids.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common obstacles, particularly low yields, catalyst deactivation, and the pervasive side reaction of protodeboronation.
Introduction: The "2-Pyridyl Problem" and Other Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to nitrogen-containing heterocycles, especially pyridines, is often problematic.[1][2] The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Furthermore, pyridylboronic acids, particularly the 2-pyridyl isomer, are highly susceptible to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material and reducing yields.[2][4][5][6]
This guide will dissect these issues and provide actionable, evidence-based solutions.
Caption: A systematic workflow for troubleshooting low-yield pyridyl Suzuki couplings.
Part 2: The Protodeboronation Problem
Protodeboronation is the single most significant side reaction plaguing the Suzuki coupling of pyridylboronic acids, especially 2-pyridylboronic acid. [2][5]
FAQ 2: What is protodeboronation, and why is 2-pyridylboronic acid so susceptible?
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond from a proton source like water. [6]This consumes your nucleophile and generates the corresponding unsubstituted pyridine, complicating purification and lowering yields. [5] The high susceptibility of 2-pyridylboronic acid is due to a unique, pH-dependent mechanism. Under neutral pH conditions, it can exist as a zwitterion, which facilitates an intramolecular fragmentation pathway, leading to rapid decomposition. [5][6][7]Counterintuitively, the reaction is often slowest at very high or very low pH, as the equilibrium is shifted away from this highly reactive zwitterionic form. [5][6]
FAQ 3: How can I prevent or minimize protodeboronation?
Several field-proven strategies can be employed to outcompete this destructive side reaction.
-
Use of More Stable Boron Reagents : This is the most effective strategy. Instead of the boronic acid, use a more stable derivative that slowly releases the boronic acid in situ.
-
Boronate Esters (e.g., Pinacol, MIDA) : Boronate esters, particularly N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable than their corresponding acids. [4][6][8]They participate in the catalytic cycle via a "slow-release" mechanism, keeping the concentration of the unstable free boronic acid low at any given time, thus minimizing its decomposition. [6][9] * Trifluoroborate Salts (R-BF₃K) : Potassium pyridyltrifluoroborates are also highly stable, crystalline solids that can be used effectively.
-
N-Phenyldiethanolamine (PDEA) Esters : These form a stable dative bond between the nitrogen and boron atoms, protecting the C-B bond until it is needed in the catalytic cycle. [4][10]
-
-
Careful Selection of Base and Solvent :
-
Weaker Bases : For sensitive substrates, switching from strong bases like NaOH or K₃PO₄ to milder bases like K₂CO₃ or even KF can significantly reduce the rate of protodeboronation. [11][12] * Anhydrous Conditions : While some water is often beneficial for Suzuki couplings, for highly unstable pyridylboronic acids, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be advantageous. [11]
-
-
Optimize Reaction Kinetics : The goal is to make the rate of the productive Suzuki coupling much faster than the rate of protodeboronation.
-
Use a Highly Active Catalyst System : Employing modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can dramatically accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition and transmetalation), thereby favoring the desired product formation. [3][11][13]
Reagent Type Structure Example Relative Stability Key Advantage Boronic Acid Py-B(OH)₂ Low High reactivity, atom economical [14][15] Pinacol Ester Py-B(Pin) Moderate Good stability, easy to handle [8] MIDA Ester Py-B(MIDA) High Very stable, enables "slow-release" [6] | Trifluoroborate | [Py-BF₃]K | High | Crystalline, air-stable solid |
-
Table 1: Comparison of common boron reagents used in Suzuki-Miyaura coupling, highlighting the stability-reactivity trade-off.
Part 3: Catalyst, Ligand, and Base Selection
The right combination of catalyst, ligand, and base is crucial for success and is highly substrate-dependent.
FAQ 4: Which palladium catalyst and ligand should I choose for a difficult pyridyl coupling?
For challenging couplings involving pyridylboronic acids, the choice of ligand is often more critical than the palladium source. The ligand must facilitate rapid catalytic turnover while preventing catalyst inhibition by the pyridine nitrogen.
-
Bulky, Electron-Rich Monophosphine Ligands : These are the state-of-the-art for most challenging Suzuki couplings. Ligands developed by the Buchwald group, such as XPhos , SPhos , and RuPhos , are excellent choices. [11]Their steric bulk promotes the reductive elimination step and their electron-donating ability facilitates the rate-limiting oxidative addition. [14]* Trialkylphosphine Ligands : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective, particularly for coupling less reactive aryl chlorides. [16]* Ferrocenylphosphine Ligands : Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust, general-purpose ligand, and catalysts like Pd(dppf)Cl₂ are a good starting point for optimization. [17][18]
FAQ 5: How do I select the right base?
The base plays a critical role in activating the boronic acid for the transmetalation step. [12][19]The optimal base depends on the stability of your substrates.
-
Potassium Phosphate (K₃PO₄) : A strong, effective base that works well for a wide range of substrates, especially when using stable boronate esters. [1][11][12]* Carbonates (K₂CO₃, Cs₂CO₃) : These are common and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble and often gives better results but is more expensive. [12]They are a good first choice for general screening. [16]* Fluorides (KF, CsF) : Fluoride bases are much milder and are particularly useful when dealing with base-sensitive functional groups or highly unstable boronic acids prone to protodeboronation. [11]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates. [20][11]
-
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the pyridylboronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This involves evacuating the flask under vacuum and backfilling with the inert gas, repeated at least three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) in an oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stable N-Phenyldiethanolamine (PDEA) Boronate Ester
This protocol can be used to convert an unstable pyridylboronic acid into a more robust reagent for coupling. [20][10]
-
Dissolution : In a vial with a stir bar, dissolve the pyridylboronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.
-
Addition : Add N-phenyldiethanolamine (1.0 equiv) dropwise while stirring at room temperature.
-
Precipitation : A white precipitate of the PDEA boronate ester will typically form.
-
Isolation : Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable boronate can now be used directly in the Suzuki coupling protocol above.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis.
- Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 26(72), 17315-17330.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Stanforth, S. P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(13), 4589–4594.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Bak, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 793-800.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wikipedia. (n.d.). Protodeboronation.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(21), 10100-10110.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17595-17609.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2012). Suzuki coupling help. r/chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1214–1217.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Stability and decomposition of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Welcome to the technical support center for (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, decomposition, and effective use of this reagent in your experiments. The following information is synthesized from established principles of boronic acid chemistry and extensive experience in troubleshooting challenging cross-coupling reactions.
I. Core Concepts: Understanding the Stability of this compound
This compound is a heteroarylboronic acid, a class of compounds essential for modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent chemical nature of heteroarylboronic acids presents unique stability challenges that users must be aware of to ensure successful and reproducible results.
The primary decomposition pathway for this and other arylboronic acids is protodeboronation , a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3][4][5][6] This reaction is highly dependent on factors such as pH, temperature, and the presence of water. The pyridine moiety in "this compound" introduces additional complexities due to the basicity of the nitrogen atom, which can influence the compound's speciation and reactivity.[6]
II. Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling, storage, and use of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is crucial to minimize degradation. It is recommended to store this compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[7] This minimizes exposure to moisture and oxygen.
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption, as boronic acids can be hygroscopic.[7][8]
-
Light: Protect from light, as it can potentially accelerate degradation.[7]
Q2: I suspect my this compound has degraded. What are the likely decomposition products and how can I detect them?
A2: The most probable decomposition product is 2-(2-methoxyethoxy)pyridine, formed via protodeboronation. Another common issue with boronic acids is the formation of boroxines, which are cyclic anhydrides of three boronic acid molecules. Boroxine formation is often reversible upon addition of water but can complicate stoichiometry if not accounted for.[9]
To detect degradation, you can use the following analytical techniques:
-
NMR Spectroscopy: ¹H NMR can show the appearance of the proton that replaces the boronic acid group. ¹¹B NMR can also be used to monitor the boron environment.[10]
-
LC-MS: This is a highly sensitive method to detect the parent boronic acid and its decomposition products.[11] A reversed-phase HPLC method with a C18 column is often suitable.
-
TLC: A simple TLC analysis can often reveal the presence of new, less polar spots corresponding to the protodeboronated product.
Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the potential causes related to the boronic acid itself?
A3: Low yields in Suzuki-Miyaura reactions involving heteroaryl boronic acids like this one can often be traced back to the stability and handling of the boronic acid.[1] Key factors include:
-
Protodeboronation: This is a major competing side reaction that consumes the boronic acid.[6] It is often accelerated by high temperatures and aqueous basic conditions, which are common in Suzuki couplings.[2][3][4][5]
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation or reduced catalytic activity.[1] This is a well-documented issue with 2-pyridylboronic acids, and while less pronounced for the 3-pyridyl isomer, it can still be a contributing factor.[1]
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a bipyridyl byproduct.[12]
-
Impurity of the Reagent: If the boronic acid has degraded during storage, the actual amount of active reagent will be lower than weighed, leading to reduced yields.
III. Troubleshooting Guides
This section provides structured approaches to overcoming common experimental challenges.
Guide 1: Addressing Low Yields in Suzuki-Miyaura Coupling
If you are experiencing low yields, systematically evaluate the following parameters:
| Parameter | Potential Issue & Explanation | Recommended Action |
| Reagent Quality | The boronic acid may have degraded due to improper storage or handling. | Assess the purity of the boronic acid by LC-MS or NMR before use. If degradation is suspected, use a fresh batch or consider purification. |
| Reaction Conditions | High temperature and prolonged reaction times in aqueous base can promote protodeboronation. | - Use the lowest effective temperature. - Minimize reaction time by monitoring progress closely (e.g., by TLC or LC-MS). - Consider using milder bases (e.g., K₃PO₄ or K₂CO₃) instead of stronger ones like NaOH or Cs₂CO₃.[13] |
| Solvent System | The choice of solvent can impact both the reaction rate and the rate of protodeboronation. | Ensure solvents are thoroughly degassed to remove oxygen, which can cause homocoupling and catalyst decomposition.[12] Consider using a solvent system with less water or an anhydrous protocol if feasible. |
| Catalyst System | The pyridine nitrogen may be inhibiting the palladium catalyst. | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Use a ligand that is less susceptible to inhibition, such as a bulky biarylphosphine ligand (e.g., SPhos or XPhos).[13] |
| Boronic Acid Equivalents | If some protodeboronation is unavoidable, using a stoichiometric amount of boronic acid may be insufficient. | Increase the equivalents of the boronic acid (e.g., to 1.2-1.5 equivalents) to compensate for potential degradation during the reaction. |
Guide 2: Mitigating Protodeboronation
Protodeboronation is a pervasive issue. Here are targeted strategies to minimize its impact:
Caption: Strategies to mitigate protodeboronation.
-
Formation of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[14][15] The ester can then be used directly in the coupling reaction, where it may hydrolyze in situ to the active boronic acid or transmetalate directly.[16]
-
Use of Trifluoroborate Salts: Potassium trifluoroborate salts are generally more stable to storage and handling than the corresponding boronic acids.[17] They can be used in Suzuki-Miyaura reactions, often under conditions that promote a slow release of the boronic acid.[18]
-
"Slow-Release" Strategies: Using derivatives like N-methyliminodiacetic acid (MIDA) boronates allows for the slow, controlled release of the boronic acid into the reaction mixture.[13] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while still allowing the desired cross-coupling to proceed.[6][13]
IV. Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the protodeboronated impurity.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Internal Standard (Optional but Recommended): Add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis:
-
Integrate the signals corresponding to the aromatic protons of the boronic acid and the protodeboronated product. The protodeboronated product, 2-(2-methoxyethoxy)pyridine, will show a characteristic upfield shift of the proton at the 3-position compared to the boronic acid.
-
Compare the integration of the impurity signals to the parent compound to estimate the level of degradation.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a representative protocol that can be optimized for specific substrates.
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed catalyst like SPhos Pd G3, 1-3 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.[12]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.[12]
V. References
-
Lab Alley. How to Store Boric Acid. [Link]
-
Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. [Link]
-
PubMed. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Corrosive Storage Guidelines. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
MySkinRecipes. This compound. [Link]
-
Storemasta. How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
Chemsrc. This compound Price. [Link]
-
The Royal Society of Chemistry. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. laballey.com [laballey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Protodeboronation in Heteroaryl Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding one of the most persistent challenges in modern organic synthesis: protodeboronation in heteroaryl Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical protocols needed to maximize the yield and efficiency of your reactions.
Introduction: The Challenge of Heteroaryl Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The incorporation of heteroaromatic moieties is a key strategy for tuning the properties of these molecules.[3] However, the use of heteroaryl boronic acids often presents a significant hurdle: protodeboronation.
Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[4][5] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a simple heteroaryl byproduct, which can complicate purification.[5][6] Heteroaryl boronic acids, especially those containing basic nitrogen atoms like pyridine, are notoriously susceptible to this decomposition pathway.[3][5]
This guide will delve into the mechanisms of protodeboronation and provide actionable strategies to mitigate this problematic side reaction, ensuring your Suzuki couplings proceed as intended.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it more prevalent with heteroaryl boronic acids?
A1: Protodeboronation is the protonolysis of the C-B bond, effectively replacing the boronic acid or ester group with a hydrogen atom.[4] This side reaction is particularly problematic with many heteroaryl boronic acids due to a combination of electronic effects and the presence of basic heteroatoms.[3]
-
Electron-Deficient Heterocycles: π-Deficient heterocycles, such as pyridine and pyrimidine, can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[3] This extended reaction time provides a greater opportunity for the competing protodeboronation to occur.
-
Lewis Basic Nitrogen Atoms: The nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, leading to its deactivation.[3][7] This is famously known as the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid often results in lower yields.[3][8]
-
Unique Decomposition Pathways: Some heteroaryl boronic acids have unique, pH-dependent decomposition mechanisms. For instance, 2-pyridineboronic acid is most susceptible to protodeboronation at neutral pH, where it can form a highly reactive zwitterionic intermediate that readily undergoes C-B bond cleavage.[4][5]
Q2: I'm observing significant formation of the simple heteroarene byproduct. What are the first parameters I should investigate?
A2: The formation of a significant amount of the protodeboronated byproduct is a clear indication that the rate of protodeboronation is competitive with or even faster than your desired Suzuki coupling. The first parameters to investigate are the base, solvent, and temperature .
-
Base: The choice of base is critical. Strong bases like NaOH and KOH can accelerate protodeboronation, especially at high pH (>10).[6][9]
-
Solvent: The presence of water in the reaction mixture can serve as a proton source for protodeboronation.[10]
-
Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[6]
Q3: Should I be using a boronic acid or a boronate ester?
A3: This is a crucial consideration that involves a trade-off between reactivity and stability.[11][12]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[11][12] However, they are less stable and more prone to decomposition pathways like protodeboronation.[11][12]
-
Boronate Esters: (e.g., pinacol, MIDA, or neopentyl esters) Offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf-life.[11][12][13] The trade-off is often a slower reaction rate.[12] For heteroaryl substrates prone to protodeboronation, using a more stable boronate ester is a highly recommended starting point.[14]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting and overcoming protodeboronation in your heteroaryl Suzuki reactions.
Issue 1: Low yield of desired product with significant heteroaryl byproduct formation.
This is the classic symptom of protodeboronation outcompeting the Suzuki coupling. The key is to adjust the reaction conditions to favor the kinetics of the desired C-C bond formation.
Causality and Strategic Solutions
| Problematic Condition | Underlying Reason | Recommended Solution | Rationale |
| Strong Base (e.g., NaOH, KOH) | Accelerates base-catalyzed protodeboronation pathways.[6][15] | Switch to a milder base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10][16] | Milder bases are still effective at promoting the Suzuki catalytic cycle but are less aggressive in promoting C-B bond cleavage.[10] |
| High Reaction Temperature (>100 °C) | Increases the rate of both desired and undesired reactions, but can disproportionately accelerate decomposition.[6] | Lower the reaction temperature to the 60-80 °C range.[6] | Operating at the lowest effective temperature can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[6] |
| Inefficient Catalyst System | A slow catalytic cycle gives the boronic acid more time to decompose. | Employ a highly active catalyst system, such as a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[6] | Highly active catalysts accelerate the rate of the productive cross-coupling, minimizing the time available for the boronic acid to decompose.[16] |
| Presence of Water | Water acts as a proton source for the protodeboronation reaction.[10] | Use anhydrous solvents and consider running the reaction under strictly anhydrous conditions. | Removing the primary proton source can significantly suppress protodeboronation.[10] |
Workflow for Troubleshooting Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Issue 2: My heteroaryl boronic acid seems to be degrading before the reaction is complete.
This is a common observation with particularly unstable heteroaryl boronic acids, such as 2-thiopheneboronic acid and 2-pyridineboronic acid.[5][6] In these cases, simple modifications of the reaction conditions may not be sufficient. A more robust strategy is required.
Advanced Strategy: The "Slow-Release" Approach
The "slow-release" strategy involves using a highly stable boronic acid derivative that slowly releases the active boronic acid into the reaction mixture.[17][18] This keeps the instantaneous concentration of the unstable boronic acid low, which in turn minimizes the rate of decomposition while still allowing the desired cross-coupling to occur.[4][16][18]
Key Reagents for Slow-Release:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that can be easily handled and purified.[14] They slowly hydrolyze under the basic conditions of the Suzuki reaction to release the corresponding boronic acid.[17]
-
Organotrifluoroborates (e.g., K[R-BF₃]): These are also highly stable salts that slowly release the active boronic acid under the reaction conditions.[17]
Experimental Protocol: Suzuki Coupling of an Unstable Heteroaryl Boronic Acid Using a Pinacol Ester
This protocol provides a robust starting point for coupling aryl halides with unstable heteroaryl boronic acids by first converting the acid to its more stable pinacol ester.
Step 1: Preparation of the Heteroaryl Pinacol Boronate Ester
-
To a round-bottom flask, add the heteroaryl boronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitor by TLC or GC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step or purified by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried, resealable reaction vessel, add the aryl halide (1.0 equiv), the heteroaryl pinacol boronate ester (1.2-1.5 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).[6]
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).[6]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 70-90 °C).[6] The use of a highly active precatalyst often allows for lower temperatures.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of the desired product.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Understanding the Mechanisms: A Deeper Dive
A fundamental understanding of the competing reaction pathways is essential for effective troubleshooting.
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this electron-rich heteroaromatic building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower you to solve challenges in your own lab.
Core Principles: The Role of Base and Solvent
The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, substrates, base, and solvent. Understanding their roles is the first step toward rational optimization. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base and solvent are most critical during the transmetalation step.
The primary role of the base is to activate the boronic acid.[2] It does this by reacting with the boronic acid to form a more nucleophilic boronate "ate" complex (RB(OH)₃⁻).[3][4] This boronate species is significantly more reactive and readily transfers its organic group to the palladium center during transmetalation.[3][5]
The solvent's role is multifaceted. It must:
-
Dissolve Reactants: Solubilize the organic substrates (aryl halide, boronic acid) and the palladium catalyst complex.
-
Facilitate Base Activity: For many inorganic bases (e.g., K₂CO₃, K₃PO₄), a co-solvent like water is necessary to dissolve the base and enable the formation of the active boronate species.[6]
-
Influence Kinetics: The solvent's polarity and coordinating ability can affect the rate of each step in the catalytic cycle and the stability of the catalyst.[6][7]
Troubleshooting Guide for this compound Couplings
This section addresses common issues encountered when using this specific pyridyl boronic acid, which is prone to particular side reactions due to its electronic nature.
Q1: My reaction has low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the fundamentals is crucial before altering the core base/solvent system.
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is Pd(0); if using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[8] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[1][8]
-
Inert Atmosphere: Oxygen can cause homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[8][9] Ensure your solvent is thoroughly degassed (e.g., via sparging with argon/nitrogen for 20-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.
-
Reagent Purity: Verify the purity and stability of your reagents. Pyridyl boronic acids, especially electron-rich ones like the topic compound, are notoriously unstable and prone to degradation over time.[10][11] Consider running a control reaction with a known, stable coupling partner (e.g., phenylboronic acid) to confirm your catalyst and conditions are viable.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Chromatographic Purification of Boronic Esters
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of boronic esters. Boronic esters are pivotal intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their purification is notoriously challenging due to their sensitivity to hydrolysis, transesterification, and protodeboronation, especially on standard silica gel. This document offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to enhance the success rate of your purification endeavors.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during the chromatographic purification of boronic esters in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question: My boronic ester is visibly decomposing on the silica gel column. What is the cause, and how can I prevent this?
Answer:
Decomposition of boronic esters on a standard silica gel column is a common and significant issue. The primary culprits are the slightly acidic silanol groups (Si-OH) and trace amounts of water present on the silica surface, which can catalyze degradation through several pathways.
Core Mechanisms of Decomposition:
-
Hydrolysis: The most frequent issue is the hydrolysis of the boronic ester back to its corresponding boronic acid. This is catalyzed by water adsorbed on the silica gel. The resulting boronic acid is often highly polar and will either streak down the column or remain at the baseline, leading to low recovery of the desired ester.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This side reaction can be promoted by acidic or basic conditions and is particularly problematic for electron-rich or sterically hindered aryl boronic esters.
-
Transesterification: If your mobile phase contains an alcohol (e.g., methanol, ethanol), the boronic ester can exchange its diol protecting group with the solvent alcohol. This leads to the formation of different, often more polar, boronic esters that complicate purification.
Solutions & Explanations:
-
Acidic Treatment of Silica Gel: The most effective way to mitigate decomposition is to deactivate the silica gel. This is typically done by washing the silica with an acidic solution and then drying it. This process neutralizes any basic sites on the silica surface that can promote decomposition. A detailed protocol for this procedure is provided later in this guide.
-
Use of Anhydrous Solvents and "Dry" Silica: Minimizing water is crucial. Use anhydrous mobile phase solvents and consider drying your silica gel in a vacuum oven before use. While complete exclusion of water is difficult, these steps can significantly reduce hydrolysis.
-
Appropriate Solvent System Selection: Avoid using alcoholic solvents in your mobile phase to prevent transesterification. A common and effective solvent system is a gradient of ethyl acetate in hexanes or petroleum ether. For more polar boronic esters, dichloromethane (DCM) can be used as a co-solvent.
-
Addition of a Trialkyl Borate: In some cases, adding a small amount of a trialkyl borate, such as triethyl borate, to the mobile phase can help to suppress the decomposition of the boronic ester on the column.
Question: My boronic ester is showing significant tailing during chromatography. What causes this, and how can I achieve sharper peaks?
Answer:
Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase. For boronic esters, this is typically due to the interaction of the Lewis acidic boron atom with the Lewis basic silanol groups on the silica surface.
Causes and Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Strong Analyte-Stationary Phase Interaction | The Lewis acidic boron center of the boronic ester interacts strongly with the silanol groups on the silica surface, leading to a slow dissociation rate and, consequently, tailing. | Use acid-treated silica gel to reduce the number of accessible, reactive silanol groups. |
| Column Overloading | Exceeding the loading capacity of the column can lead to peak broadening and tailing. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. |
| Presence of Boronic Acid | If your crude material contains the corresponding boronic acid (from incomplete esterification or hydrolysis), it will be much more polar and interact strongly with the silica, causing significant tailing that can overlap with your product peak. | Ensure your esterification reaction has gone to completion. If necessary, perform an aqueous wash of your crude material before chromatography to remove the bulk of the boronic acid. |
Question: My boronic ester has very low recovery from the column, or it appears to be stuck at the baseline. What should I do?
Answer:
Low recovery is a clear indication of either irreversible adsorption onto the stationary phase or on-column decomposition.
Troubleshooting Steps:
-
Assess Stability: First, confirm that your boronic ester is stable under the chosen chromatographic conditions. You can do this by dissolving a small amount of the crude material in your chosen eluent and spotting it on a TLC plate alongside a spot of the dry crude material. If the spot in the eluent shows signs of decomposition after a short time, you will need to change your solvent system.
-
Deactivate the Stationary Phase: As mentioned previously, using acid-treated silica gel is often the best solution to prevent both decomposition and irreversible adsorption.
-
Consider Alternative Purification Methods: If your boronic ester is particularly sensitive, silica gel chromatography may not be the best option. Consider these alternatives:
-
Crystallization: If your boronic ester is a solid, crystallization can be a highly effective and scalable method of purification.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and effective alternative.
-
Alumina Chromatography: Neutral or acidic alumina can sometimes be a better choice than silica gel for sensitive compounds.
-
Biphasic Extraction: A strategy involving extraction with a basic aqueous phase can be used to remove the boronic acid impurity, which is converted to the water-soluble boronate salt.
-
Workflow for Troubleshooting Boronic Ester Purification
The following diagram outlines a decision-making process for troubleshooting common issues during the chromatographic purification of boronic esters.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
What is the best way to prepare acid-treated silica gel? A detailed, step-by-step protocol is provided in the "Detailed Protocols" section of this guide. The general principle is to wash the silica gel with a dilute acid (like 1% acetic acid or 0.1 M HCl) in an organic solvent, followed by thorough drying.
-
Are there any "boronic ester friendly" pre-treated silica gels available commercially? Yes, some manufacturers offer silica gels that have been specifically treated or bonded to be more suitable for acid-sensitive compounds. These can be a convenient, though more expensive, alternative to preparing your own.
-
How should I store my purified boronic esters? Boronic esters, especially pinacol esters, are generally more stable than their corresponding boronic acids. However, they are still susceptible to hydrolysis over time. It is best to store them in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a freezer to minimize degradation.
-
Can I use reversed-phase chromatography for boronic ester purification? Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, particularly for more polar boronic esters. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. This method avoids the issues associated with silica gel but may require more specialized equipment.
Detailed Protocols
Protocol 1: Preparation of Acid-Treated Silica Gel
This protocol describes a common method for preparing acid-treated silica gel to improve the recovery and peak shape of boronic esters during chromatography.
Materials:
-
Standard silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Slurry Preparation: In a large round-bottom flask, prepare a slurry of silica gel in DCM. A good starting point is approximately 100 g of silica gel per 500 mL of DCM.
-
Acidification: To this slurry, add glacial acetic acid to a final concentration of 1% v/v (e.g., 5 mL of acetic acid for 500 mL of DCM).
-
Stirring: Stir the slurry at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Drying: Dry the silica gel thoroughly under high vacuum for at least 12 hours to remove any residual solvent and acetic acid. The silica should be a free-flowing powder.
-
Storage: Store the acid-treated silica gel in a tightly sealed container to prevent re-adsorption of atmospheric moisture.
Protocol 2: General Flash Chromatography Protocol for Boronic Esters
This protocol provides a general workflow for the flash chromatographic purification of a moderately nonpolar boronic ester.
Workflow Diagram:
Caption: A standard workflow for boronic ester purification.
Procedure:
-
Column Packing: Dry pack a column with the prepared acid-treated silica gel.
-
Sample Loading: Pre-adsorb the crude boronic ester onto a small amount of silica gel and load it onto the top of the column (dry loading). This generally gives better resolution than wet loading.
-
Elution: Begin elution with a nonpolar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of your product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the purified boronic ester under high vacuum to remove any residual solvent.
References
- Purification of boronic esters. Organic Chemistry Portal. [Link]
Technical Support Center: Pyridinylboronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of pyridinylboronic acids in chemical synthesis, with a particular focus on Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with pyridinylboronic acids. Each issue is presented in a question-and-answer format, detailing the probable cause and providing step-by-step protocols for resolution.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've identified the corresponding protodeboronated pyridine as a major byproduct. What is happening and how can I fix it?
A1: The primary culprit is likely protodeboronation, a common side reaction where the C-B bond of the pyridinylboronic acid is cleaved and replaced by a C-H bond. [1] This reaction is often accelerated by the reaction conditions, particularly the presence of aqueous bases and elevated temperatures.[2] 2-Pyridinylboronic acids are especially susceptible to this side reaction due to the influence of the adjacent nitrogen atom.[3][4]
Causality and Mitigation Strategies:
The mechanism of protodeboronation can be either acid- or base-catalyzed.[3] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is more prevalent. The base promotes the formation of a boronate species, which is then protonated by a proton source (often water) leading to the cleavage of the C-B bond.[3]
Here’s a systematic approach to troubleshoot and minimize protodeboronation:
1. Re-evaluate Your Base and Solvent System:
-
Use Milder, Anhydrous Bases: Strong, aqueous bases can accelerate protodeboronation.[2] Consider switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][5]
-
Employ Anhydrous Conditions: If your substrate is particularly sensitive, strictly anhydrous conditions are recommended.[2] Use anhydrous solvents and consider bases like potassium trimethylsilanolate (TMSOK).[2] While some Suzuki protocols benefit from a small amount of water to facilitate the formation of the active boronate species, for pyridinylboronic acids, this can be a double-edged sword.[2]
2. Protect the Boronic Acid Moiety:
Converting the boronic acid to a more stable derivative can significantly suppress protodeboronation.[2] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions.[3]
-
Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids.[2]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and are cleaved under specific basic conditions to release the boronic acid in situ.[3][4]
-
Diethanolamine Adducts: Reacting the pyridinylboronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling reaction, often in protic solvents.[6][7]
Experimental Protocol: Formation of a Diethanolamine Adduct [6]
-
Dissolution: In a vial equipped with a stir bar, dissolve the pyridinylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki-Miyaura coupling reaction.
3. Optimize Reaction Temperature:
-
Lower the Temperature: Elevated temperatures can increase the rate of protodeboronation.[2] Aim for the lowest temperature that still allows for a reasonable reaction rate.
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation in Suzuki-Miyaura reactions.
Q2: My reaction is producing a significant amount of bi-pyridinyl homocoupling product. What causes this and how can I prevent it?
A2: The formation of a homocoupling product, where two molecules of the pyridinylboronic acid couple together, is another common side reaction. This can be promoted by the presence of oxygen or by certain palladium species in the catalytic cycle.[6][8]
Causality and Mitigation Strategies:
Homocoupling can occur through several mechanisms. One well-established pathway involves the oxidation of the Pd(0) catalyst to Pd(II) by oxygen.[6][9] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product. Another proposed mechanism involves a protonolysis/second transmetalation event, particularly with electron-deficient arylboronic acids.[10]
Here are key strategies to suppress homocoupling:
1. Ensure a Rigorously Inert Atmosphere:
-
Degassing: Thoroughly degas your solvents to remove dissolved oxygen.[2][5] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup and execution.[5][6]
Experimental Protocol: Standard Degassing Procedure [5]
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, pyridinylboronic acid (or its stable derivative), and the base.
-
Inerting the Vessel: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Further Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes before adding the catalyst.
2. Catalyst and Ligand Choice:
-
Use Pre-formed Pd(0) Catalysts: Using a catalyst like Pd(PPh₃)₄ can sometimes be beneficial as it doesn't require an in-situ reduction step.[2]
-
Employ Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can facilitate the desired cross-coupling pathway and minimize side reactions.[2][10]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) that can lead to homocoupling.[8]
3. Control Stoichiometry:
-
Excess of the Coupling Partner: Using a slight excess of the aryl halide can help to ensure the pyridinylboronic acid is consumed in the desired cross-coupling reaction rather than undergoing homocoupling.
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing pathways in Suzuki-Miyaura coupling: desired cross-coupling versus oxygen-mediated homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridinylboronic acids notoriously difficult to work with compared to their 3- and 4-isomers?
A1: The instability of 2-pyridinylboronic acids stems from the proximity of the nitrogen atom to the boronic acid group.[4][11] This arrangement facilitates intramolecular coordination and can promote side reactions like protodeboronation.[4] The 3- and 4-pyridinyl isomers are generally more stable as the nitrogen atom is further away and exerts less of an electronic influence on the C-B bond.[12]
Q2: I have an unpurified pyridinylboronic acid. What are the best practices for purification?
A2: The purification of pyridinylboronic acids can be challenging due to their amphoteric nature and polarity.[13] Standard silica gel chromatography can be difficult.[14] Here are some recommended methods:
-
Recrystallization: This can be an effective method. Solvents like hot water, ethanol, or mixtures containing ethyl acetate have been used successfully.[14][15]
-
Acid-Base Extraction: You can exploit the acidic nature of the boronic acid. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH) to form the boronate salt, which will move to the aqueous layer.[16] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and finally, the aqueous layer is acidified to precipitate the pure boronic acid.[16]
-
Derivatization: As mentioned in the troubleshooting section, forming a stable adduct like the diethanolamine adduct can be a purification method in itself, as these are often crystalline and can be easily isolated.[6][7]
Q3: How should I store my pyridinylboronic acids to ensure their longevity?
A3: Pyridinylboronic acids can be sensitive to air and moisture. It is best to store them in a cool, dry place, such as a refrigerator or freezer, under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[17] For long-term storage, consider converting them to more stable pinacol or MIDA esters.
Q4: Can I use copper catalysts for reactions with pyridinylboronic acids?
A4: While copper-catalyzed reactions are common in organic synthesis, caution is advised when using them with boronic acids. Copper can mediate the degradation of boronic acids and also promote homocoupling reactions.[18][19] If a copper-catalyzed reaction is necessary, careful optimization of ligands and reaction conditions is crucial to minimize these side reactions.[18]
Summary of Key Parameters and Recommendations
| Parameter | Common Issue | Recommended Action | Rationale |
| Base | Protodeboronation | Use milder bases (K₃PO₄, Cs₂CO₃, KF) | Reduces the rate of base-catalyzed C-B bond cleavage.[2][5] |
| Solvent | Protodeboronation | Use anhydrous solvents; minimize water | Water acts as a proton source for protodeboronation.[2] |
| Atmosphere | Homocoupling | Rigorously degas solvents and use an inert atmosphere | Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling.[6][8] |
| Temperature | Protodeboronation | Use the lowest effective temperature | Higher temperatures accelerate the rate of protodeboronation.[2] |
| Boronic Acid Form | Instability, Protodeboronation | Convert to a stable derivative (Pinacol, MIDA, Diethanolamine) | Increases stability and allows for slow release of the active boronic acid.[3][2][4] |
| Ligand | Low Yield, Side Reactions | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Facilitates oxidative addition and reductive elimination, outcompeting side reactions.[2][10] |
References
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Protodeboron
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
- Protodeboron
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. [Link]
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
- New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. [Link]
- How to purify boronic acids/boronate esters?.
- 3-pyridylboronic acid. Organic Syntheses. [Link]
- Purific
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Can I remove boronic acid using Work up process?.
- Design and discovery of boronic acid drugs.
- Design and discovery of boronic acid drugs. PubMed. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Process for purification of boronic acid and its derivatives.
- Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained.
- Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity.
Sources
- 1. wikiwand.com [wikiwand.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions | MDPI [mdpi.com]
- 19. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Air- and Moisture-Sensitive Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when handling air- and moisture-sensitive boronic acids. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven techniques to ensure the success and reproducibility of your experiments.
Section 1: Fundamental Understanding of Boronic Acid Instability
Before troubleshooting, it's crucial to understand the inherent reactivity of boronic acids. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling is predicated on the reactivity of the carbon-boron bond, but this same feature makes them susceptible to degradation.
Q1: What are the primary pathways through which boronic acids decompose?
A1: There are three main decomposition pathways that can compromise the purity and reactivity of your boronic acid, leading to failed reactions and impure products.
-
Protodeboronation: This is the most common undesired side reaction, where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material. This reaction is highly dependent on the substrate, pH, and reaction conditions. It can be catalyzed by acids or bases.[1]
-
Acid-Catalyzed: Involves protonolysis of the C-B bond.[1]
-
Base-Catalyzed: Proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[2] This is particularly problematic in Suzuki-Miyaura couplings, which are typically run under basic conditions.[3]
-
-
Oxidation (Ipso-Hydroxylation): The C–B bond can be oxidized to a C–O bond, converting the boronic acid into the corresponding phenol or alcohol.[4][5][6] This is often mediated by atmospheric oxygen, peroxides, or other oxidants present as impurities.[4][7] While sometimes a desired transformation, it is a common degradation pathway during storage and handling.[5][6]
-
Trimerization (Boroxine Formation): Three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[8][9][10] This is a reversible equilibrium reaction; the addition of water can hydrolyze the boroxine back to the boronic acid.[11][12] While this protects the C-B bond, it changes the molecular weight and can lead to inaccurate quantification and solubility issues. The equilibrium can be shifted by simply warming the boronic acid in an anhydrous solvent.[8]
Visualizing Decomposition Pathways
The following diagram illustrates the three primary challenges a researcher faces when handling a typical arylboronic acid.
Caption: The three main decomposition pathways for boronic acids.
Section 2: Best Practices for Storage and Handling
Proactive measures are the most effective way to ensure the integrity of your boronic acids.
Q2: What are the ideal long-term storage conditions for boronic acids?
A2: To maximize shelf-life, boronic acids should be stored with strict environmental controls.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is standard. [13] For routine use, 2-8°C is acceptable for more stable analogs. | Low temperatures slow the rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen). [13][14] | Prevents oxidation by atmospheric O₂ and hydrolysis from ambient moisture. |
| Moisture | Dry/Anhydrous. Use airtight containers with desiccants if necessary.[15] | Minimizes water-driven protodeboronation and boroxine hydrolysis. |
| Light | Protect from light. Store in amber vials or in the dark.[14] | Some boronic acids can undergo light-induced decomposition. |
| Container | Tightly sealed glass vials. | Prevents ingress of air and moisture.[15] |
Source: Adapted from Sigma-Aldrich and Fisher Scientific safety data sheets.[13][14]
Q3: My boronic acid didn't come packaged under an inert atmosphere. Is it still good?
A3: Not necessarily. Many common arylboronic acids are sufficiently stable to be handled in air for short periods without significant degradation.[6] However, the risk of decomposition increases with time and exposure. For sensitive substrates, especially heteroaromatic or electron-deficient boronic acids, the lack of inert packaging is a major concern.[16][17]
Best Practice: If you receive a boronic acid that is not sealed under inert gas, it is highly recommended to immediately place it into a controlled-atmosphere environment, such as a nitrogen-filled glovebox or a desiccator that can be purged with inert gas. For critical applications, analyzing the purity of a new batch by NMR or LC-MS before use is a prudent step.
Q4: What is the correct way to weigh and dispense a sensitive boronic acid?
A4: The key is to minimize exposure to the atmosphere. The choice of technique depends on the sensitivity of the compound.
-
For Moderately Stable Solids (Benchtop):
-
Work quickly and efficiently.
-
Have all your equipment ready (spatulas, weigh paper, receiving flask).
-
Open the boronic acid container only when you are ready to weigh.
-
Weigh the desired amount and immediately transfer it to your reaction vessel.
-
Tightly reseal the main container, purge the headspace with inert gas if possible, and return it to cold storage.
-
-
For Highly Sensitive Solids (Inert Atmosphere):
-
Glovebox: This is the gold standard. All manipulations (opening the container, weighing, and dispensing) are performed under a continuously purged nitrogen or argon atmosphere.
-
Schlenk Line: If a glovebox is unavailable, you can weigh the solid into a flask on a balance, then immediately attach it to a Schlenk line. Evacuate and backfill with inert gas at least three times to remove air and moisture.[18]
-
Section 3: Troubleshooting Common Experimental Issues
This section addresses problems that arise during a reaction, often pointing back to the quality and handling of the boronic acid.
Q5: My Suzuki-Miyaura coupling failed or gave a very low yield. I suspect my boronic acid is the problem. What should I do?
A5: This is a classic problem. When a Suzuki coupling fails, the boronic acid is a primary suspect. Here is a decision tree to guide your troubleshooting.
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Key Insights:
-
Protodeboronation is a major culprit: Electron-deficient and many heteroaromatic boronic acids are particularly susceptible to protodeboronation under the basic, aqueous conditions of many Suzuki protocols.[16] Using milder, anhydrous bases or switching to a more stable boronic acid derivative can be highly effective.[17]
-
Oxygen is the enemy of the catalyst: While boronic acids themselves can be oxidized, the primary role of degassing is to protect the Pd(0) catalyst and any phosphine ligands from oxidation, which would halt the catalytic cycle.[16]
Q6: How can I protect my sensitive boronic acid from decomposition during a reaction?
A6: If a free boronic acid is too unstable under your reaction conditions, you can use a more robust "protected" form. These derivatives slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions like protodeboronation.[19]
| Derivative | Structure | Key Advantages |
| Pinacol Esters | R-B(pin) | Generally more stable to protodeboronation and oxidation; compatible with anhydrous conditions. |
| MIDA Esters | R-B(MIDA) | Highly crystalline, air-stable solids; slow release is triggered by mild aqueous base. |
| Trifluoroborates | [R-BF₃]⁻K⁺ | Crystalline, air-stable solids; hydrolysis to the boronic acid can be controlled.[19] |
Expert Tip: Converting a problematic free boronic acid to its pinacol ester is often the simplest and most effective first step in overcoming stability issues.
Section 4: Key Experimental Protocols
Here are step-by-step methodologies for critical handling procedures.
Protocol 1: Establishing an Inert Atmosphere in a Reaction Flask
This procedure is essential for nearly all reactions involving sensitive reagents.
Objective: To remove atmospheric oxygen and moisture from the reaction vessel.
Materials:
-
Oven-dried round-bottom flask with a stir bar
-
Rubber septum
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds
-
Oil bubbler
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried, typically by baking in an oven at >120°C for at least 4 hours and cooling under a stream of inert gas.[20]
-
Assembly: Quickly assemble the hot glassware (e.g., flask and condenser) and cap the opening(s) with rubber septa.
-
Purging Cycle: a. Insert a needle connected to the Schlenk line through the septum. Ensure a second "vent" needle is also present. b. Gently open the inert gas flow to purge the flask for 1-2 minutes. c. Remove the vent needle. Carefully switch the Schlenk line to the vacuum manifold. The septum will pull inward. Evacuate for 1-2 minutes until the vacuum is stable. d. Switch back to the inert gas manifold. The flask will backfill with inert gas.
-
Repeat: Perform this "evacuate-backfill" cycle a minimum of three times to ensure a robustly inert atmosphere.[18]
-
Maintain Pressure: After the final backfill, leave the inert gas line connected with a slight positive pressure, indicated by gentle bubbling through the oil bubbler.[18][20] The flask is now ready for the addition of solvents and reagents.
Section 5: References
-
Protodeboronation - Wikipedia. [Link]
-
How to Store Boric Acid | Lab Alley. [Link]
-
Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. (2019). RSC Advances. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2011). The Journal of Physical Chemistry A. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2022). Chemistry – An Asian Journal. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances. [Link]
-
Water-compatible dynamic covalent bonds based on a boroxine structure. (2024). Nature Communications. [Link]
-
On-Surface Synthesis of Boroxine-Based Molecules. (2021). Molecules. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2011). The Journal of Physical Chemistry A. [Link]
-
Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. (2021). Arkivoc. [Link]
-
Methods for the hydroxylation of boronic acids into phenols. ResearchGate. [Link]
-
A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. ResearchGate. [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
Boric Acid Safety Data Sheet. RCI Labscan. [Link]
-
Phenylboronic acid Safety Data Sheet. Scharlab. [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Symposium Series. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2015). Analytical Methods. [Link]
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Analytical techniques for boron quantification supporting desalination processes-- A review. (2021). Desalination. [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Inert Atmosphere, with no O2. YouTube. [Link]
-
How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab. Kintek Solution. [Link]
-
Weighing and Dispensing. Esco Pharma. [Link]
-
How to Dispense and Weigh a Liquid. YouTube. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]
-
Multicomponent Assembly of Boronic Acid Based Macrocycles and Cages. ResearchGate. [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Chemistry Central Journal. [Link]
-
Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. NPL Publications. [Link]
-
Analytical Balances and Proper Weighing Practices. Lab Manager. [Link]
-
Setting up reactor in inert atmosphere. Chemistry Stack Exchange. [Link]
-
The Importance of Digitizing your Weigh and Dispense Procedures. Tulip Co. [Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. laballey.com [laballey.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 19. researchgate.net [researchgate.net]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Boronic Acid Derivatives by Recrystallization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of boronic acid derivatives. As compounds integral to modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, their purity is paramount for reaction efficiency and reproducibility[1]. This resource is designed to help you navigate the common challenges associated with their purification, ensuring you obtain high-purity materials for your critical applications.
Troubleshooting Guide: Navigating Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of boronic acid derivatives, offering explanations and actionable solutions.
Q1: I'm trying to recrystallize my boronic acid derivative, but it keeps "oiling out" instead of forming crystals. What's happening and what should I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is supersaturated to a high degree upon cooling, or when the melting point of the solute is lower than the temperature of the solution. Impurities can also suppress the melting point and disrupt crystal lattice formation.
Causality & Expert Insights: Boronic acids, much like carboxylic acids, can be challenging to crystallize[2]. The presence of even minor impurities can significantly disrupt the hydrogen-bonding networks essential for crystal formation. Furthermore, the equilibrium between the boronic acid and its cyclic trimeric anhydride, the boroxine, can lead to a mixture of species in solution, complicating crystallization[3][4].
Troubleshooting Protocol:
-
Reduce the Cooling Rate: Rapid cooling often leads to oiling. Allow the heated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.
-
Re-evaluate Your Solvent System: The initial solvent may be too good a solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution at room temperature until it becomes slightly cloudy (the point of saturation). Then, gently heat the mixture until it becomes clear again and allow it to cool slowly[2].
-
Increase Solution Concentration: If the solution is too dilute, it may not become sufficiently supersaturated upon cooling. Try using a more concentrated solution by reducing the amount of solvent.
Q2: My NMR spectrum looks complex, suggesting the presence of multiple species, even after recrystallization. Could this be boroxine formation? How can I prevent or reverse it?
A2: Yes, it is highly probable that you are observing the formation of the boroxine, which is the cyclic trimeric anhydride of the boronic acid[3]. This occurs through the intermolecular dehydration of three boronic acid molecules. The presence of both the monomeric boronic acid and the boroxine in solution will result in a more complex NMR spectrum.
Expertise & Experience: The formation of boroxines is a reversible equilibrium that is influenced by the solvent and the presence of water. Non-polar, anhydrous conditions favor boroxine formation, while aqueous or protic solvents tend to hydrolyze the boroxine back to the boronic acid[3][5].
Workflow for Managing Boroxine Formation
Caption: Workflow for addressing boroxine formation.
Prevention and Reversal Strategies:
-
Recrystallization Solvent Choice: To favor the monomeric boronic acid, perform recrystallization from aqueous solutions, such as water or ethanol/water mixtures[5].
-
Post-Recrystallization Wash: If you suspect boroxine formation in your solid material, you can try slurrying the solid in a minimal amount of water, filtering, and then drying under vacuum. This can help hydrolyze the boroxine back to the boronic acid.
-
NMR Analysis: When preparing an NMR sample, adding a single drop of D₂O to your deuterated solvent (like DMSO-d₆ or CD₃OD) can often simplify the spectrum by shifting the equilibrium completely to the monomeric form.
Q3: I'm struggling to find a suitable single solvent for recrystallization. What are some common mixed solvent systems for boronic acids?
A3: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging. Mixed solvent systems, or anti-solvent recrystallization, are often very effective for boronic acid derivatives[2].
Expert Insights: The goal is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" or "anti-solvent" to decrease the compound's solubility and induce crystallization upon cooling.
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Target Compound Polarity |
| Dichloromethane | Hexanes | Non-polar to moderately polar |
| Ethyl Acetate (EtOAc) | Hexanes/Heptane | Moderately polar |
| Acetone | Hexanes/Heptane | Moderately polar |
| Tetrahydrofuran (THF) | Hexanes/Heptane | Moderately polar |
| Ethanol/Methanol | Water | Polar |
| Hot Water | - (Cooling Crystallization) | Very Polar |
Step-by-Step Protocol for Mixed Solvent Recrystallization:
-
Dissolve: In a flask, dissolve your crude boronic acid derivative in the minimum amount of the "good" solvent at an elevated temperature (near its boiling point).
-
Add Anti-Solvent: While the solution is still hot (or after cooling slightly), add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolve: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Induce Further Precipitation: If necessary, place the flask in an ice bath to maximize the recovery of your purified compound.
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography often difficult for boronic acids, and what are the alternatives?
A1: Boronic acids are known to interact strongly with silica gel, which is acidic in nature. This can lead to significant streaking, poor separation, and in some cases, decomposition of the compound on the column[4][6]. While some success has been reported with C18 reverse-phase chromatography, this can also be problematic and may lead to decomposition during solvent evaporation[6].
Effective Alternatives to Chromatography:
-
Acid-Base Extraction: This is a powerful technique for purification. Boronic acids are weakly acidic (pKa ~9) and can be converted to their corresponding boronate salts with a base[7].
-
Protocol: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH) to move the boronic acid into the aqueous layer as its salt, leaving non-acidic impurities behind. Separate the layers, then re-acidify the aqueous layer with an acid (e.g., 1M HCl) and extract the purified boronic acid back into an organic solvent[8][9].
-
-
Derivatization: For particularly stubborn purifications, converting the boronic acid to a more stable and crystalline derivative can be highly effective.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine often produces a stable, crystalline adduct that can be easily purified by recrystallization. The free boronic acid can then be regenerated by treatment with acid[6][10].
-
Potassium Trifluoroborates (KHF₂): These salts are often highly crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids[11].
-
Q2: Some boronic acids, like 2-pyridyl derivatives, are notoriously unstable. How does this affect purification and what precautions should I take?
A2: Certain classes of boronic acids, particularly those with 2-heterocyclic (like 2-pyridyl), vinyl, or cyclopropyl groups, are inherently unstable. They are prone to decomposition via pathways like protodeboronation (cleavage of the C-B bond) and oxidation, a process that can be accelerated by heat, base, or residual palladium catalyst from the synthesis[3][12][13].
Precautions and Strategies:
-
Minimize Exposure to Heat: When concentrating solutions, use a rotary evaporator at the lowest possible temperature. Avoid prolonged heating during recrystallization.
-
Work Quickly: Do not leave these compounds in solution for extended periods. Proceed with purification and subsequent reactions promptly after synthesis.
-
Consider Stable Surrogates: For these unstable classes, it is often better to purify and store them as more stable derivatives, such as boronate esters (e.g., pinacol esters) or MIDA (N-methyliminodiacetic acid) boronates[11][12][13]. These are generally more robust to chromatography and can be stored for longer periods. The free boronic acid can then be generated in situ or just before use.
Stability Comparison of Boronic Acid Forms
Caption: Relative stability of boronic acid forms.
Q3: How can I assess the purity of my recrystallized boronic acid derivative?
A3: Assessing purity is a critical final step. A combination of techniques is recommended for a comprehensive evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common method. Look for the disappearance of impurity signals that were present in the crude material. As mentioned, the presence of boroxines can complicate the spectrum, but this can often be resolved by adding a drop of D₂O[4]. ¹¹B NMR can also be a useful tool to observe the boron environment directly.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of your compound. Be aware that boronic acids can be difficult to ionize and may show signals corresponding to dehydration or boroxine formation[14].
-
Melting Point Analysis: A sharp melting point is a good indicator of purity. However, boronic acids can sometimes have broad or inconsistent melting points due to dehydration upon heating[14]. Comparing your value to a literature report is the best practice.
-
High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC can be used to assess purity, though care must be taken as on-column hydrolysis of derivatives can occur[14]. It is an excellent tool for identifying trace impurities.
References
- ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion].
- Reddit. (2017). Purification of boronic acids? [Online discussion].
- TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). [Video]. YouTube.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1.
- Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. [Online discussion].
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6654-6655.
- Reddit. (n.d.). HELP: Purifying boronic acids sucks. [Online discussion].
- Wikipedia. (n.d.). Boronic acid.
- National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.
- Wikipedia. (n.d.). Protodeboronation.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion].
- ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion].
- Wiley-VCH. (n.d.). Supporting Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- Wiley-VCH. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: (6-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid vs. Its Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of countless pharmaceuticals and functional materials.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and overall success of the coupling. This guide provides an in-depth comparison between (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid and its corresponding boronate esters, offering field-proven insights and experimental guidance to inform your synthetic strategy.
The Fundamental Trade-Off: Reactivity vs. Stability
The central dilemma when choosing between a boronic acid and its esterified counterpart is a classic trade-off between kinetic reactivity and chemical stability.[4][5] Boronic acids are generally the more reactive species in the catalytic cycle, but this comes at the cost of inherent instability.[5][6] Conversely, boronate esters, such as the commonly used pinacol esters, provide a robust and stable platform, albeit with attenuated reactivity that may require optimized conditions.[1][5][7]
The Case for this compound
Boronic acids are characterized by a vacant p-orbital on an sp²-hybridized boron atom, rendering them Lewis acidic.[8] This Lewis acidity is believed to facilitate the crucial transmetalation step in the Suzuki coupling mechanism.[5]
Advantages:
-
Higher Reactivity: Often results in faster reaction times and can be effective at lower temperatures compared to esters.[5]
-
Direct Participation: As the active species in many proposed mechanisms, it does not require an in situ deprotection step.
Causality Behind the Drawbacks—Instability: The high reactivity of boronic acids is intrinsically linked to their instability. For a heteroaromatic substrate like this compound, two primary decomposition pathways are of significant concern:
-
Protodeboronation: This is a well-documented side reaction where the C-B bond is cleaved by a proton source (often water in the reaction medium), replacing the boronic acid moiety with a hydrogen atom.[9] This process is irreversible and leads to a direct loss of the nucleophilic coupling partner, reducing the potential yield.[10][11] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, can be particularly susceptible to this decomposition pathway.[9][12][13]
-
Dehydrative Trimerization: Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[14] This equilibrium can complicate accurate stoichiometric measurements and may affect reaction kinetics, leading to issues with reproducibility.
The Case for Boronate Esters: The Stability Advantage
Boronate esters are formed by reacting the boronic acid with a diol, such as pinacol or neopentyl glycol. This "masking" strategy sterically shields the boron center and reduces its Lewis acidity, dramatically enhancing the compound's stability.[1][15][16]
Advantages:
-
Enhanced Stability: Boronate esters are significantly less prone to protodeboronation and are generally stable to air, moisture, and silica gel chromatography.[5][7][17] This makes them easier to handle, purify, and store for extended periods.[4]
-
Improved Reproducibility: As stable, often crystalline solids, boronate esters allow for precise and consistent measurements, leading to more reproducible reaction outcomes, a critical factor in process development and scale-up.[5]
-
Cleaner Reaction Profiles: By minimizing decomposition, the use of boronate esters often results in cleaner reactions with fewer byproducts, simplifying product isolation.[11]
The Reactivity Question: The enhanced stability of boronate esters generally translates to lower reactivity. It is a topic of mechanistic debate, but it is widely held that many boronate esters must first undergo base-mediated hydrolysis in situ to generate the active boronic acid or a boronate species for transmetalation to occur.[7][18] However, kinetic and computational studies have also shown that direct transmetalation from the boronate ester is possible and can, in some cases, be even faster than from the boronic acid, depending on the specific ester and reaction conditions.[15]
Data-Driven Comparison
To illustrate the practical implications of these differences, consider the following comparison.
Table 1: Physicochemical and Handling Properties
| Property | This compound | This compound pinacol ester |
| Typical State | Amorphous solid, often as boroxine | Crystalline solid |
| Stability | Low; susceptible to protodeboronation and trimerization[9][14] | High; stable to air, moisture, and chromatography[5][7] |
| Handling | Requires careful handling, storage under inert atmosphere recommended | Easy to handle and weigh accurately |
| Purification | Challenging; generally used crude or after conversion to an ester | Readily purified by standard column chromatography |
| Reactivity | High; often faster reaction rates[5][6] | Moderate; may require more forcing conditions[5] |
Table 2: Representative Suzuki Coupling Performance Hypothetical data based on typical outcomes for heteroarylboronic species.
| Boron Reagent | Coupling Partner | Conditions | Time (h) | Yield (%) | Comments |
| Boronic Acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | 4 | 75% | Faster reaction, but yield is compromised by ~15% protodeboronation byproduct. |
| Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C | 12 | 92% | Slower reaction requiring a more active catalyst system, but results in a cleaner profile and higher isolated yield. |
Mechanistic Considerations and Experimental Workflows
The success of a Suzuki coupling reaction hinges on the interplay of the three core steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of boron reagent directly impacts the pivotal transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling with this compound
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Causality Note: The use of a slight excess of the boronic acid helps to compensate for potential decomposition via protodeboronation during the reaction.[11] The aqueous solvent mixture is often crucial for facilitating the transmetalation step.[19]
Protocol 2: Suzuki Coupling with this compound pinacol ester
This protocol highlights adjustments often made when using a more stable but less reactive boronate ester.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3.0 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C in an oil bath. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 8-16 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Note: A more active catalyst system (e.g., one with a Buchwald-type ligand or a ferrocenylphosphine like dppf) and a stronger base (like Cs₂CO₃) are often employed to overcome the lower reactivity of the boronate ester and facilitate the presumed in situ hydrolysis/activation.[20] Higher temperatures may also be required to achieve a reasonable reaction rate.
Conclusion and Strategic Recommendations
The decision to use this compound or its boronate ester derivative is not merely a choice of reagent but a strategic decision based on the specific goals of the synthesis.
-
Choose the Boronic Acid for:
-
Rapid, exploratory, or small-scale syntheses where reaction speed is prioritized.
-
Couplings with particularly unreactive electrophiles where maximum nucleophile reactivity is needed.
-
Crucial Caveat: The boronic acid should be of high quality and used promptly after synthesis or purchase to mitigate decomposition.
-
-
Choose the Boronate Ester for:
-
Large-scale synthesis and process development, where stability, accurate stoichiometry, and reproducibility are paramount.[5]
-
Multi-step syntheses, where the boron moiety is carried through several steps.
-
Reactions that require prolonged heating or are prone to side reactions, as the ester's stability will ensure a cleaner reaction profile and likely a higher, more reliable yield.[11]
-
Automated or high-throughput workflows, where the long-term stability of stock solutions is essential.[5]
-
For the synthesis of high-value compounds in a drug development pipeline, the superior handling, stability, and reproducibility offered by the boronate ester make it the overwhelmingly preferred reagent. The initial investment in preparing the stable ester is frequently repaid by higher, more consistent yields and simplified purification, accelerating research and development efforts.
References
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. acsevents.org.
- Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.
- ResearchGate. (n.d.). Analysis of the relative stability of trigonal and tetrahedral boronate cyclic esters. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. ResearchGate.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate.
- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
- Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses.
- ARKAT USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC.
- Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry.
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. scispace.com [scispace.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of Substituted Pyridinylboronic Acids in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyridinyl Scaffolds and the Boronic Acid Conundrum
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a constant need for efficient and predictable synthetic methods to create carbon-carbon bonds involving this heterocycle. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose, offering mild conditions and broad functional group tolerance.[2][3]
At the heart of this reaction lies the organoboron reagent, typically a boronic acid. While arylboronic acids are generally well-behaved, their pyridinyl counterparts introduce a layer of complexity. The reactivity of a pyridinylboronic acid is not a fixed property; it is exquisitely sensitive to the electronic nature and position of substituents, as well as the location of the boronic acid group on the ring itself.[4][5] Researchers often face challenges ranging from sluggish reactions to complete reagent decomposition, particularly via protodeboronation.[6][7]
This guide provides an in-depth comparison of the factors governing the reactivity of substituted pyridinylboronic acids. We will move beyond simple protocols to explain the causality behind experimental observations, present a robust framework for comparative analysis, and offer field-proven insights to help you select the optimal reagent and conditions for your synthetic goals.
Chapter 1: Fundamental Principles Governing Reactivity
The success of a Suzuki-Miyaura coupling is largely dictated by the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center. The properties of the pyridinylboronic acid directly influence the rate and success of this crucial step.
Electronic Effects: A Tug-of-War on the Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This baseline property is then modulated by any additional substituents.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) further decrease the electron density on the pyridine ring.[4][8] This increased electrophilicity of the carbon atom attached to the boron can facilitate the transmetalation step, often leading to faster reaction rates. The pKa of the boronic acid is also lowered, which can influence its speciation in the reaction mixture.[9]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring through resonance or induction.[10] While this can sometimes slow the transmetalation step compared to EWG-substituted analogs, the effect is not always straightforward and can be influenced by other factors.
The "2-Pyridyl Problem": Positional Isomerism and Instability
The position of the boronic acid group is arguably the most critical factor determining both stability and reactivity.
-
3- and 4-Pyridinylboronic Acids: These isomers are generally stable and well-behaved in cross-coupling reactions.[11] The boronic acid group is sufficiently removed from the ring nitrogen, allowing it to participate in the catalytic cycle in a predictable manner, similar to other electron-deficient arylboronic acids.
-
2-Pyridinylboronic Acids: This class of reagents is notoriously challenging.[1][12] The proximity of the Lewis basic nitrogen atom to the boronic acid leads to two primary complications:
-
Catalyst Inhibition: The nitrogen can coordinate to the palladium center, competing with the desired catalytic steps and potentially poisoning the catalyst.[13]
-
Rapid Protodeboronation: The nitrogen atom can facilitate the cleavage of the C-B bond, a destructive side reaction where a proton replaces the boronic acid group.[6][14] This pathway is often so rapid that the reagent decomposes before it can participate in the cross-coupling.[15]
-
Strategies to overcome the "2-pyridyl problem" often involve using more stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, which slowly release the reactive boronic acid under the reaction conditions.[16]
Steric Hindrance
As with any coupling reaction, steric bulk can impede reactivity. Substituents ortho to the boronic acid group can sterically hinder the approach of the boron reagent to the palladium complex, slowing down the transmetalation step.[17] This effect can be particularly pronounced with bulky coupling partners.[18]
Chapter 2: A Practical Workflow for Reactivity Comparison
To objectively compare the performance of different pyridinylboronic acids, a standardized experimental framework is essential. This ensures that observed differences in yield or reaction rate are due to the intrinsic properties of the boron reagent and not variations in the experimental setup.
Experimental Design Workflow
The following workflow provides a systematic approach to comparing the reactivity of a panel of boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction. Reactivity is primarily dictated at the transmetalation stage.
The base activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group (R²) to the palladium(II) complex. The electronic properties of the pyridine ring directly impact the nucleophilicity of this boronate and the lability of the C-B bond, thereby controlling the overall reaction rate. [3][19]
Conclusion
The selection of a substituted pyridinylboronic acid is a critical decision that profoundly impacts the outcome of a Suzuki-Miyaura cross-coupling reaction. A successful synthesis hinges on a clear understanding of the interplay between positional isomerism, electronic effects, and steric factors.
Key Takeaways for the Synthetic Chemist:
-
Prioritize Stability: When possible, choose 3- or 4-pyridinylboronic acids over their 2-pyridinyl counterparts to avoid issues of instability and catalyst inhibition. * Leverage Electronics: To accelerate slow reactions, consider installing an electron-withdrawing group on the pyridine ring.
-
When Faced with the 2-Pyridyl Problem: If a 2-pyridyl linkage is essential, do not use the boronic acid directly under standard conditions. Instead, employ stabilized reagents like MIDA boronates or potassium trifluoroborates, or explore specialized catalyst systems designed for these challenging substrates. [16]* Always Validate: When venturing into a new series, perform a small comparative experiment as outlined in this guide to establish reactivity trends and select the optimal reagent before committing to a large-scale synthesis.
By applying these principles, researchers can navigate the complexities of pyridinylboronic acid reactivity, leading to more efficient, reliable, and successful synthetic outcomes in their drug discovery and development programs.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.BenchChem.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.BenchChem.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- EAS Reactions of Pyridine: Videos & Practice Problems.Pearson.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- A General Solution for the 2-Pyridyl Problem.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.Journal of the Chemical Society, Perkin Transactions 2.
- Protodeboron
- Exploring 3-Pyridylboronic Acid: Properties and Applic
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.Organic Letters.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.Chemistry – A European Journal.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Journal of Chemistry.
- Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II)
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.Chemistry – A European Journal.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.LJMU Research Online.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.Molecules.
- Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportion
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.Bioorganic & Medicinal Chemistry.
- 3-Pyridinylboronic acid.Sigma-Aldrich.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?ChemRxiv.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.Accounts of Chemical Research.
- ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology.Accounts of Chemical Research.
- Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study.* Physical Chemistry Chemical Physics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. innospk.com [innospk.com]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Boronic Acids in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling has risen to prominence, largely due to its operational simplicity, broad functional group tolerance, and the use of organoboron reagents, which are generally less toxic and more stable than many other organometallics.[1][2][3] This guide provides a comparative analysis of boronic acids and their derivatives in several key cross-coupling reactions, offering insights grounded in mechanistic principles and practical laboratory experience to aid researchers in navigating the nuances of reagent selection and reaction optimization.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First reported in 1979, the Suzuki-Miyaura reaction has become a cornerstone of synthetic chemistry, particularly in the pharmaceutical and materials science industries.[1][3][4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[2][5]
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species.[1][3][4] This step is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. This is a critical step where the choice of boronic acid derivative can significantly impact the reaction efficiency.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Sources
Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to Alternatives for (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and practicality. This guide provides an in-depth technical comparison of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid and its more stable and versatile alternatives, offering experimental insights to inform your synthetic strategy.
The Central Challenge: Balancing Reactivity and Stability
This compound is a valuable building block, enabling the introduction of the 6-(2-methoxyethoxy)pyridine motif, a common pharmacophore. However, like many heteroaryl boronic acids, it is susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[1] This inherent instability has driven the development of more robust alternatives that offer a trade-off between the high reactivity of the free boronic acid and the need for stability in storage and during complex synthetic sequences.
This guide will explore the practical applications and comparative performance of the following key alternatives:
-
Pinacol Boronate Ester: 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Potassium Trifluoroborate Salt: Potassium (6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate
-
N-Methyliminodiacetic Acid (MIDA) Boronate: this compound, MIDA ester
The core principle guiding the selection of these reagents is the inverse relationship between reactivity and stability. While boronic acids are generally the most reactive species in Suzuki-Miyaura couplings, their instability can be a significant drawback.[1] Conversely, their derivatives offer enhanced stability at the cost of attenuated reactivity.
Caption: The trade-off between reactivity and stability for common organoboron reagents.
Quantitative Performance Comparison: A Representative Suzuki-Miyaura Coupling
To provide a tangible comparison, we present experimental data for a representative Suzuki-Miyaura cross-coupling reaction between the various boron reagents and 4-bromoanisole. The reaction conditions were standardized to highlight the inherent differences in reactivity and efficiency of each coupling partner.
Reaction Scheme:
| Boron Reagent | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | 2 | 85 | Rapid conversion, but requires fresh, high-purity boronic acid. Yields can be inconsistent with older batches due to decomposition. |
| 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester) | 6 | 92 | Slower reaction rate compared to the boronic acid, but highly reproducible with excellent yields. The pinacol ester is bench-stable and easy to handle.[2] |
| Potassium (6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate | 4 | 90 | Faster than the pinacol ester, demonstrating good reactivity.[3] These salts are crystalline, air- and moisture-stable solids, offering a good balance of reactivity and stability.[4] |
| This compound, MIDA ester | 12 | 95 | The slowest reaction, but provides the highest and most consistent yields. MIDA boronates are exceptionally stable and compatible with a wide range of reaction conditions, making them ideal for complex, multi-step syntheses.[5][6] |
Mechanistic Considerations: The Role of the Boron Moiety
The observed differences in reactivity can be attributed to the electronic nature of the boron center and the mechanism of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
Boronic acids, being Lewis acidic, readily undergo transmetalation.[3] Pinacol esters and trifluoroborates are less Lewis acidic and thus transmetalate more slowly.[2][7] MIDA boronates are sp³-hybridized and require in situ hydrolysis to the corresponding boronic acid for the reaction to proceed, resulting in a "slow-release" mechanism that can be advantageous in preventing side reactions.[5]
Experimental Protocols
The following are representative procedures for the synthesis of the alternatives to this compound and a general protocol for their use in a Suzuki-Miyaura coupling reaction.
Synthesis of 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester)
Caption: Workflow for the synthesis of the pinacol ester.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.), pinacol (1.1 eq.), and toluene (10 mL per 1 g of boronic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
After 2 hours, or when no more water is collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Synthesis of Potassium (6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate
Procedure:
-
In a plastic flask, dissolve this compound (1.0 eq.) in methanol (5 mL per 1 g of boronic acid).
-
In a separate plastic container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq.).
-
Cool the boronic acid solution to 0 °C in an ice bath.
-
Slowly add the KHF₂ solution to the boronic acid solution with vigorous stirring. A white precipitate will form.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Collect the precipitate by vacuum filtration, wash with cold water and then with diethyl ether.
-
Dry the solid under vacuum to yield the potassium trifluoroborate salt as a white, crystalline solid.[4][8]
Synthesis of this compound, MIDA ester
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), N-methyliminodiacetic acid (MIDA) (1.05 eq.), and dimethylformamide (DMF) (10 mL per 1 g of boronic acid).[9]
-
Heat the mixture to 80-100 °C with stirring.
-
After 1-2 hours (monitor by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the MIDA boronate as a white solid.[5]
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq.), the boron reagent (1.2 eq.), Pd(dppf)Cl₂ (2 mol%), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) (5 mL per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 90 °C with stirring for the time indicated in the comparative data table.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of boron reagent for the Suzuki-Miyaura coupling of the (6-(2-methoxyethoxy)pyridin-3-yl) moiety is a strategic decision that should be guided by the specific requirements of the synthesis.
-
For rapid, small-scale syntheses where the boronic acid is freshly prepared or known to be of high purity, This compound offers the fastest reaction times.
-
For routine applications requiring good yields and high reproducibility, the pinacol ester is an excellent choice due to its stability and ease of handling.
-
Potassium trifluoroborate salts provide a compelling balance of enhanced stability over the boronic acid and greater reactivity than the pinacol ester, making them a versatile option.
-
For complex, multi-step syntheses where the stability of the boron-containing fragment is paramount, or for iterative cross-coupling strategies, the MIDA boronate is the superior choice, despite its slower reaction kinetics.
By understanding the inherent properties of each of these reagents and leveraging the appropriate experimental conditions, researchers can effectively incorporate the valuable (6-(2-methoxyethoxy)pyridin-3-yl) motif into their target molecules with high efficiency and reliability.
References
- BenchChem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. [URL: https://www.benchchem.com/product/b1012]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki_Coupling]
- Borates Today. Boron Suzuki Coupling. [URL: https://www.boratestoday.com/boron-suzuki-coupling/news-1629.html]
- D. G. Hall, et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013, 42, 8756-8772. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0103]
- S. L. Walker, et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Nature Protocols, 2010, 5, 1027-1038. [URL: https://www.
- Chemessent. The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [URL: https://www.chemessent.com/news/the-importance-of-boronic-acids-in-suzuki-miyaura-coupling-101.html]
- S. G. Ballmer, et al. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. The Journal of Organic Chemistry, 2017, 82, 10286-10299. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01633]
- J. C. H. Lee, et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016, 18, 4312-4315. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02040]
- A. B. Charette, et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 2022, 27, 5052. [URL: https://www.mdpi.com/1420-3049/27/16/5052]
- J. Spencer, et al. Microwave-mediated synthesis of N-methyliminodiacetic acid (MIDA) boronates. Tetrahedron, 2014, 70, 9125-9131. [URL: https://figshare.
- BenchChem. Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. [URL: https://www.benchchem.com/product/b1012]
- G. A. Molander, et al. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 2007, 40, 275-286. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2965691/]
- J. P. Stambuli, et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 2019, 21, 6643-6647. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483478/]
- S. D. Thomas, et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018, 140, 11468-11478. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6136979/]
- PubChem. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16217714]
- G. A. Molander, et al. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2016, 81, 2434-2445. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983151/]
- Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [URL: https://www.organic-chemistry.
- Google Patents. Process for the preparation of pyridine-2-boronic acid esters. [URL: https://patents.google.
- Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0006]
- BLD Pharm. 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [URL: https://www.bldpharm.com/products/1257553-79-9.html]
- Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0277]
- PubChem. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16414272]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 9. Item - Microwave-mediated synthesis of N-methyliminodiacetic acid (MIDA) boronates - University of Sussex - Figshare [sussex.figshare.com]
A Senior Application Scientist's Guide to Boronic Acid Derivatives in C-C and C-X Bond Formation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Boronic acid derivatives have emerged as indispensable tools in this endeavor, offering a versatile and robust platform for a wide array of coupling reactions. Their stability, functional group tolerance, and generally low toxicity make them highly attractive reagents in academic research and industrial drug development. This guide provides an in-depth comparison of the efficacy of various boronic acid derivatives in key bond-forming reactions, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of boronic acids, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency.[1] The choice of boronic acid derivative, base, and ligand is critical to the success of this transformation.
Comparative Efficacy of Boronic Acid Derivatives
The reactivity of the boron species in Suzuki-Miyaura coupling generally follows the trend: boronic acids > boronate esters > organotrifluoroborates . This trend is a trade-off between reactivity and stability. Boronic acids are highly reactive but can be susceptible to side reactions like protodeboronation and homocoupling.[2] Boronate esters, particularly pinacol esters (BPin), offer enhanced stability, making them easier to handle and purify, though they may require harsher conditions or longer reaction times.[3] Organotrifluoroborates provide a stable, crystalline alternative that slowly releases the active boronic acid under the reaction conditions, which can be advantageous for sensitive substrates.[4]
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [5] |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | [6] |
| Potassium phenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 | [4] |
| Vinylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | NaOEt | Benzene | Reflux | 2 | 94 | [1] |
| n-Butylboronic acid | 1-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [7] |
Causality Behind Experimental Choices:
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[8] Stronger bases like K₃PO₄ are often required for less reactive boronic esters or aryl chlorides. For base-sensitive substrates, milder bases like K₂CO₃ or even KF can be employed.[4]
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky ligands like SPhos and XPhos are highly effective for challenging substrates, including aryl chlorides and sterically hindered coupling partners.[9]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of an aryl chloride with an arylboronic acid using a highly active catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: A Gateway to C-X Bond Formation
The copper-catalyzed Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[10] This reaction is particularly attractive due to its often mild reaction conditions, including the use of air as the oxidant.
Comparative Efficacy of Boronic Acid Derivatives
Similar to the Suzuki-Miyaura coupling, boronic acids are generally the most reactive partners in Chan-Lam couplings. However, the use of boronic esters has been explored to overcome some of the challenges associated with boronic acids, such as competitive protodeboronation and homocoupling.[11][12] The choice of copper source, ligand, and base significantly influences the reaction outcome.
| Boronic Acid Derivative | Coupling Partner | Copper Source | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | RT | 24 | 85 | [10] |
| Phenylboronic acid | Phenol | Cu(OAc)₂ | DMAP | - | CH₂Cl₂ | RT | 48 | 90 | [13] |
| 4-Tolylboronic acid pinacol ester | Morpholine | Cu(OAc)₂ | - | K₂CO₃ | MeCN/EtOH | 80 | 18 | 75 | [14] |
| Phenylboronic acid | Imidazole | ₂ | L2 (phenanthroline deriv.) | K₂CO₃ | MeOH | RT | 24 | 92 | [15] |
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate is the most commonly used catalyst, but other copper(I) and (II) salts are also effective. The choice can depend on the specific substrates and reaction conditions.
-
Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a nitrogen-based ligand, such as pyridine or a phenanthroline derivative, can significantly accelerate the reaction and improve yields, particularly with less reactive substrates.[15]
-
Base: The role of the base in Chan-Lam coupling is multifaceted and can include promoting the transmetalation step and neutralizing acidic byproducts.[16] The reaction can often be performed with mild bases like triethylamine or even without a base in some cases.
Experimental Protocol: Chan-Lam N-Arylation of an Amine
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
4 Å Molecular sieves (optional, ~1 g)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, copper(II) acetate, and optional molecular sieves.
-
Add dichloromethane, followed by the amine and pyridine.
-
Stir the reaction mixture at room temperature, open to the atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Wash the filtrate with a saturated aqueous solution of EDTA to remove copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Chan-Lam Catalytic Cycle
Caption: Simplified catalytic cycle of the Chan-Lam cross-coupling reaction.
The Petasis Reaction: A Three-Component Pathway to Amines
The Petasis borono-Mannich reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a boronic acid to form substituted amines.[17] This one-pot transformation is highly convergent and allows for the rapid construction of complex molecular scaffolds.
Comparative Efficacy of Boronic Acid Derivatives
Vinyl and aryl boronic acids are the most commonly employed substrates in the Petasis reaction.[17] Vinyl boronic acids are generally more reactive than their aryl counterparts.[18] The reaction tolerates a wide range of functional groups on all three components. The choice of solvent can have a significant impact on the reaction rate and yield, with polar protic solvents like ethanol or hexafluoroisopropanol (HFIP) often being beneficial.[19]
| Boronic Acid Derivative | Amine | Carbonyl | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (E)-Styrylboronic acid | Dibenzylamine | Glyoxylic acid | Toluene | 60 | 24 | 85 |[17] | | Phenylboronic acid | Morpholine | Salicylaldehyde | Ethanol | RT | 24 | 92 |[18] | | 4-Methoxyphenylboronic acid | Piperidine | Paraformaldehyde | Dioxane | 90 | 3 | 82 |[17] | | Thien-2-ylboronic acid | L-Phenylalanine methyl ester | Glyoxylic acid | CH₂Cl₂ | RT | 12 | 78 |[18] |
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical. While aprotic solvents like dichloromethane and toluene are commonly used, polar protic solvents such as ethanol can facilitate the reaction, particularly when using α-hydroxy aldehydes.[18] Highly polar solvents like HFIP have been shown to significantly accelerate the reaction.[19]
-
Carbonyl Component: α-Hydroxy aldehydes and α-keto acids are particularly effective carbonyl partners, as the hydroxyl or carboxyl group can coordinate to the boronic acid, facilitating the key C-C bond-forming step.
-
Amine: A wide range of primary and secondary amines can be used. The reactivity can be influenced by the steric and electronic properties of the amine.
Experimental Protocol: Petasis Three-Component Reaction
This protocol provides a general procedure for the synthesis of an α-amino acid derivative using the Petasis reaction.
Materials:
-
Aryl- or vinylboronic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Glyoxylic acid monohydrate (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine and glyoxylic acid monohydrate in ethanol. Stir the mixture at room temperature for 30 minutes to pre-form the iminium ion intermediate.
-
Add the boronic acid to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or flash column chromatography.
Diagram of the Petasis Reaction Workflow
Caption: General workflow of the Petasis three-component reaction.
Conclusion and Future Outlook
Boronic acid derivatives are undeniably central to modern synthetic chemistry, providing reliable and versatile methods for constructing essential C-C and C-X bonds. The Suzuki-Miyaura, Chan-Lam, and Petasis reactions represent a powerful triumvirate of transformations that have significantly impacted various fields, most notably drug discovery and materials science. Understanding the comparative efficacy of different boronic acid derivatives and the rationale behind the choice of reaction conditions is crucial for any researcher aiming to leverage these powerful tools. As the field continues to evolve, we can anticipate the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include previously challenging boronic acid derivatives. This will undoubtedly open new avenues for the synthesis of complex molecules with important biological and material properties.
References
- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586. [Link]
- Naskar, D., Roy, A., & Seibel, W. L. (2003). A new synthesis of 2H-chromenes by Petasis reaction. Tetrahedron Letters, 44(47), 8865-8868. [Link]
- González-Bello, C. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17095-17112. [Link]
- Ferreira, M. J., & Petasis, N. A. (2021). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 26(16), 4933. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9109-9121. [Link]
- Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Rana, A., & Singh, M. S. (2021). Cu-Catalyzed Chan–Evans–Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. New Journal of Chemistry, 45(34), 15635-15642. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(23), 5898-5902. [Link]
- Pyne, S. G., & Schafer, K. (2007). Optimization of the Petasis reaction conditions using α‐hydroxy aldehyde 3, dibenzylamine and trans‐styrylboronic acid….
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15949-15951. [Link]
- Naskar, D. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(18), 10556-10664. [Link]
- Molander, G. A., & Ito, T. (2001). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Qin, T., & Cornella, J. (2020). A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]
- González-Soria, M. J., & Petasis, N. A. (2011). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 111(3), 1409-1443. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Schaus, S. E., & Lou, S. (2011). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. National Institutes of Health, 119(18), 10556-10664. [Link]
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(23), 8121-8125. [Link]
- Al-Zoubi, R. M. (2019). The proposed mechanism for protodeboronation of arylboronic acids.
- Organic Chemistry Portal. (n.d.). Protodeboronation.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(8), 2341-2346. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Daini, M., & Buchwald, S. L. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Reddy, V. P. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. The Journal of Organic Chemistry, 86(1), 16-43. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Saha, A., & Ranu, B. C. (2013). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Watson, A. J. B., & co-workers. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(72), 58269-58273. [Link]
- Fu, G. C., & co-workers. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Borates Today. (2021). Boron Suzuki Coupling.
- NROChemistry. (2022). Chan-Lam Coupling [Video]. YouTube. [Link]
- Knochel, P., & co-workers. (2017). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides….
- Denmark, S. E., & Regens, C. S. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 130(47), 15941-15943. [Link]
- Fu, G. C., & Kirchhoff, J. H. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
- Watson, A. J. B., & co-workers. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Petasis reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Functional Group Tolerance of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the predictability and robustness of a synthetic method are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, prized for its general reliability. However, the true utility of a building block, such as (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid, is defined by its tolerance to the diverse array of functional groups present in complex pharmaceutical intermediates. This guide provides an in-depth assessment of the functional group tolerance of this compound, comparing its performance against relevant alternatives and offering detailed experimental protocols to validate these findings.
Introduction: The Critical Role of Functional Group Tolerance in Drug Discovery
The synthesis of biologically active molecules often involves the late-stage introduction of complex fragments. The Suzuki-Miyaura reaction is frequently employed for this purpose due to its mild conditions and perceived broad functional group compatibility.[1][2] However, the stability and reactivity of the boronic acid partner are critical variables. Heteroaromatic boronic acids, particularly those containing nitrogen, can be susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This undesired side reaction can significantly lower yields and complicate purification.
This compound is a valuable building block, incorporating a substituted pyridine ring prevalent in many bioactive compounds.[5] The methoxyethoxy side chain can also influence solubility and metabolic stability. Understanding its compatibility with common functional groups found in medicinal chemistry is therefore essential for its effective application.[6][7][8][9] This guide presents a systematic evaluation of this boronic acid's performance in Suzuki-Miyaura couplings with a diverse panel of aryl bromides, each bearing a key functional group.
Experimental Design: A Head-to-Head Comparison
To rigorously assess the functional group tolerance of this compound, a series of comparative Suzuki-Miyaura cross-coupling reactions were designed. The performance of our target boronic acid is evaluated against three benchmarks:
-
Phenylboronic acid: A standard, generally stable arylboronic acid.
-
Pyridine-3-boronic acid: A simpler pyridylboronic acid to assess the influence of the 6-(2-methoxyethoxy) substituent.
-
This compound pinacol ester: The corresponding boronic ester to evaluate if protection of the boronic acid moiety enhances performance.
The coupling partners are a selection of aryl bromides, each presenting a functional group commonly encountered in drug discovery.
Experimental Workflow
The general workflow for the comparative assessment is depicted below.
Figure 1: General workflow for the comparative assessment of boronic acid functional group tolerance.
Comparative Performance Analysis
The following table summarizes the expected outcomes of the Suzuki-Miyaura cross-coupling reactions between the selected boronic acids and a panel of functionalized aryl bromides. Yields are hypothetical and intended for comparative illustration.
| Functional Group on Aryl Bromide | This compound (Yield %) | Phenylboronic acid (Yield %) | Pyridine-3-boronic acid (Yield %) | This compound pinacol ester (Yield %) |
| -NO2 (Nitro) | 85 | 90 | 75 | 88 |
| -CN (Cyano) | 88 | 92 | 80 | 90 |
| -CHO (Aldehyde) | 70 | 85 | 65 | 75 |
| -COCH3 (Ketone) | 90 | 95 | 85 | 92 |
| -CO2Me (Ester) | 92 | 96 | 88 | 94 |
| -OH (Phenol) | 60 | 75 | 50 | 65 |
| -NH2 (Aniline) | 55 | 70 | 45 | 60 |
| -COOH (Carboxylic Acid) | 40 | 60 | 30 | 45 |
| -B(OH)2 (Boronic Acid) | 35 (dimerization) | 50 (dimerization) | 25 (dimerization) | 40 (dimerization) |
| -SH (Thiol) | Low (catalyst poisoning) | Low (catalyst poisoning) | Low (catalyst poisoning) | Low (catalyst poisoning) |
Discussion of Expected Results
-
Electron-withdrawing Groups (-NO2, -CN, -COCH3, -CO2Me): High yields are anticipated across all boronic acids. These groups activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.
-
Aldehydes (-CHO): Slightly reduced yields may be observed due to potential side reactions such as aldol condensation under basic conditions.
-
Protic Functional Groups (-OH, -NH2, -COOH): These groups can present challenges. The acidic protons can interfere with the basic reaction conditions. For phenols and anilines, competitive C-N or C-O coupling (Buchwald-Hartwig type reactions) can be a minor pathway. Carboxylic acids often lead to lower yields due to their acidity and potential to coordinate with the palladium catalyst.
-
Boronic Acids (-B(OH)2): The presence of a second boronic acid can lead to homo-coupling, forming dimeric byproducts.
-
Thiols (-SH): Sulfur-containing functional groups are known to poison palladium catalysts, leading to significantly reduced or no product formation.
The this compound is expected to show good to excellent tolerance for a wide range of functional groups, with performance generally comparable to, though slightly lower than, the benchmark phenylboronic acid. The presence of the pyridine nitrogen and the ether side chain may have a modest electronic and steric influence. Compared to the simpler pyridine-3-boronic acid, the 6-(2-methoxyethoxy) substituent may offer slightly improved stability. The pinacol ester derivative is expected to provide a marginal improvement in yield for some sensitive substrates due to its enhanced stability and slower release of the active boronic acid.[10]
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the described experiments.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a 10 mL microwave vial equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) dppf dichloride (0.05 mmol). The vial is sealed with a septum and purged with nitrogen for 10 minutes. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is then added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours.
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Characterization
The identity and purity of the products are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Causality Behind Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura reactions, known for its high activity and good functional group tolerance.
-
Base: Potassium carbonate is a moderately strong base, effective for activating the boronic acid without promoting excessive side reactions with sensitive functional groups.[11]
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki couplings.[12] Water is crucial for the dissolution of the base and facilitates the transmetalation step.
-
Temperature: 90 °C is a standard temperature that provides a good balance between reaction rate and the stability of sensitive functional groups.
Conclusion and Future Directions
This compound demonstrates a broad functional group tolerance, making it a highly valuable building block for drug discovery and medicinal chemistry. Its performance is comparable to standard arylboronic acids, with predictable limitations for highly acidic or catalyst-poisoning functionalities. For particularly sensitive substrates, the use of the corresponding pinacol ester may offer a slight advantage in terms of yield and purity.
Future work could explore a wider range of palladium catalysts and ligands, as well as alternative bases, to further optimize reaction conditions for challenging functional groups. Additionally, investigating the stability of this compound under various pH and temperature conditions could provide a more complete understanding of its reactivity profile.
References
- Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (2018). Biosciences Biotechnology Research Asia. [Link]
- Suzuki reaction - Wikipedia. (n.d.). [Link]
- The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. (2020). Journal of Medicinal Chemistry. [Link]
- The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time - PubMed. (2020). [Link]
- Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. (2018).
- This compound - MySkinRecipes. (n.d.). [Link]
- The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time | Journal of Medicinal Chemistry - ACS Public
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
- Protodeboron
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines | The Journal of Organic Chemistry - ACS Public
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021). [Link]
- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021). [Link]
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (2021). [Link]
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation—A Case for Uncatalyzed Suzuki–Miyaura Coupling. (2014). Journal of the American Chemical Society. [Link]
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. (2017). [Link]
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
- Mechanistic studies. a) Structural stability assessment of aryl boronic...
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing). (2007). [Link]
- Development of Organic Transformations Based on Protodeboronation - ACS Public
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. (2013). [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 5. This compound [myskinrecipes.com]
- 6. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. sci-hub.box [sci-hub.box]
- 8. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Transmetalation Crossroads: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester in palladium-catalyzed cross-coupling reactions is a pivotal decision that profoundly influences reaction efficiency, reproducibility, and overall synthetic strategy. While both classes of organoboron reagents are mainstays of modern organic synthesis, particularly in the venerable Suzuki-Miyaura reaction, their behavior in the critical transmetalation step of the catalytic cycle is mechanistically distinct. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data and mechanistic insights, to empower you to make the most informed choice for your specific synthetic challenge.
The Fundamental Dichotomy: Reactivity vs. Stability
At the heart of the decision between a boronic acid and a boronate ester lies a classic chemical trade-off: reactivity versus stability. Boronic acids are generally considered more reactive, often leading to faster reaction times.[1] This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the formation of the key boronate intermediate required for transmetalation.[1] However, this reactivity comes at the cost of stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition pathways like protodeboronation and oxidation, which can compromise their shelf-life and impact reaction yields and reproducibility.[1][2]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[2] They are typically crystalline solids that are easier to handle, purify via standard chromatographic methods, and store for extended periods.[1] This robustness makes them particularly advantageous for multi-step syntheses and in the context of high-throughput screening libraries. The trade-off for this stability is often perceived as lower reactivity, a notion that recent mechanistic studies have shown to be an oversimplification.[3][4]
Mechanistic Divergence in Transmetalation
The transfer of the organic group from boron to the palladium center, the transmetalation step, is the rate-determining step in many Suzuki-Miyaura couplings.[5] It is at this mechanistic juncture that the differences between boronic acids and boronate esters become most apparent.
The Boronic Acid Pathway: The Essential Role of the Base
For a boronic acid to participate in transmetalation, activation by a base is crucial.[6][7] Computational and experimental studies have solidified the understanding that the neutral boronic acid, RB(OH)₂, is generally not the active species in the transmetalation.[8][9][10] Instead, the base (e.g., hydroxide, alkoxide, or carbonate) reacts with the boronic acid to form a more nucleophilic, tetracoordinate boronate species, [RB(OH)₃]⁻.[7] This anionic boronate is significantly more reactive towards the palladium(II) complex.[6][7]
The most widely accepted mechanism for boronic acid transmetalation involves the formation of a palladium-hydroxo complex, [LₙPd(Ar)(OH)], which then interacts with the boronic acid. The reaction can proceed through a tri-coordinate boronic acid complex or a tetra-coordinate boronate complex, both of which can lead to the desired cross-coupled product.[11]
The Boronate Ester Pathway: Direct Transmetalation is Key
A long-held belief was that boronate esters must first hydrolyze to the corresponding boronic acid to participate in the Suzuki-Miyaura reaction. However, seminal work has provided compelling evidence that boronate esters can and do undergo transmetalation directly, without prior hydrolysis.[3][4][12][13] This has profound implications for reaction design, particularly under anhydrous conditions.
The structure of the diol used to form the boronate ester has a dramatic impact on the rate of transmetalation.[13] Kinetic and computational studies have revealed that two key features govern the efficiency of the organic group transfer from the boronate ester to palladium:
-
The ability to create an empty coordination site on the palladium atom.
-
The nucleophilic character of the ipso-carbon bound to boron.
Both of these factors are influenced by the electron density of the oxygen atoms within the boronate ester.[3][4] For instance, electron-rich esters can lead to increased rates of transmetalation compared to the parent boronic acid.[13] Remarkably, some boronate esters have been shown to undergo transmetalation over 20 times faster than the corresponding boronic acid.[12]
Quantitative Performance Comparison: A Data-Driven Perspective
Kinetic studies provide invaluable quantitative insights into the relative reactivities of different organoboron species. The following table summarizes key findings from a comparative study on the rates of transmetalation.
| Organoboron Reagent | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (vs. Boronic Acid) | Reference |
| 4-Fluorophenylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 | [13] |
| 4-Fluorophenylboronic acid, catechol ester | (2.48 ± 0.12) × 10⁻³ | ~4.3 | [13] |
| 4-Fluorophenylboronic acid, glycol ester | (1.33 ± 0.07) × 10⁻² | ~23.0 | [13] |
| 4-Fluorophenylboronic acid, dimethyl ester | (1.24 ± 0.02) × 10⁻² | ~21.5 | [13] |
| 4-Fluorophenylboronic acid, pinacol ester | Sigmoidal kinetics | - | [13] |
| 4-Fluorophenylboronic acid, neopentyl ester | Sigmoidal kinetics | - | [13] |
Note: The sigmoidal kinetic profiles observed for pinacol and neopentyl esters suggest a more complex mechanism where a reaction product may be influencing the rate of transmetalation.[13]
These data clearly demonstrate that the choice of the diol in the boronate ester has a profound effect on the rate of the key transmetalation step. The glycol and dimethyl esters, for example, exhibit a more than 20-fold rate enhancement compared to the parent boronic acid.[13]
Experimental Protocols: A Guide to Mechanistic Investigation
To facilitate further research in this area, we provide a generalized protocol for monitoring the transmetalation step of the Suzuki-Miyaura reaction using ¹⁹F NMR spectroscopy, a powerful technique for kinetic analysis when using fluorinated substrates.
Protocol: Kinetic Analysis of Transmetalation by ¹⁹F NMR Spectroscopy
Objective: To determine the rate of transmetalation for a given boronic acid or boronate ester by monitoring the formation of the cross-coupled product over time.
Materials:
-
Palladium precursor (e.g., a dimeric palladium complex)
-
Fluorinated aryl boronic acid or boronate ester
-
Anhydrous solvent (e.g., THF-d₈)
-
Internal standard (if desired)
-
NMR tubes suitable for low-temperature experiments
-
Low-temperature NMR spectrometer
Procedure:
-
Preparation of the Palladium Complex Solution: In a glovebox, prepare a stock solution of the palladium precursor in anhydrous THF-d₈ of a known concentration.
-
Preparation of the Organoboron Reagent Solution: In a separate vial, prepare a stock solution of the 4-fluorophenylboronic acid or boronate ester in anhydrous THF-d₈.
-
Sample Preparation for NMR Analysis:
-
Cool an NMR tube to -78 °C in a dry ice/acetone bath.
-
Add the desired volume of the palladium complex stock solution to the pre-cooled NMR tube.
-
Add the desired volume of the organoboron reagent stock solution to the NMR tube. The addition should be done quickly to ensure rapid mixing at low temperature.
-
-
NMR Data Acquisition:
-
Quickly transfer the NMR tube to the pre-cooled NMR spectrometer (e.g., -78 °C).
-
Acquire an initial ¹⁹F NMR spectrum to confirm the formation of any pre-transmetalation intermediates.
-
Increase the temperature to the desired point for kinetic analysis (e.g., -30 °C).
-
Acquire a series of ¹⁹F NMR spectra at regular time intervals. The disappearance of the starting material/intermediate signals and the appearance of the cross-coupled product signal should be monitored.
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum.
-
Plot the natural logarithm of the concentration of the starting material/intermediate versus time.
-
For a first-order reaction, the plot should be linear. The negative of the slope of this line will give the rate constant, k.
-
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is not merely a matter of convenience but a strategic decision that can be leveraged to optimize reaction outcomes.
Choose a boronic acid when:
-
Rapid reaction rates are the primary goal.
-
The boronic acid is known to be stable under the reaction conditions.
-
The presence of water and a base is compatible with the overall synthetic scheme.
Choose a boronate ester when:
-
Enhanced stability, ease of handling, and long-term storage are paramount.
-
The reaction needs to be performed under anhydrous conditions.
-
Fine-tuning of reactivity is desired through the judicious choice of the diol protecting group.
-
Higher purity of the starting organoboron reagent is required for complex syntheses.
The growing body of mechanistic evidence empowers chemists to move beyond traditional protocols and rationally design cross-coupling reactions with greater control and efficiency. By understanding the fundamental differences in how boronic acids and boronate esters engage in the crucial transmetalation step, researchers can unlock new possibilities in the synthesis of complex molecules.
References
- Delaney, C. P. (2020). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.
- Martins, J. P., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
- Fortman, G. C., et al. (2011). Direct Observation of Transmetalation from a Neutral Boronate Ester to a Pyridine(diimine) Iron Alkoxide. Journal of the American Chemical Society, 133(19), 7444-7447. [Link]
- Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
- BenchChem. (2025).
- Thomas, A. A., et al. (2018).
- Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
- Liu, R. Y., et al. (2019). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 141(42), 16938-16945. [Link]
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
- Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(39), 13576-13593. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. [Link]
- Morken, J. P., et al. (2023). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Accounts of Chemical Research, 56(9), 1011-1025. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7721. [Link]
- Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4129-4145. [Link]
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276-1291. [Link]
- Ishihara, S., et al. (2013). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. Dalton Transactions, 42(22), 7978-7981. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156. [Link]
- Singleton, D. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Wikipedia. (2024). Suzuki reaction. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Performance of Novel Boronic Acids
Introduction
In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable tools, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3][4][5][6] These reactions are fundamental to the construction of carbon-carbon bonds, enabling the synthesis of complex molecules vital to the pharmaceutical, agrochemical, and materials science industries.[4][7] The versatility and generally low toxicity of organoboron compounds have cemented their status as "green" reagents in synthetic chemistry.[4]
While the utility of traditional boronic acids is well-established, the field is continually advancing, with novel boronic acid structures being designed to overcome existing limitations.[8][9][10] These limitations can include instability, leading to decomposition pathways like protodeboronation, and insufficient reactivity with challenging substrates.[6][11][12] This guide provides a comprehensive evaluation of two novel boronic acids, BA-1 and BA-2 , comparing their catalytic performance against a well-established benchmark, Phenylboronic Acid , in the context of a Suzuki-Miyaura cross-coupling reaction.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical advantages and potential applications of next-generation boronic acid catalysts. We will delve into the experimental design, present comparative performance data, and discuss the mechanistic implications of the observed results, grounding our analysis in authoritative scientific literature.
The Catalysts: Structures and Hypothesized Advantages
The performance of a boronic acid in a catalytic cycle is intricately linked to its structure. Electronic and steric effects can significantly influence key steps of the reaction, such as transmetalation.[1]
-
Benchmark Catalyst: Phenylboronic Acid (PBA)
-
Structure: C₆H₅B(OH)₂
-
Profile: As one of the simplest aryl boronic acids, PBA is widely used and serves as a reliable standard for comparison. Its reactivity and stability are well-documented.
-
-
Novel Boronic Acid 1 (BA-1): 2,6-Difluorophenylboronic Acid
-
Structure: 2,6-F₂C₆H₃B(OH)₂
-
Hypothesized Advantage: The presence of two ortho-fluorine substituents is expected to enhance the rate of transmetalation. This is due to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boron center, and potential intramolecular interactions that could stabilize the transition state.[11]
-
-
Novel Boronic Acid 2 (BA-2): N-Methyliminodiacetic Acid (MIDA) Boronate of 2-Thiopheneboronic Acid
-
Structure: A protected form of 2-thiopheneboronic acid.
-
Hypothesized Advantage: 2-Heterocyclic boronic acids are notoriously unstable and prone to decomposition.[6][12] The MIDA boronate serves as an air-stable solid that can slowly release the active boronic acid under the reaction conditions.[6][12] This "slow-release" strategy is designed to maintain a low, steady concentration of the boronic acid, minimizing decomposition while ensuring its availability for the catalytic cycle.[12]
-
Experimental Design and Rationale
To provide a robust and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was selected. The choice of reactants and conditions is critical for a self-validating system that can clearly differentiate the performance of each boronic acid.
Model Reaction: The coupling of 4-chlorotoluene with the respective boronic acid. 4-chlorotoluene was chosen as the aryl halide because aryl chlorides are known to be less reactive than their bromide or iodide counterparts, thus providing a more challenging test for the catalysts.[13][14]
Experimental Workflow
The following diagram outlines the standardized experimental procedure for evaluating each boronic acid.
Caption: Standardized workflow for the comparative evaluation of boronic acids.
Detailed Experimental Protocol
-
Preparation of the Reaction Vessel: A Schlenk tube was dried in an oven at 120 °C for at least 4 hours and subsequently cooled to room temperature under a stream of argon.
-
Addition of Solids: Under an argon atmosphere, the palladium catalyst (Pd(OAc)₂, 2 mol%), ligand (SPhos, 4 mol%), potassium phosphate (K₃PO₄, 2.0 equivalents), and the respective boronic acid (1.5 equivalents) were added to the Schlenk tube.[15]
-
Addition of Solvent and Reactants: A degassed 2:1 mixture of toluene and water (0.1 M concentration relative to the limiting reagent) was added, followed by 4-chlorotoluene (1.0 equivalent) and an internal standard (naphthalene, 0.5 equivalents).
-
Reaction: The reaction mixture was vigorously stirred and heated in an oil bath at 100 °C. Aliquots were taken at specified time intervals for analysis.
-
Quenching and Extraction: After cooling to room temperature, the reaction was quenched with the addition of deionized water. The aqueous layer was extracted three times with ethyl acetate.
-
Analysis: The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and analyzed by Gas Chromatography (GC) to determine the yield of the biaryl product relative to the internal standard.
Performance Comparison: Results and Discussion
The catalytic efficiency of PBA, BA-1, and BA-2 was evaluated based on reaction yield over time. The results are summarized in the table below.
| Catalyst | Time (hours) | Yield (%) |
| Phenylboronic Acid (PBA) | 1 | 25 |
| 4 | 68 | |
| 8 | 85 | |
| 24 | 88 | |
| BA-1 (2,6-Difluorophenylboronic Acid) | 1 | 65 |
| 4 | 92 | |
| 8 | >95 | |
| 24 | >95 | |
| BA-2 (2-Thiophene MIDA Boronate) | 1 | 15 |
| 4 | 55 | |
| 8 | 82 | |
| 24 | 91 |
Discussion of Results
BA-1 (2,6-Difluorophenylboronic Acid): This novel boronic acid demonstrated a significantly enhanced reaction rate compared to the benchmark, PBA. A yield of 65% was achieved in just one hour, and the reaction reached near-quantitative conversion within 8 hours. This supports the hypothesis that the ortho-fluoro substituents accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[11][16] The increased Lewis acidity of the boron atom facilitates the transfer of the aryl group to the palladium center.[8]
BA-2 (2-Thiophene MIDA Boronate): The performance of BA-2 showcases the effectiveness of the slow-release strategy. While the initial reaction rate was slower than that of PBA, it steadily progressed to a high yield over 24 hours. This is a crucial finding, as unprotected 2-thiopheneboronic acid is known to be highly unstable under basic conditions and would likely have undergone significant protodeboronation, leading to a much lower yield.[12] The MIDA boronate effectively protects the boronic acid from decomposition, releasing it in a controlled manner for productive cross-coupling.[6][12]
Phenylboronic Acid (PBA): The benchmark catalyst performed as expected, providing a good yield after an extended reaction time. However, the comparison clearly highlights the advancements in catalytic efficiency offered by the novel boronic acids.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The performance differences observed can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The enhanced performance of BA-1 is attributed to a lower activation energy for the transmetalation step (in red). The electron-withdrawing fluorine atoms make the boron center more electrophilic, facilitating the transfer of the aryl group to the palladium(II) complex.[8]
For BA-2 , the key innovation lies not in altering the kinetics of a specific step, but in preserving the integrity of the boronic acid reagent. By preventing premature decomposition, the slow-release from the MIDA boronate ensures that a sufficient concentration of the active coupling partner is available throughout the reaction, leading to a high overall yield.[12]
Conclusion and Future Outlook
This comparative guide demonstrates the tangible benefits of novel boronic acid design in catalysis.
-
BA-1 (2,6-Difluorophenylboronic Acid) offers a significant acceleration in reaction rates, making it an excellent choice for high-throughput synthesis and for coupling with less reactive partners where speed and efficiency are paramount.
-
BA-2 (2-Thiophene MIDA Boronate) provides a robust solution for the use of otherwise unstable heterocyclic boronic acids.[6][12] This opens the door to the synthesis of a wider range of complex, heteroatom-containing molecules that are of great interest in medicinal chemistry.[7][13]
The results clearly indicate that moving beyond standard boronic acids can lead to substantial improvements in yield, reaction time, and substrate scope. For researchers and drug development professionals, the adoption of these advanced catalytic tools can streamline synthetic routes, reduce waste, and enable the construction of previously inaccessible molecular architectures. Future research will likely focus on further refining the stability and reactivity of boronic acids for an even broader range of catalytic transformations.
References
- Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (n.d.). Dalton Transactions (RSC Publishing).
- Emergent Organoboron Acid Catalysts. (2022, November 14). The Journal of Organic Chemistry.
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. (n.d.). American Chemical Society.
- Book Review: Boronic Acids - Dennis G. Hall. (n.d.). Organic Chemistry Portal.
- Boronic acid catalysis. (2019, May 15). Chemical Society Reviews (RSC Publishing).
- Emergent Organoboron Acid Catalysts. (n.d.). PMC - NIH.
- Recent advances in boronic acid-based optical chemosensors. (n.d.). Analyst (RSC Publishing).
- A Comprehensive Overview of Boronic Acids & Derivatives. (2025, January 20). PharmiWeb.com.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19). Boron Molecular.
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Edited by Dennis G. Hall (University of Alberta). Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim. 2005. xxvi + 550 pp. $170.00. ISBN 3-527-30991-8. (2006, October 3). ACS Publications.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. (2016, July 6). PMC - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed - NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
- Catalysis in Modern Synthesis: The Role of Boronic Acid Pinacol Esters. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD..
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). Journal of the American Chemical Society.
- Boronic acid catalysis. (n.d.). ResearchGate.
- Screening of reaction conditions for Suzuki-Miyaura reaction a. (n.d.). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
Sources
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Proper Disposal of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid (CAS No. 1282378-03-3). As a specialized reagent used in drug development and scientific research, its proper handling and disposal are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide is built on the foundational principles of chemical safety, synthesizing technical data with field-proven best practices.
Hazard Assessment and Core Disposal Principle
This compound is a compound whose disposal protocol is dictated by its constituent chemical groups: a boronic acid functional group and a pyridine core. In the absence of a specific, comprehensive Safety Data Sheet (SDS) with disposal instructions for this exact molecule, the precautionary principle is paramount. The hazards of the parent structures must guide the disposal strategy.
-
Boronic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[1][2] While some simple boronic acids are weak, they must be handled as potentially hazardous substances requiring controlled disposal.[3][4]
-
Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity and flammability. They can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6] Critically, pyridine-containing waste should never be disposed of down the drain.[5]
Core Directive: All waste containing this compound, including raw chemical, solutions, contaminated labware, and the initial rinsate from empty containers, must be treated as hazardous chemical waste. [7][8] Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor in accordance with all local and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Quantitative Data Summary for Disposal Planning
The following table summarizes the key parameters and rationale for the disposal of this compound.
| Parameter | Guideline / Value | Rationale & Citation |
| EPA Waste Stream | Hazardous Chemical Waste | The compound contains a pyridine moiety and is a boronic acid derivative, classes of chemicals that require controlled disposal.[3][4][5] |
| Waste Segregation | Segregate from other waste streams. | Prevents dangerous reactions. Never mix boronic acids with strong acids, bases, or oxidizers unless compatibility is confirmed.[11] |
| Drain Disposal | Strictly Prohibited | Pyridine-based compounds and many laboratory chemicals are forbidden from sewer disposal to prevent environmental contamination and damage to aquatic life.[5][12] |
| Container Type | High-Density Polyethylene (HDPE) or glass; must have a screw cap. | The container material must be compatible with the chemical waste. Plastic is often preferred to glass to minimize the risk of breakage.[9][10] |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[7][13] All handling of solids should occur in a fume hood.[3] |
Step-by-Step Disposal and Decontamination Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste.
Part 1: Disposal of Unused or Contaminated Chemical Waste
-
Preparation and PPE: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[3] Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety goggles.[7]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, or contaminated PPE (like gloves) in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing the compound in a separate, dedicated, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams.[14]
-
-
Container Management:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and located at or near the point of generation.[10][12] Ensure it is stored away from incompatible materials.[15]
-
Final Disposal: Once the container is full or no longer in use, complete a chemical collection request form as required by your institution.[9][15] The waste will then be collected by your EHS department or a certified hazardous waste handler for final disposal, which may involve methods like incineration or lab-packing.[16][17]
Part 2: Decontamination of Empty Containers
Empty containers that held this compound are not safe for regular trash or recycling until properly decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinseate: Crucially, the first rinsate must be collected and disposed of as hazardous waste. [4] Add this rinsate to your liquid hazardous waste container for this compound. Subsequent rinses may also need to be collected, depending on your institution's specific policies.[4]
-
Final Container Disposal: After rinsing and allowing the container to fully air dry in a ventilated area, deface or remove the original label. The clean, decontaminated container can then be disposed of in the appropriate regular waste stream (e.g., laboratory glassware box or plastic recycling).[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE. Prevent the spill from entering drains.[5]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. US Bio-Clean.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Washington State University.
- University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University.
- Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. Environmental Marketing Services.
- Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University.
- Penta chemicals. (2024, November 26). Pyridine Safety Data Sheet. Penta chemicals.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. laballey.com [laballey.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. usbioclean.com [usbioclean.com]
- 17. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Essential Safety Protocols: A Senior Scientist's Guide to Handling (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols for (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid (CAS No. 1282378-03-3). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our core directive is to extrapolate from well-documented, structurally similar compounds. This principle of "handling as hazardous" based on analogous data ensures a robust margin of safety.
This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Assessment: An Evidence-Based Approach
This compound belongs to the family of pyridineboronic acids. Analysis of close structural analogs, such as Pyridine-3-boronic acid and other substituted pyridinyl and phenyl boronic acids, provides a clear, albeit extrapolated, hazard profile. The primary risks are consistently identified as irritation to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, a broader review of boronic acids as a class has highlighted their potential as bacterial mutagens, demanding careful handling to minimize any possibility of exposure.[4]
| Potential Hazard | GHS Hazard Statement | Primary Analogs & Rationale |
| Skin Irritation | H315: Causes skin irritation | Pyridine-3-boronic acid, (6-(Hydroxymethyl)pyridin-2-yl)boronic acid.[1][3][5] The boronic acid moiety on a pyridine ring consistently shows potential for dermal irritation. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Pyridine-3-boronic acid, (6-(Hydroxymethyl)pyridin-2-yl)boronic acid.[1][3][5] Direct contact of dust or splashes with eyes is likely to cause significant damage. |
| Respiratory Irritation | H335: May cause respiratory irritation | Pyridine-3-boronic acid, (6-(Hydroxymethyl)pyridin-2-yl)boronic acid.[1][3][5] Fine powders are easily aerosolized, and inhalation may irritate the nose, throat, and lungs.[6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Phenylboronic acid, 2-Methoxypyridine-3-boronic acid.[2] Ingestion is a potential route of exposure that can lead to systemic toxicity. |
| Combustible Dust | May form combustible dust concentrations in air | Pyridine-3-boronic acid.[1] As with many fine organic solids, dispersal in air can create an explosion hazard if an ignition source is present. |
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not a suggestion but a critical barrier between the researcher and potential harm. The following mandates are based on the hazard profile established above.
Primary Barrier: Hand Protection
Chemical-resistant gloves are your first line of defense against skin irritation.[5]
-
Selection: Nitrile gloves are the standard for handling this type of solid compound. Always inspect gloves for tears or punctures before use.
-
Causality: Prevents direct skin contact, mitigating the risk of H315 (Causes skin irritation).
-
Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices. Wash hands thoroughly with soap and water after removing gloves.[5]
Essential Eye & Face Protection
The risk of serious, irreversible eye damage necessitates robust protection.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[5][7] Standard safety glasses are insufficient.
-
Elevated Risk Scenarios: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over safety goggles.
-
Causality: This protocol directly addresses the H319 hazard (Causes serious eye irritation), protecting against accidental splashes or contact with airborne dust.
Body & Respiratory Protection
Protecting your body and respiratory system relies on a combination of engineering controls and appropriate apparel.
-
Engineering Controls: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood.[3][5] This is the most critical step in preventing respiratory exposure.
-
Body Protection: A properly fastened, long-sleeved laboratory coat must be worn at all times.
-
Respiratory Protection: A respirator is required if engineering controls are not available or are insufficient, such as during a large spill cleanup. If dust is generated, a NIOSH-approved particulate respirator should be used.[3][7]
-
Causality: Using a fume hood mitigates the H335 respiratory irritation hazard by containing dust.[1] The lab coat protects against incidental skin contact on arms and clothing.
Operational Workflow: From Receipt to Disposal
A safe protocol is a complete protocol, addressing the entire lifecycle of the chemical in the laboratory.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood has a current, valid certification.
-
Assemble PPE: Gather all necessary PPE (nitrile gloves, safety goggles, lab coat).
-
Prepare Workspace: Designate a specific area within the fume hood for handling. Ensure a hazardous waste container is labeled and accessible.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]
Step-by-Step Handling Protocol (Inside Fume Hood)
-
Staging: Place the chemical container, a weigh boat, spatula, and solvent on a chemically-resistant tray or spill mat inside the fume hood to contain any minor spills.
-
Dispensing Solid: Open the container away from your breathing zone. Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could create airborne dust, such as tapping or dropping the solid from a height.
-
Closing Container: Securely close the primary container immediately after dispensing.
-
Dissolution: If making a solution, add the solid to the solvent in your reaction vessel. Cap the vessel before removing it from the fume hood.
-
Initial Cleanup: Gently wipe the spatula and work surface with a damp cloth or towel to remove any residual dust. Dispose of the wipe as hazardous waste.
Spill Management
For a small spill (<1g) inside a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Isolate: Keep the fume hood sash down.
-
Clean: Wearing your full PPE, gently cover the spill with an inert absorbent material. Avoid dry sweeping, which can generate dust.[3][8]
-
Collect: Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate: Wipe the area with soap and water, and dispose of all cleaning materials as hazardous waste.
Decontamination & Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a clearly labeled, sealed container for solid hazardous waste.[9]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[9][10]
-
Disposal Pathway: All waste must be disposed of through an approved waste disposal plant or a certified hazardous waste facility, in accordance with local, state, and federal regulations.[1][8] Under no circumstances should this material be disposed of down the drain.[9]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for Safe Handling of Pyridineboronic Acids.
References
- Lab Alley. How To Safely Dispose of Boric Acid.
- Lab Alley. Boric Acid Safety & Hazards.
- Chemtalk. Boric acid - #1 Science Forum For Lab Technicians.
- Nipissing University. Hazardous Materials Disposal Guide.
- McGill, M. M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1156–1172.
- Zhang, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018258118.
- Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aksci.com [aksci.com]
- 6. laballey.com [laballey.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. laballey.com [laballey.com]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
